molecular formula C10H12N2O3 B1295151 4-(2-Nitrophenyl)morpholine CAS No. 5320-98-9

4-(2-Nitrophenyl)morpholine

Katalognummer: B1295151
CAS-Nummer: 5320-98-9
Molekulargewicht: 208.21 g/mol
InChI-Schlüssel: WABXKOMDIQWGKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Nitrophenyl)morpholine is a valuable chemical building block and intermediate in organic synthesis and pharmaceutical research. This compound features a morpholine ring attached to a 2-nitrophenyl group, a structural motif common in the development of more complex molecules. Researchers utilize such nitrophenyl-substituted morpholines as versatile precursors in synthesizing active pharmaceutical ingredients (APIs) and other specialty chemicals . In laboratory settings, this compound and its structural analogues are frequently employed in multi-step synthetic routes. The nitro group can serve as a protected aniline precursor, which can be reduced to an amine for further functionalization, while the morpholine ring often contributes to the solubility and bioavailability of target molecules . Similar compounds are known to act as reagents in specific transformations, such as the dehydrobromination of allyl bromide compounds, where they can offer advantages in post-reaction purification . Its applications extend to serving as an intermediate for dyes, agrochemicals, and as a component in the study of energy storage materials . This product is provided as a high-purity material for Research Use Only . It is not intended for diagnostic or therapeutic purposes, or for human or veterinary use. Researchers should consult the safety data sheet and handle this compound with appropriate personal protective equipment in a well-ventilated laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-(2-nitrophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-12(14)10-4-2-1-3-9(10)11-5-7-15-8-6-11/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WABXKOMDIQWGKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70201264
Record name Morpholine, 4-(o-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70201264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5320-98-9
Record name 4-(2-Nitrophenyl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5320-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine, 4-(o-nitrophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005320989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5320-98-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70160
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Morpholine, 4-(o-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70201264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Nitrophenyl)morpholine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-nitrophenyl)morpholine, a key chemical intermediate with significant potential in organic synthesis and pharmaceutical development. The document delineates a robust and well-established synthetic protocol via nucleophilic aromatic substitution (SNAr), rooted in analogous and well-documented procedures for related nitrophenylmorpholine derivatives. A detailed analysis of the compound's structural and physicochemical properties is presented, including both computed data and expected spectroscopic characteristics based on structurally similar molecules. Furthermore, this guide explores the reactivity of this compound and its potential applications as a versatile building block in the synthesis of more complex molecules, particularly within the realm of medicinal chemistry. The content is structured to provide not only procedural instructions but also a deep-seated understanding of the underlying chemical principles, thereby empowering researchers to confidently synthesize, characterize, and utilize this valuable compound.

Introduction: The Significance of Nitrophenylmorpholines

The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. Its presence often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. When coupled with a nitrophenyl group, the resulting nitrophenylmorpholine structure becomes a versatile intermediate for further chemical transformations. The nitro group, a strong electron-withdrawing entity, not only activates the aromatic ring for nucleophilic substitution but also serves as a precursor to an amino group, opening avenues for a wide array of derivatizations. While the 4-nitro isomer has been extensively studied, this guide focuses on the less-documented but equally important This compound , offering a detailed exploration of its synthesis and properties.

Synthesis of this compound: A Mechanistic and Practical Approach

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class is particularly suitable for this target molecule due to the activating effect of the ortho-nitro group on the benzene ring.

The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism involves a two-step process:

  • Nucleophilic Attack: The nitrogen atom of morpholine, acting as a nucleophile, attacks the carbon atom bearing a suitable leaving group (typically a halogen) on the 2-nitrophenyl ring. This step is generally the rate-determining step and results in the formation of a resonance-stabilized intermediate known as a Meisenheimer complex . The electron-withdrawing nitro group at the ortho position is crucial for stabilizing the negative charge of this intermediate through resonance.

  • Leaving Group Departure: The leaving group is subsequently eliminated, and the aromaticity of the ring is restored, yielding the final product, this compound.

The general reaction scheme is depicted below:

SNAr_Mechanism reagents 2-Halonitrobenzene + Morpholine intermediate Meisenheimer Complex (Resonance Stabilized) reagents->intermediate Nucleophilic Attack product This compound intermediate->product Leaving Group Departure

Caption: Generalized workflow for the SNAr synthesis of this compound.

Recommended Synthetic Protocol

This protocol is adapted from established procedures for the synthesis of analogous nitrophenylmorpholine derivatives and is expected to provide a good yield of the target compound.

2.2.1. Materials and Reagents

ReagentCAS NumberMolecular FormulaNotes
2-Fluoronitrobenzene1493-27-2C₆H₄FNO₂Recommended starting material due to the high reactivity of the fluorine leaving group.
2-Chloronitrobenzene88-73-3C₆H₄ClNO₂An alternative starting material, may require more forcing reaction conditions.
Morpholine110-91-8C₄H₉NOThe nucleophile.
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃A suitable base to neutralize the generated acid.
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NOA polar aprotic solvent that facilitates SNAr reactions.
Ethyl Acetate141-78-6C₄H₈O₂For extraction.
BrineN/ANaCl(aq)For washing the organic layer.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄For drying the organic layer.

2.2.2. Step-by-Step Experimental Procedure

  • To a stirred solution of morpholine (1.2 equivalents) in N,N-dimethylformamide (DMF), add potassium carbonate (2.0 equivalents).

  • To this suspension, add 2-fluoronitrobenzene (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion of the reaction, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Synthesis_Workflow start Start: Reagents in DMF reaction Heat and Stir (80-100 °C) start->reaction workup Aqueous Workup (Ice-water Quench) reaction->workup extraction Extraction with Ethyl Acetate workup->extraction purification Purification (Column Chromatography) extraction->purification product Final Product: This compound purification->product Reduction_Reaction start This compound reagents Reduction (e.g., H₂, Pd/C) start->reagents product 4-(2-Aminophenyl)morpholine reagents->product

Caption: Key transformation of this compound to its amino derivative.

Applications in Drug Discovery

The 4-(2-aminophenyl)morpholine scaffold is a key building block in the synthesis of various biologically active molecules. Its utility stems from the presence of two reactive sites: the aniline nitrogen and the ortho-amino group, which can participate in a variety of cyclization and coupling reactions. Analogous 4-(aminophenyl)morpholine derivatives are known to be intermediates in the synthesis of compounds with potential therapeutic applications, including anticancer agents. [1]

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling this compound and the reagents used in its synthesis.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Toxicity: While specific toxicity data for this compound is limited, nitrophenyl derivatives should be handled with care as they can be irritants and potentially toxic.

  • Disposal: Dispose of all chemical waste in accordance with local regulations.

Conclusion

This compound, while less documented than its 4-nitro isomer, represents a chemical intermediate of significant value to the research and drug development community. Its synthesis via nucleophilic aromatic substitution is a straightforward and scalable process. The true potential of this molecule lies in its facile conversion to 4-(2-aminophenyl)morpholine, a versatile building block for the construction of complex heterocyclic systems with diverse biological activities. This guide provides a solid foundation for the synthesis, characterization, and strategic application of this compound in the pursuit of novel chemical entities.

References

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 4-(4-Nitrophenyl)morpholine. Retrieved January 26, 2026, from [Link]

  • 4-(4-Nitrophenyl)morpholine. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • 4-(2-fluoro-4-nitrophenyl)morpholine. (2018, September 23). ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 4-(2-Fluoro-4-nitrophenyl)morpholine. Retrieved January 26, 2026, from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved January 26, 2026, from [Link]

  • Moser, A. (2008, May 6). Recognizing the NMR pattern for morpholine. ACD/Labs. Retrieved January 26, 2026, from [Link]

  • Morpholine Derivatives in Synthesis: Exploring 4-(2-Fluoro-4-nitrophenyl)morpholine. (n.d.). Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 26, 2026, from [Link]

  • Synthesis method of 4- (4-aminophenyl) -3-morpholinone. (n.d.). Google Patents.
  • 4-(4-Nitrophenyl)morpholine. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • This compound | 5320-98-9. (n.d.). Pharmaffiliates. Retrieved January 26, 2026, from [Link]

Sources

An In-depth Technical Guide to the Synthesis and Structural Analysis of 4-(2-Nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-(2-Nitrophenyl)morpholine, a substituted aromatic amine of interest in synthetic and medicinal chemistry. While specific experimental data for the ortho-substituted isomer is limited in publicly accessible literature, this document establishes a robust framework for its synthesis and analysis. This is achieved by leveraging established principles of organic chemistry and drawing parallels with its extensively characterized isomer, 4-(4-nitrophenyl)morpholine, and related analogues. The methodologies and analytical interpretations detailed herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a practical and intellectually rigorous guide.

Introduction and Molecular Overview

This compound (CAS 5320-98-9) belongs to a class of N-aryl morpholines, which are significant scaffolds in medicinal chemistry.[1][2] The molecule incorporates a morpholine ring, a saturated heterocycle prized for its favorable physicochemical properties in drug design, attached to a benzene ring bearing a nitro group at the ortho position. The electron-withdrawing nature of the nitro group profoundly influences the electronic properties of the aromatic ring and the reactivity of the entire molecule.[3]

The core structure consists of:

  • A Morpholine Ring : A six-membered saturated heterocycle containing both an amine and an ether functional group. In the solid state, this ring typically adopts a stable chair conformation.[4]

  • A 2-Nitrophenyl Group : A benzene ring substituted with a nitro group (NO₂) ortho to the point of attachment of the morpholine nitrogen.

The strategic placement of the nitro group is critical. It activates the aromatic ring towards nucleophilic aromatic substitution, which is the cornerstone of its synthesis. Furthermore, this nitro group can be chemically reduced to an amine, providing a versatile synthetic handle for further molecular elaboration, a common strategy in the development of pharmaceutical agents.[5]

Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The most logical and widely practiced method for synthesizing N-aryl morpholines is the nucleophilic aromatic substitution (SNAr) reaction. This pathway is particularly effective for nitro-substituted aryl halides.

Mechanistic Rationale

The SNAr mechanism is predicated on the presence of a strong electron-withdrawing group (like the nitro group) positioned ortho or para to a leaving group (typically a halogen) on the aromatic ring. This arrangement stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is the rate-determining step of the reaction.

The choice of starting material is critical. For the synthesis of this compound, a suitable precursor would be a 1-halo-2-nitrobenzene, such as 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene. Fluorine is often the preferred leaving group due to its high electronegativity, which maximally activates the ring for nucleophilic attack, despite the carbon-fluorine bond being the strongest.

The workflow for this synthesis is visualized below.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process R1 1-Halo-2-nitrobenzene (e.g., 1-Fluoro-2-nitrobenzene) Reaction Nucleophilic Aromatic Substitution (SNAr) R1->Reaction R2 Morpholine R2->Reaction Solvent Polar Aprotic Solvent (e.g., Acetonitrile, DMF) Solvent->Reaction Medium Base Base (e.g., Triethylamine, K₂CO₃) Base->Reaction Acid Scavenger Heat Heat (e.g., 80-100 °C) Heat->Reaction Activation Workup Aqueous Workup & Extraction Reaction->Workup Purification Recrystallization or Chromatography Workup->Purification Product This compound Purification->Product

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: A Representative Synthesis

Objective: To synthesize this compound from 1-fluoro-2-nitrobenzene and morpholine.

Materials:

  • 1-Fluoro-2-nitrobenzene (1 equivalent)

  • Morpholine (1.2 equivalents)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (2-3 equivalents)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF) (solvent)

  • Ethyl acetate (for extraction)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-fluoro-2-nitrobenzene (1 eq.) in acetonitrile.

  • Addition of Reagents: Add morpholine (1.2 eq.) to the solution, followed by the addition of triethylamine (2-3 eq.). The base is crucial for scavenging the hydrofluoric acid (HF) byproduct generated during the reaction.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

  • Workup: After cooling the mixture to room temperature, add deionized water to dissolve the triethylammonium salt and quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x volumes).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Structural Elucidation and Analytical Techniques

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds.

¹H NMR Spectroscopy (Expected Pattern):

  • Aromatic Region (δ 7.0-8.0 ppm): Due to the ortho-substitution pattern, the four protons on the nitrophenyl ring will be inequivalent and will exhibit complex splitting patterns (likely multiplets or distinct doublets and triplets). The proton ortho to the nitro group is expected to be the most downfield.

  • Morpholine Protons (δ 3.0-4.0 ppm): The morpholine ring protons typically show two distinct signals.

    • -O-CH₂- Protons: The four protons adjacent to the oxygen atom are deshielded and will appear as a triplet around δ 3.8-4.0 ppm.

    • -N-CH₂- Protons: The four protons adjacent to the nitrogen atom will appear as a triplet further upfield, around δ 3.0-3.3 ppm.[6]

¹³C NMR Spectroscopy (Expected Pattern):

  • Aromatic Carbons (δ 115-150 ppm): Six signals are expected for the aromatic carbons. The carbon bearing the nitro group (C-NO₂) and the carbon attached to the morpholine nitrogen (C-N) will be significantly deshielded.

  • Morpholine Carbons (δ 50-70 ppm):

    • -O-CH₂- Carbons: Expected around δ 66-68 ppm.

    • -N-CH₂- Carbons: Expected around δ 50-53 ppm.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Expected Characteristic Peaks:

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity
~3100-3000 C-H Stretch Aromatic Medium
~2950-2850 C-H Stretch Aliphatic (Morpholine) Medium
~1520 & ~1340 N-O Asymmetric & Symmetric Stretch **Nitro Group (-NO₂) ** Strong
~1250-1200 C-N Stretch Aryl-Amine Strong

| ~1115 | C-O-C Stretch | Ether (Morpholine) | Strong |

The two strong absorption bands for the nitro group are highly characteristic and serve as a primary diagnostic tool for confirming the success of the nitration or the presence of the group in the final structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Data:

  • Molecular Ion (M⁺): For C₁₀H₁₂N₂O₃, the calculated molecular weight is 208.22 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass would be expected at approximately 208.0848 Da.[8]

  • Key Fragmentation Patterns: The fragmentation would likely involve the loss of the nitro group (-NO₂, 46 Da) and characteristic cleavages of the morpholine ring.

The analytical workflow for structural confirmation is summarized in the following diagram.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound Purified this compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR Infrared (IR) Spectroscopy Compound->IR MS Mass Spectrometry (MS) Compound->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Characteristic Peaks (e.g., -NO₂, C-O-C) IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Integrated workflow for the analytical confirmation of the target compound.

Potential Applications and Conclusion

Derivatives of N-arylated morpholines are of significant interest in medicinal chemistry. The corresponding para-isomer, 4-(4-nitrophenyl)morpholine, is noted as a key intermediate in the synthesis of compounds with potential anticancer activity.[2] The nitro group is often introduced as a precursor to an amino group, which can then be used in amide coupling reactions to build more complex molecular architectures.[5]

While the biological profile of this compound is not extensively documented, its structural motifs suggest it is a valuable building block for creating libraries of novel compounds for screening in drug discovery programs.

References

  • Wang, L.-J., Li, W.-W., Yang, S.-Y., & Yang, L. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1235. [Link]

  • Crasto, A. M. (2018). 4-(2-fluoro-4-nitrophenyl)morpholine. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

  • Bock, L. C., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1833. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 25222, 4-(4-Nitrophenyl)morpholine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 96365, this compound. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. [Link]

  • Wang, L. J., et al. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Crystallographic Communications, 68(4), o1235. [Link]

  • ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs Blog. [Link]

  • Google Patents. (n.d.). CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone.
  • The Royal Society of Chemistry. (2018). Electronic Supplementary Information. [Link]

  • Morpholine Derivatives in Synthesis: Exploring 4-(2-Fluoro-4-nitrophenyl)morpholine. (n.d.). China-Chemical.com. [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 4-(2-Nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide offers an in-depth examination of 4-(2-Nitrophenyl)morpholine, a heterocyclic compound of increasing importance in synthetic and medicinal chemistry. The document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of its core physical and chemical characteristics. We will delve into its molecular structure, established physicochemical parameters, and key reactive properties. The narrative emphasizes the causality behind experimental choices and provides validated protocols for its characterization, ensuring scientific integrity. This guide serves as an authoritative resource, with all claims substantiated by citations to peer-reviewed literature and established chemical databases.

Introduction: The Strategic Value of the Morpholine Scaffold

The morpholine moiety is a well-established "privileged scaffold" in medicinal chemistry, integral to the structure of numerous approved therapeutic agents.[1][2] Its prevalence is attributed to favorable properties it imparts to a molecule, such as improved aqueous solubility, metabolic stability, and a desirable pharmacokinetic profile.[1][3] The introduction of a 2-nitrophenyl substituent at the nitrogen atom, creating this compound, significantly alters the electronic landscape of the parent morpholine. The potent electron-withdrawing nature of the ortho-nitro group modulates the basicity of the morpholine nitrogen and activates the aromatic ring for specific chemical transformations.[4][5] This unique combination of features makes this compound a versatile building block for the synthesis of complex molecular architectures and a valuable intermediate in drug discovery programs.[2][6]

Molecular and Physicochemical Profile

A compound's fundamental behavior in chemical and biological systems is dictated by its intrinsic physicochemical properties.

2.1. Molecular Structure

This compound (CAS No: 5320-98-9) consists of a morpholine ring covalently bonded via its nitrogen atom to the C1 position of a 2-nitro-substituted benzene ring.[7]

Diagram 1: Molecular Structure of this compound

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Final Product Morpholine Morpholine Reaction Ssub{N}Ar Reaction Morpholine->Reaction o_Fluoronitrobenzene 1-Fluoro-2-nitrobenzene o_Fluoronitrobenzene->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Base (e.g., Ksub{2}COsub{3}) Solvent (e.g., DMSO) Purification Crystallization or Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Causality in Experimental Choice: The SₙAr mechanism is highly effective here because the strong electron-withdrawing nitro group stabilizes the negatively charged Meisenheimer complex intermediate, which is the rate-determining step of the reaction. The use of a polar aprotic solvent like DMSO or DMF is critical as it solvates the cation of the base (e.g., K⁺ from K₂CO₃) but does not strongly solvate the morpholine nucleophile, thereby maximizing its reactivity.

3.2. Key Reactivity: Reduction of the Nitro Group

A primary chemical transformation for this compound is the reduction of the nitro group to an amine. This reaction is fundamental as it converts the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group, unlocking a vast array of subsequent derivatization possibilities. The resulting 2-morpholinoaniline is a valuable precursor in medicinal chemistry. [8][9] Diagram 3: Nitro Group Reduction Pathway

Reduction_Pathway cluster_reagents Reducing Agents Start This compound Catalytic Catalytic Hydrogenation (Hsub{2}, Pd/C, PtOsub{2}) Start->Catalytic Chemical Chemical Reduction (SnClsub{2}/HCl, Fe/AcOH) Start->Chemical End 2-Morpholinoaniline Catalytic->End Chemical->End

Caption: Common pathways for the reduction of the nitro functionality.

Expert Insight: The choice of reducing agent is dictated by the overall functionality of the molecule. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields. However, if other reducible groups (e.g., alkenes, alkynes) are present that must be preserved, chemoselective methods like reduction with tin(II) chloride in acidic media are employed.

Protocols for Structural and Purity Verification

Rigorous characterization is essential to confirm the identity and purity of this compound prior to its use in any application. The following protocols are standard in the field. [10][11] 4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide unambiguous structural confirmation and assess purity.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Analysis:

    • Acquire a proton spectrum on a ≥400 MHz spectrometer.

    • Expected Resonances: The spectrum should show distinct signals for the aromatic protons (4H), typically in the δ 7.0-8.0 ppm region, with coupling patterns indicative of an ortho-disubstituted ring. Two distinct multiplets corresponding to the morpholine protons (8H total) are expected in the δ 3.0-4.0 ppm range. [12]3. ¹³C NMR Analysis:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected Resonances: The spectrum should display six signals for the aromatic carbons and two signals for the chemically non-equivalent methylene carbons of the morpholine ring. [13]4. Data Interpretation: Confirm the structure by analyzing chemical shifts, integration values, and spin-spin coupling patterns. Purity can be estimated by comparing the integral of the compound's signals to those of any visible impurities.

Trustworthiness: NMR is a primary technique for structural elucidation. A complete and correctly assigned set of ¹H and ¹³C NMR signals that matches the expected structure provides a very high degree of confidence in the compound's identity.

4.2. High-Resolution Mass Spectrometry (HRMS)

Objective: To confirm the elemental composition by determining the exact mass.

Methodology:

  • Sample Preparation: Prepare a dilute solution (µg/mL range) of the sample in a suitable solvent like acetonitrile or methanol.

  • Analysis: Infuse the sample into an ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Data Acquisition: Acquire data in positive ion mode.

  • Data Interpretation: Identify the peak corresponding to the protonated molecule, [M+H]⁺. The experimentally measured mass should be compared to the theoretical exact mass of C₁₀H₁₃N₂O₃⁺ (209.0921).

Trustworthiness: A mass measurement within 5 ppm of the theoretical value provides unequivocal confirmation of the elemental formula, serving as a self-validating check on the compound's identity.

4.3. High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound with high accuracy.

Methodology:

  • System Setup: Use a reverse-phase column (e.g., C18) with a UV detector.

  • Mobile Phase: A typical starting condition is a gradient of water and acetonitrile, both containing 0.1% formic acid to ensure good peak shape.

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject a small volume (5-10 µL) and monitor the elution profile at a wavelength of maximum absorbance for the nitrophenyl chromophore.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram.

Trustworthiness: HPLC is a robust and quantitative method for assessing purity. When performed with a calibrated system and a validated method, it provides a reliable and reproducible measure of sample purity, crucial for applications in drug development where impurity profiles must be strictly controlled.

Conclusion

This compound is a strategically important chemical intermediate with well-defined physicochemical properties. Its synthesis is accessible through standard organic chemistry methods, and its chemical reactivity, particularly the reduction of the nitro group, provides a gateway to a diverse range of more complex molecular structures. A comprehensive understanding of its properties and the application of rigorous analytical protocols, as detailed in this guide, are fundamental for its successful application in research and development, particularly within the demanding landscape of medicinal chemistry.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • MDPI. (2020). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molecules. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2015). 4-(4-Nitrophenyl)morpholine. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis method of 4-(4-aminophenyl)-3-morpholinone.
  • The American Journal of Medical Sciences and Pharmaceutical Research. (2024). TESTING PROTOCOLS AND CHARACTERIZATION OF ORGANIC COMPOUNDS. Retrieved January 26, 2026, from [Link]

  • PubMed. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Retrieved January 26, 2026, from [Link]

  • ACS Publications. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds. Journal of the American Chemical Society. Retrieved January 26, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Write an Experimental. Retrieved January 26, 2026, from [Link]

  • Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Retrieved January 26, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2015). Synthesis, molecular structure and spectroscopic characterization of N-(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA). Retrieved January 26, 2026, from [Link]

  • ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Retrieved January 26, 2026, from [Link]

Sources

The Ascendancy of Nitrophenylmorpholines: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[CITY, STATE] – [DATE] – This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, history, synthesis, and biological significance of nitrophenylmorpholine compounds. This class of molecules, characterized by a morpholine ring attached to a nitrated phenyl group, has emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities, most notably in the realm of oncology.

A Historical Perspective: The Emergence of N-Aryl Morpholines

The journey of nitrophenylmorpholine compounds is intrinsically linked to the broader history of N-aryl morpholine synthesis. While a definitive first synthesis of a nitrophenylmorpholine is not prominently documented, the foundational chemistry for their creation was laid through the development of methods for N-arylation of secondary amines. Early methods for creating the crucial C-N bond often involved harsh reaction conditions. However, the advent of modern cross-coupling reactions has revolutionized the synthesis of these and other N-aryl compounds. Key methodologies that have enabled the efficient synthesis of N-aryl morpholines include:

  • Nucleophilic Aromatic Substitution (SNAr): This has been a cornerstone for the synthesis of nitrophenylmorpholines. The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack by the morpholine nitrogen.[1] This reaction is particularly effective when the nitro group is positioned ortho or para to the leaving group.[1]

  • Ullmann Condensation: This copper-catalyzed reaction provides a valuable method for the formation of C-N bonds, particularly for aryl halides that are less reactive in SNAr reactions.[2]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a highly versatile and widely used method for N-arylation, offering mild reaction conditions and broad substrate scope.[2]

While the precise historical timeline for nitrophenylmorpholines is not clearly delineated in early literature, their significance grew with the understanding of their utility as key synthetic intermediates and as pharmacologically active agents themselves.

The Synthetic Landscape: Crafting Nitrophenylmorpholine Isomers

The synthesis of nitrophenylmorpholine compounds primarily relies on the principles of nucleophilic aromatic substitution, where the morpholine nitrogen acts as the nucleophile, displacing a leaving group on the nitrophenyl ring. The choice of starting materials and reaction conditions allows for the selective synthesis of the 2-nitro, 3-nitro, and 4-nitro isomers.

Synthesis of 4-(4-Nitrophenyl)morpholine

The para-isomer, 4-(4-nitrophenyl)morpholine, is a well-studied compound, often serving as a crucial intermediate in the synthesis of more complex molecules, including the anticoagulant drug Rivaroxaban.[3]

Typical Synthetic Protocol (Nucleophilic Aromatic Substitution):

A common and efficient method involves the reaction of a p-halonitrobenzene (e.g., 4-fluoronitrobenzene or 4-chloronitrobenzene) with morpholine.[3][4]

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the p-halonitrobenzene in a suitable solvent (e.g., ethanol, acetonitrile, or dimethylformamide).

  • Addition of Morpholine: Add an equimolar or slight excess of morpholine to the solution.

  • Base Addition: Introduce a base, such as potassium carbonate or triethylamine, to neutralize the hydrogen halide formed during the reaction.

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and pour it into water to precipitate the product. The solid product can then be collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol.

Causality Behind Experimental Choices:

  • Solvent: The choice of a polar aprotic solvent like DMF or acetonitrile can facilitate the reaction by solvating the ions formed in the transition state.

  • Base: The base is crucial to drive the reaction to completion by scavenging the acid byproduct. An inorganic base like potassium carbonate is often preferred for ease of removal during work-up.

  • Temperature: Heating is necessary to provide the activation energy for the nucleophilic aromatic substitution reaction.

Caption: General workflow for the synthesis of 4-(4-nitrophenyl)morpholine.

Synthesis of 2-Nitrophenylmorpholine and 3-Nitrophenylmorpholine

The synthesis of the ortho- and meta-isomers follows similar principles of nucleophilic aromatic substitution, utilizing the corresponding 2-halo- or 3-halonitrobenzene as the starting material.

Protocol for 2-Nitrophenylmorpholine and 3-Nitrophenylmorpholine:

The experimental procedure is analogous to that of the 4-nitro isomer, with the appropriate starting halonitrobenzene isomer. It is important to note that the reactivity of the halonitrobenzene isomers can vary, potentially requiring adjustments to reaction times and temperatures.

Structural Characterization: Unveiling the Molecular Architecture

The unambiguous identification and characterization of nitrophenylmorpholine compounds are crucial for their application in research and development. A combination of spectroscopic and crystallographic techniques is employed for this purpose.

Table 1: Key Characterization Data for Nitrophenylmorpholine Isomers

IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Spectroscopic Features
4-(2-Nitrophenyl)morpholine C₁₀H₁₂N₂O₃208.22-1H NMR, 13C NMR, IR, and Mass Spectrometry data confirm the structure.[5]
4-(3-Nitrophenyl)morpholine C₁₀H₁₂N₂O₃208.22-1H NMR, 13C NMR, IR, and Mass Spectrometry data confirm the structure.
4-(4-Nitrophenyl)morpholine C₁₀H₁₂N₂O₃208.22151-1551H NMR, 13C NMR, IR, and Mass Spectrometry data are well-documented.[6]

X-ray Crystallography:

Single-crystal X-ray diffraction studies have provided detailed insights into the three-dimensional structure of 4-(4-nitrophenyl)morpholine. These studies reveal that the morpholine ring typically adopts a chair conformation.[7] The crystal packing is often stabilized by intermolecular interactions, such as π-π stacking between the aromatic rings.[7]

Biological Significance and Therapeutic Promise

Nitrophenylmorpholine derivatives have garnered significant attention for their diverse biological activities, with a particular focus on their potential as anticancer agents.[6]

Anticancer Activity

Numerous studies have reported the cytotoxic effects of nitrophenylmorpholine derivatives against various cancer cell lines. While a direct comparative study of the anticancer activity of the 2-nitro, 3-nitro, and 4-nitro isomers of the parent compound is not extensively available in the literature, derivatives of these isomers have shown promising results. The nitro group is a well-known pharmacophore that can contribute to the biological activity of a molecule.[8]

Mechanism of Action:

The anticancer activity of some morpholine-containing compounds has been linked to the inhibition of key signaling pathways involved in cell growth, proliferation, and survival. One of the most prominent pathways implicated is the PI3K/Akt/mTOR pathway , which is frequently dysregulated in cancer.[9][10]

PI3K_Akt_mTOR_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth_Proliferation Cell Growth & Proliferation mTORC1->Cell_Growth_Proliferation Nitrophenylmorpholine Nitrophenylmorpholine Derivative Nitrophenylmorpholine->PI3K inhibits

Caption: Proposed mechanism of action of nitrophenylmorpholine derivatives via inhibition of the PI3K/Akt/mTOR pathway.

By inhibiting PI3K, these compounds can block the downstream signaling cascade, leading to a reduction in cell proliferation and the induction of apoptosis (programmed cell death).

Antimicrobial Activity

In addition to their anticancer properties, some nitroaromatic compounds have demonstrated antimicrobial activity.[8] The nitro group can undergo reduction within microbial cells, leading to the formation of reactive nitrogen species that can damage cellular components and lead to cell death. While specific studies on the antimicrobial properties of the parent nitrophenylmorpholine isomers are limited, this remains an area of potential interest for future research.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of nitrophenylmorpholine derivatives and their biological activity is crucial for the design of more potent and selective therapeutic agents. Key structural features that can influence activity include:

  • Position of the Nitro Group: The position of the nitro group on the phenyl ring (ortho, meta, or para) can significantly impact the electronic properties of the molecule and its interaction with biological targets.

  • Substituents on the Phenyl Ring: The addition of other substituents to the phenyl ring can modulate the compound's lipophilicity, steric profile, and electronic nature, thereby influencing its pharmacokinetic and pharmacodynamic properties.

  • Modifications of the Morpholine Ring: Alterations to the morpholine ring can also affect the overall shape and polarity of the molecule, potentially leading to changes in biological activity.

Future Directions

The field of nitrophenylmorpholine research continues to evolve, with several promising avenues for future investigation:

  • Comparative Biological Evaluation: A systematic and direct comparison of the biological activities of the 2-nitro, 3-nitro, and 4-nitro isomers is needed to fully understand the impact of the nitro group's position.

  • Elucidation of Mechanisms of Action: Further studies are required to delineate the precise molecular targets and signaling pathways modulated by different nitrophenylmorpholine derivatives.

  • Development of Novel Analogs: The synthesis and evaluation of new analogs with diverse substitution patterns will be crucial for optimizing the therapeutic potential of this class of compounds.

  • Exploration of Other Therapeutic Areas: While oncology is a primary focus, the potential of nitrophenylmorpholines in other areas, such as infectious diseases and neurodegenerative disorders, warrants further investigation.

Conclusion

Nitrophenylmorpholine compounds represent a valuable and versatile scaffold in medicinal chemistry. Their straightforward synthesis, coupled with their significant biological activities, makes them attractive candidates for further drug discovery and development efforts. As our understanding of their structure-activity relationships and mechanisms of action deepens, we can expect to see the emergence of novel nitrophenylmorpholine-based therapeutics with improved efficacy and safety profiles.

References

  • Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). (n.d.). National Institutes of Health. [Link]

  • 4-(4-Nitrophenyl)morpholine. (n.d.). National Institutes of Health. [Link]

  • Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via the Acid-Catalyzed Selective Oxidation of 4-(4-Nitrophenyl)morpholine by Sodium Chlorite as the Sole Oxidant. (2020). ACS Publications. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). National Institutes of Health. [Link]

  • Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. (n.d.). Journal of the American Chemical Society. [Link]

  • Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via the Acid-Catalyzed Selective Oxidation of 4-(4-Nitrophenyl)morpholine by Sodium Chlorite as the Sole Oxidant. (2020). ACS Publications. [Link]

  • 4-(4-Nitrophenyl)morpholine. (n.d.). National Institutes of Health. [Link]

  • Synthesis method of substituted N-phenyl morpholine compound. (n.d.).
  • The comparative anticancer activity of MMPs, 15 vs 16, 17 vs 18, 19 vs 20, 21 vs 22 bearing styryl versus phenethyl moiety. (n.d.). ResearchGate. [Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. (2016). National Institutes of Health. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). National Institutes of Health. [Link]

  • (PDF) 4-(4-Nitrophenyl)morpholine. (n.d.). ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

  • Synthesis and characterization of 3-fluoro-4-morpholine-nitrobenzene. (n.d.). ResearchGate. [Link]

  • Synthesis and Characterization of Two Metal-Organic Frameworks (MOFs) with Nitro Group Functionalization Ligands. (n.d.). ResearchGate. [Link]

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (n.d.). MDPI. [Link]

  • a novel phenylmorpholine synthesis aka preludin. (2021). Sciencemadness Discussion Board. [Link]

  • Morpholine and thiomorpholine derived polymers: Multifunctional platforms for biological applications. (n.d.). ResearchGate. [Link]

  • Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. (n.d.). ResearchGate. [Link]

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (n.d.). MDPI. [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). National Institutes of Health. [Link]

  • (PDF) Recent progress in the synthesis of morpholines. (n.d.). Academia.edu. [Link]

  • Comparative Analysis of Adverse Effects: Protein Kinase Inhibitors Versus Traditional Anticancer Therapies. (n.d.). MDPI. [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. (n.d.). National Institutes of Health. [Link]

  • Substituted phenylmorpholine. (n.d.). Wikipedia. [Link]

  • Recent progress in the synthesis of morpholines. (2019). ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution. (2019). YouTube. [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). Michigan State University. [Link]

  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (n.d.). ResearchGate. [Link]

  • Photocatalytic Synthesis of Substituted 2‑Aryl Morpholines via Diastereoselective Annulation. (2025). American Chemical Society - ACS Figshare. [Link]

  • 4-Phenylmorpholine. (n.d.). National Institutes of Health. [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). MDPI. [Link]

  • Synthetic Strategies of Pyrazoline Derivatives for the Development of New Anticancer Agents: Recent Updates. (n.d.). ResearchGate. [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI. [Link]

Sources

"4-(2-Nitrophenyl)morpholine" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Stability and Degradation Pathways of 4-(2-Nitrophenyl)morpholine

Abstract

This compound is a key chemical entity encountered as an intermediate or impurity in pharmaceutical manufacturing, notably in the synthesis of active pharmaceutical ingredients (APIs) like Linezolid. Its chemical stability is paramount to ensuring the purity, safety, and efficacy of the final drug product. This guide provides a comprehensive analysis of the stability profile and potential degradation pathways of this compound. We delve into the molecule's susceptibility to hydrolytic, oxidative, thermal, and photolytic stress, grounding our analysis in the established chemistry of nitroaromatic compounds and morpholine derivatives. This document outlines detailed experimental protocols for conducting forced degradation studies, presents a framework for data interpretation, and uses predictive pathway analysis to elucidate the formation of potential degradants. The insights provided herein are critical for the development of robust analytical methods, stable formulations, and informed regulatory submissions.

Molecular Profile and Physicochemical Characteristics

Understanding the inherent properties of this compound is the foundation for predicting its stability. The molecule consists of a morpholine ring attached via a nitrogen atom to a benzene ring, which is substituted with a nitro group at the ortho position. This structure dictates its reactivity. The nitro group is strongly electron-withdrawing, influencing the aromatic system's chemistry, while the morpholine moiety presents sites susceptible to oxidation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 5320-98-9
Molecular Formula C₁₀H₁₂N₂O₃
Molecular Weight 208.22 g/mol
Appearance White to off-white crystalline powder (inferred)
Storage 2-8°C, Refrigerator

The recommended storage at refrigerated temperatures suggests a potential for degradation under ambient conditions, warranting a thorough investigation of its stability profile.

The Imperative of Forced Degradation Studies

Forced degradation, or stress testing, is a systematic process of subjecting a compound to conditions more severe than accelerated stability testing. As mandated by regulatory bodies like the ICH, these studies serve multiple critical functions in drug development:

  • Elucidation of Degradation Pathways: Identifying the likely degradation products that could form during storage and handling.

  • Development of Stability-Indicating Methods: Ensuring that the analytical methods used can accurately separate and quantify the intact drug from its degradants.

  • Understanding Molecular Stability: Revealing the intrinsic chemical vulnerabilities of the molecule.

A typical forced degradation study involves exposing the compound to acid, base, oxidation, heat, and light, with a target degradation of 5-20%.

G cluster_Stress Stress Conditions (ICH Q1A/Q1B) Acid Hydrolysis Acid Hydrolysis Analysis Stability-Indicating Analytical Method (e.g., HPLC, LC-MS) Acid Hydrolysis->Analysis Base Hydrolysis Base Hydrolysis Base Hydrolysis->Analysis Oxidation (H2O2) Oxidation (H2O2) Oxidation (H2O2)->Analysis Thermal Stress Thermal Stress Thermal Stress->Analysis Photolytic Stress (UV/Vis) Photolytic Stress (UV/Vis) Photolytic Stress (UV/Vis)->Analysis API This compound (API / Intermediate / Impurity) API->Acid Hydrolysis API->Base Hydrolysis API->Oxidation (H2O2) API->Thermal Stress API->Photolytic Stress (UV/Vis) Outcome Key Outcomes Analysis->Outcome Pathway Elucidation Pathway Elucidation Outcome->Pathway Elucidation Informs Method Validation Method Validation Outcome->Method Validation Informs Formulation Design Formulation Design Outcome->Formulation Design Informs Storage Definition Storage Definition Outcome->Storage Definition Informs

Caption: Workflow for a forced degradation study.

Predicted Degradation Pathways and Mechanisms

While specific degradation studies on this compound are not extensively published, we can predict its degradation pathways by synthesizing data from studies on analogous nitroaromatic and morpholine-containing compounds.

Hydrolytic Degradation (Acidic/Basic Conditions)

The C-N bond linking the morpholine and nitrophenyl rings is an amide-like linkage and is generally robust. However, under forcing acidic or basic conditions, hydrolysis can occur, although it is expected to be slow. The primary degradation products would be 2-nitrophenol and morpholine.

  • Mechanism: Under acidic conditions, protonation of the morpholine nitrogen would be followed by nucleophilic attack by water on the ipso-carbon of the phenyl ring. Under basic conditions, direct nucleophilic attack by a hydroxide ion would be the initiating step.

Oxidative Degradation

The morpholine ring is the most probable site for oxidative attack. The nitrogen atom and the adjacent methylene groups are electron-rich and susceptible to oxidation. Studies on other morpholine derivatives have shown that oxidation can lead to ring-opening. In contrast, the nitroaromatic ring is generally resistant to further oxidation due to the strong electron-withdrawing effect of the nitro group.

  • Mechanism: The reaction likely proceeds via radical intermediates, potentially initiated by agents like hydrogen peroxide. This can lead to N-oxidation or hydroxylation at the carbons alpha to the oxygen or nitrogen, followed by C-C or C-N bond cleavage, resulting in complex ring-opened products.

G cluster_main Proposed Oxidative Degradation Pathway Parent This compound N_Oxide N-Oxide Intermediate Parent->N_Oxide [O] RingOpened Ring-Opened Products (e.g., Aldehydes, Carboxylic Acids) N_Oxide->RingOpened Further Oxidation & C-C/C-N Cleavage

Caption: Plausible oxidative degradation of the morpholine moiety.

Thermal Degradation

Nitroaromatic compounds are known to be thermally labile and can pose an explosion hazard. The primary pathway for thermal decomposition is often the homolytic cleavage of the C-NO₂ bond, which has a high bond-dissociation energy but can be initiated at elevated temperatures.

  • Mechanism: The initial step is the formation of a 2-(morpholino)phenyl radical and a nitrogen dioxide (NO₂) radical. These highly reactive species can then participate in a cascade of secondary reactions, leading to complex polymeric material or smaller fragments. Another potential, though less common, pathway is an intramolecular rearrangement, such as a nitro-nitrite isomerization.

G cluster_main Proposed Thermal Degradation Pathway Parent This compound Radicals 2-(morpholino)phenyl Radical + •NO₂ Parent->Radicals Δ (Heat) C-NO₂ Cleavage Products Complex Degradation Products (Polymeric material, etc.) Radicals->Products Secondary Reactions

Caption: Primary thermal degradation via C-NO₂ bond cleavage.

Photodegradation

The nitrophenyl chromophore makes the molecule highly susceptible to degradation by light. Photodegradation of nitrophenols is a well-documented process that can proceed through several mechanisms, including direct photolysis and reactions with photochemically generated reactive oxygen species.

  • Mechanism: Upon absorption of UV or visible light, the molecule is promoted to an excited state. This can lead to:

    • Nitro Group Reduction: The excited nitro group can be reduced to a nitroso or even an amino group (forming 4-(2-aminophenyl)morpholine).

    • Ring Hydroxylation: Attack by hydroxyl radicals (generated from water) can lead to the formation of dihydroxynitrobenzene derivatives.

    • Ring Opening: Extensive irradiation can lead to the cleavage of the aromatic ring, ultimately mineralizing the compound to CO₂, H₂O, and inorganic ions.

G cluster_main Proposed Photodegradation Pathways Parent This compound Excited Excited State Molecule* Parent->Excited hν (Light) Reduced Nitro-Reduced Product (e.g., Amino derivative) Excited->Reduced Reduction Hydroxylated Hydroxylated Ring Product Excited->Hydroxylated Hydroxylation

Caption: Major photodegradation reaction pathways.

Standardized Protocols for Forced Degradation

To ensure reproducibility and scientific validity, forced degradation studies must follow rigorous, well-documented protocols. The following methodologies provide a robust framework for investigating this compound.

Preparation of Solutions
  • Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or a 50:50 mixture of acetonitrile:water). This concentration is recommended for degradation studies.

  • Reagents: Prepare solutions of 0.1 M HCl, 0.1 M NaOH, and 3% v/v H₂O₂.

Experimental Protocols

Table 2: Recommended Conditions for Forced Degradation Study

Stress ConditionProtocolJustification
Acid Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.Simulates acidic environments and assesses the stability of the C-N bond.
Base Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.Simulates alkaline environments. Reactions are often faster than in acid.
Oxidation Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.Tests susceptibility to oxidative stress, common in formulations with peroxides.
Thermal Degradation Place the solid powder in a controlled oven at 80°C for 48 hours. Also, heat the stock solution at 60°C for 24 hours.Assesses solid-state and solution stability at elevated temperatures.
Photostability Expose the solid powder and stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). Run a dark control in parallel.Evaluates the impact of light exposure during manufacturing and storage.
Sample Analysis: Stability-Indicating HPLC Method

A reverse-phase HPLC method is suitable for separating the parent compound from its more polar degradation products.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% phosphoric or formic acid). A similar compound, 4-(4-nitrophenyl)morpholine, can be analyzed using a simple isocratic mobile phase of acetonitrile and water with phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or using a photodiode array (PDA) detector to assess peak purity.

  • Injection Volume: 20 µL.

  • Analysis: For each stressed sample, inject and record the chromatogram. Calculate the percentage degradation by comparing the peak area of the parent compound to an unstressed control sample. Identify degradation products by their retention times and, if using LC-MS, their mass-to-charge ratios.

Data Interpretation and Summary

The results of the forced degradation study should be compiled to build a comprehensive stability profile.

Table 3: Hypothetical Forced Degradation Results Summary

Stress Condition% DegradationMajor Degradants (Hypothetical)Predicted Pathway
Acid Hydrolysis (0.1 M HCl, 60°C) ~2-5%2-NitrophenolHydrolysis
Base Hydrolysis (0.1 M NaOH, 60°C) ~5-10%2-NitrophenolHydrolysis
Oxidation (3% H₂O₂, RT) ~15-20%Multiple polar peaks (ring-opened)Oxidative Cleavage
Thermal (Solid, 80°C) < 2%Minor unknown peaksThermal Decomposition
Photolytic (ICH Q1B) > 20%4-(2-Aminophenyl)morpholine, hydroxylated speciesPhotoreduction, Photo-oxidation

This table presents expected, not actual, data to illustrate a typical outcome. Significant degradation is anticipated under oxidative and photolytic conditions.

Conclusion and Recommendations

This in-depth guide establishes that this compound is a molecule with distinct stability vulnerabilities. The analysis predicts that the compound is most susceptible to photolytic and oxidative degradation . The nitroaromatic moiety drives photosensitivity, leading primarily to reduction of the nitro group, while the morpholine ring is the principal target for oxidative attack, resulting in ring cleavage. The molecule is expected to exhibit moderate stability against hydrolytic stress and relatively high stability to thermal stress in the solid state under typical pharmaceutical processing and storage conditions.

For researchers and drug development professionals, these findings have critical implications:

  • Analytical Method Development: Stability-indicating methods must be validated to resolve the parent peak from key degradants, particularly those formed under light and oxidative stress.

  • Formulation Strategy: Formulations should incorporate antioxidants and be packaged in light-resistant materials (e.g., amber vials) to mitigate degradation.

  • Manufacturing and Storage: The manufacturing process should minimize exposure to light and potent oxidizers. Storage should be controlled at recommended refrigerated conditions (2-8°C) and protected from light.

By understanding and proactively addressing the stability and degradation pathways of this compound, scientists can ensure the development of safe, stable, and effective pharmaceutical products.

References

  • Chem-Impex. (n.d.). 4-(4-Nitrophenyl)morpholine.
  • MDPI. (2021). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Biodegradation of p-nitrophenol by engineered strain - PMC. Retrieved from [Link]

  • MDPI. (2022). Visible Light Motivated the Photocatalytic Degradation of P-Nitrophenol by Ca2+-Doped AgInS2. Retrieved from [Link]

  • Environmental Engineering Research. (2020). Mineralization and degradation of 4-Nitrophenol using homogeneous Fenton oxidation process. Retrieved from [Link]

  • ResearchGate. (2012). 4-(4-Nitrophenyl)morpholine. Retrieved from [Link]

  • National Institutes of Health (NIH). (1999). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No: 5320-98-9 | Chemical Name: this compound. Retrieved from [Link]

  • Frontiers. (2021). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Retrieved from [Link]

  • National Institutes of Health (NIH). (1998). *Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the

A Comprehensive Technical Guide to the Solubility of 4-(2-Nitrophenyl)morpholine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the solubility characteristics of 4-(2-Nitrophenyl)morpholine, a key intermediate in pharmaceutical and organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical principles governing its solubility and offers practical, field-proven methodologies for empirical determination.

Executive Summary

Understanding the solubility of this compound is critical for its effective use in synthesis, purification, and formulation. This guide navigates the predictive principles of solubility based on molecular structure and solvent properties. It further provides detailed experimental protocols for accurate solubility determination, ensuring reliable and reproducible results in a laboratory setting. While specific quantitative solubility data for this compound is not extensively published, this guide synthesizes available information on analogous compounds and fundamental chemical principles to provide a robust predictive framework and a clear path for experimental validation.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its physicochemical properties. The structure of this compound, presented below, is foundational to understanding its behavior in various solvents.

Molecular Structure:

Caption: Molecular structure of this compound.

PropertyValueSource
Molecular Formula C10H12N2O3[1]
Molecular Weight 208.22 g/mol [2]
Appearance Expected to be a crystalline solid, similar to its isomers which are white to yellow powders.[2]
Melting Point The melting point for the analogous 4-(4-Nitrophenyl)morpholine is 151-155 °C.[2]

The presence of the polar nitro group (-NO2) and the morpholine ring, which contains both an ether and a tertiary amine, imparts a significant degree of polarity to the molecule. This polarity is a key determinant of its solubility profile.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This principle states that substances with similar polarities are more likely to be soluble in one another.[3] The polarity of a solvent is determined by its molecular structure, including the presence of polar bonds and its overall dipole moment.[3]

Solvent Polarity Spectrum:

Organic solvents can be broadly categorized based on their polarity:

  • Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, possess O-H or N-H bonds and can act as hydrogen bond donors.[4]

  • Polar Aprotic Solvents: Solvents like acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) have polar bonds but lack O-H or N-H bonds, so they cannot donate hydrogen bonds.

  • Nonpolar Solvents: These solvents, including hexane, toluene, and diethyl ether, have low dielectric constants and are unable to form strong interactions with polar molecules.[4]

Given the polar nature of this compound, it is anticipated to exhibit higher solubility in polar solvents. The nitro group and the oxygen and nitrogen atoms of the morpholine ring can act as hydrogen bond acceptors, suggesting favorable interactions with polar protic solvents.

Predicted Solubility Profile

While quantitative data for this compound is scarce, we can infer its likely solubility based on related compounds and theoretical principles. For instance, 4-nitrophenol is soluble in polar organic solvents like ethanol, methanol, chloroform, ethyl acetate, and acetone.[5][6] Furthermore, a structurally similar compound, 4-(2-Fluoro-4-nitrophenyl)morpholine, is reported to be slightly soluble in chloroform and methanol.[7] The para-isomer, 4-(4-Nitrophenyl)morpholine, is known to be soluble in dimethylformamide (DMF).

Based on this, the following qualitative solubility profile for this compound is predicted:

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighCapable of hydrogen bonding with the nitro and morpholine moieties.
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High to ModerateStrong dipole-dipole interactions are expected.
Chlorinated Dichloromethane (DCM), ChloroformModerateCan engage in dipole-dipole interactions.
Aromatic TolueneLowThe nonpolar nature of toluene is less compatible with the polar solute.
Aliphatic Hexane, HeptaneVery Low / InsolubleSignificant mismatch in polarity.

Experimental Protocol for Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound in various organic solvents.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Weigh excess this compound add_solvent Add a known volume of solvent start->add_solvent equilibrate Equilibrate at a constant temperature with agitation add_solvent->equilibrate centrifuge Centrifuge to separate undissolved solid equilibrate->centrifuge aliquot Take a known volume of the supernatant centrifuge->aliquot filter Filter the aliquot aliquot->filter dilute Dilute the filtered sample filter->dilute hplc Analyze by HPLC dilute->hplc calculate Calculate solubility hplc->calculate

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess is crucial to ensure saturation.

    • Accurately add a known volume of each test solvent to the respective vials.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw a precise aliquot of the clear supernatant.

    • Filter the aliquot through a syringe filter to remove any remaining particulate matter.

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations.

  • Calculation of Solubility:

    • From the concentration obtained from the HPLC analysis and the dilution factor, calculate the solubility of this compound in each solvent. Express the results in appropriate units (e.g., mg/mL or mol/L).

Practical Implications for Researchers

A thorough understanding of the solubility of this compound is paramount for its practical application:

  • Reaction Chemistry: The choice of solvent is critical for reaction kinetics and yield. The reactants must be sufficiently soluble for the reaction to proceed efficiently.

  • Purification: Solubility data is essential for developing effective crystallization procedures. A solvent system should be chosen where the compound has high solubility at an elevated temperature and low solubility at a lower temperature.

  • Drug Development: For pharmaceutical applications, solubility in various media, including physiological buffers, is a key parameter influencing bioavailability.

Conclusion

While specific, published quantitative solubility data for this compound is limited, a strong predictive framework can be established based on its molecular structure and the properties of analogous compounds. It is anticipated to be most soluble in polar organic solvents. For precise and reliable data, the experimental protocol detailed in this guide provides a robust methodology for researchers to determine the solubility in their specific solvents of interest. This empirical data will empower scientists to optimize reaction conditions, purification processes, and formulation strategies.

References

  • ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • MDPI. (2021). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96365, this compound. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvents and Polarity. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Polar Protic and Aprotic Solvents. Retrieved from [Link]

  • Wikipedia. (2024). Solvent. Retrieved from [Link]

  • S.C. S.r.l. (n.d.). Organic Solvents: Complete Guide, Industrial Uses & Safety. Retrieved from [Link]

Sources

A Comprehensive Health and Safety Guide to 4-(2-Nitrophenyl)morpholine for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide on the health and safety considerations for 4-(2-Nitrophenyl)morpholine (CAS No. 5320-98-9). It is intended for researchers, scientists, and professionals in drug development who may handle this compound. The information herein is synthesized from available data on structurally similar compounds and the known hazards of its constituent chemical classes, providing a robust framework for safe laboratory practices.

Executive Summary: A Hazard Profile by Analogy

This compound should be handled as a hazardous substance with the potential to cause significant skin, eye, and respiratory irritation. The presence of the nitroaromatic moiety also necessitates stringent precautions against thermal decomposition and potential mutagenic effects. This guide outlines the necessary engineering controls, personal protective equipment (PPE), and handling protocols to mitigate these risks effectively.

Chemical and Physical Identity

Understanding the fundamental properties of a compound is the first step in a thorough safety assessment.

PropertyValueSource
Chemical Name This compound[PubChem][1]
Synonyms N-(2-Nitrophenyl)morpholine, 4-(o-Nitrophenyl)morpholine[PubChem][1]
CAS Number 5320-98-9[PubChem][1]
Molecular Formula C₁₀H₁₂N₂O₃[PubChem][1]
Molecular Weight 208.21 g/mol [PubChem][1]
Appearance Low melting yellow solid[TradeIndia][2]
Storage Sealed in a dry place at room temperature is recommended.[BLD Pharm][3]

Hazard Identification and Classification

Based on data from analogous compounds such as 4-(4-Nitrophenyl)morpholine and 4-(2-Fluoro-4-nitrophenyl)morpholine, the following GHS-compliant hazard classifications are anticipated.

Anticipated GHS Classification:

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[2]

  • Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[2]

Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Pictograms:

GHS GHS07 !

GHS07: Exclamation Mark
The Rationale: Understanding the "Why" Behind the Hazards

The predicted irritant nature of this compound stems from its composite structure. The morpholine ring, a secondary amine, can be a skin and eye irritant. More significantly, the nitroaromatic portion of the molecule dictates the primary toxicological concerns. Nitroaromatic compounds are a well-documented class of chemicals known for their potential toxicity, including mutagenicity and carcinogenicity, due to their ability to be reduced to reactive intermediates within biological systems.

Furthermore, the nitro group imparts a risk of thermal instability. Nitroaromatic compounds can undergo exothermic decomposition, which in certain conditions can lead to a runaway reaction. While there is no specific data on this compound, this inherent risk class must be respected.

Safe Handling and Exposure Control Workflow

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential for handling this compound.

Workflow cluster_prep Preparation & Assessment cluster_handling Handling Protocol cluster_post Post-Handling Assessment Risk Assessment (Review SDS of Analogs) Controls Verify Engineering Controls (Fume Hood, Eyewash) Assessment->Controls PPE_Selection Select Appropriate PPE Controls->PPE_Selection Weighing Weighing (In ventilated enclosure) PPE_Selection->Weighing Don PPE Dissolution Dissolution / Reaction (In Fume Hood) Weighing->Dissolution Transfer Transfer (Use secondary containment) Dissolution->Transfer Decontamination Decontaminate Surfaces & Glassware Transfer->Decontamination Procedure Complete Waste Segregate Waste (Nitroaromatic Waste Stream) Decontamination->Waste Storage Store Securely (Dry, well-ventilated) Waste->Storage

Safe Handling Workflow for this compound.
Engineering Controls

The primary line of defense is to minimize exposure at the source.

  • Ventilation: All manipulations of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[1]

Personal Protective Equipment (PPE)

Appropriate PPE creates a barrier between the researcher and the chemical.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[2]

  • Hand Protection: Wear nitrile gloves. Given the lack of specific breakthrough data, it is prudent to double-glove if handling the material for extended periods. Discard gloves immediately if contamination is suspected.

  • Skin and Body Protection: A lab coat is required. Ensure it is fully buttoned. For larger quantities, consider a chemically resistant apron.

  • Respiratory Protection: If there is a risk of generating significant aerosols or dust outside of a fume hood (e.g., during a spill cleanup), a NIOSH-approved respirator with particulate filters is necessary.

Handling and Storage Protocols
  • General Hygiene: Avoid all personal contact, including inhalation and ingestion. Wash hands thoroughly after handling, even if gloves were worn.[2] Do not eat, drink, or smoke in the laboratory.

  • Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

  • Dispensing: As a solid, avoid creating dust. If the material is a fine powder, use a spatula carefully within the confines of a fume hood or a ventilated balance enclosure.

Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an exposure.

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[2]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation persists, seek medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Considerations

Chemical waste must be managed responsibly to prevent environmental contamination.

  • Waste Segregation: Dispose of this compound and any contaminated materials (e.g., gloves, filter paper) in a designated, labeled hazardous waste container for nitroaromatic compounds.

  • Disposal Method: All chemical waste must be disposed of through an approved waste disposal company, in accordance with local, state, and federal regulations.[2] Do not dispose of it down the drain.

Conclusion: A Commitment to Safety

While this compound is a valuable compound in research and development, its potential hazards necessitate a culture of safety and preparedness. By understanding its chemical nature, anticipating risks through analogy, and rigorously applying the multi-layered safety protocols outlined in this guide, researchers can handle this compound with confidence and minimize the risk of exposure to themselves and their colleagues.

References

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • TradeIndia. 4-(2-nitrophenyl) Morpholine Cas No: 5320-98-9.[Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • International Agency for Research on Cancer. Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting (1989). [Link]

  • ResearchGate. Major mechanisms of toxicity of nitroaromatic compounds.[Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of N-(2-nitrophenyl)morpholine via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the nucleophilic aromatic substitution (SNAr) reaction between 2-nitrohalobenzenes and morpholine. We delve into the underlying mechanistic principles, including the formation of the critical Meisenheimer intermediate and the well-established "element effect" governing leaving group reactivity. A detailed, validated, step-by-step protocol for the synthesis, purification, and characterization of N-(2-nitrophenyl)morpholine is presented, supplemented with expert insights for optimization and troubleshooting. This guide is designed to be a self-contained resource, ensuring scientific rigor and reproducibility for applications ranging from discovery chemistry to scale-up operations.

Scientific Principles & Reaction Mechanism

The nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in modern organic synthesis, enabling the formation of carbon-heteroatom bonds on aromatic rings. Unlike electrophilic aromatic substitution, which requires electron-rich substrates, the SNAr reaction proceeds efficiently on electron-deficient aromatic systems.[1][2] The reaction detailed herein, the synthesis of N-(2-nitrophenyl)morpholine, is a classic example of this transformation.

The Addition-Elimination Mechanism

The reaction does not follow a concerted SN2 pathway, which is sterically hindered at an sp²-hybridized carbon, nor an SN1 pathway, which would require the formation of a highly unstable aryl cation.[2][3] Instead, it proceeds via a two-step addition-elimination mechanism .[3][4]

  • Nucleophilic Addition (Rate-Determining Step): The nucleophile (morpholine) attacks the electrophilic carbon atom bearing the leaving group (halogen). This initial attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[1][5] This step is typically the slowest and therefore the rate-determining step of the overall reaction.[2][6]

  • Elimination (Fast Step): The aromaticity of the ring is restored through the rapid expulsion of the halide leaving group, yielding the final substituted product.[3][6]

The Role of the Nitro Group: Activating the Ring

The presence of a strong electron-withdrawing group (EWG), such as a nitro group (-NO₂), is essential for the reaction to proceed under practical conditions.[1] The EWG serves two primary functions:

  • Inductive and Resonance Withdrawal: It decreases the electron density of the aromatic ring, making it more electrophilic and susceptible to attack by a nucleophile.

  • Stabilization of the Intermediate: Most critically, when positioned ortho or para to the leaving group, the nitro group can directly stabilize the negative charge of the Meisenheimer complex through resonance, delocalizing the charge onto its oxygen atoms.[3][4] This stabilization significantly lowers the activation energy of the rate-determining step.

Caption: SNAr mechanism via the Meisenheimer intermediate.
Causality of Experimental Choices: Leaving Group & Solvent

Leaving Group Effect (The "Element Effect"): A defining characteristic of the SNAr reaction is the leaving group reactivity trend: F > Cl > Br > I .[2][7] This is counterintuitive when compared to SN2 reactions, where iodide is the best leaving group. The explanation lies in the rate-determining step. Since the C-X bond is not broken during the initial nucleophilic attack, bond strength is less critical.[1][5] Instead, the high electronegativity of fluorine makes the attached carbon atom significantly more electrophilic, accelerating the rate of attack.[2][5] Therefore, 2-fluoronitrobenzene is the most reactive substrate in this series.

Solvent Selection: The choice of solvent can significantly impact reaction rates.[8]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are generally the solvents of choice. They are polar enough to dissolve the reactants but do not hydrogen-bond with the nucleophile, leaving it "bare" and more reactive.[9]

  • Polar Protic Solvents (e.g., Water, Alcohols): These solvents can solvate the nucleophile through hydrogen bonding, creating a solvent shell that reduces its nucleophilicity and slows the reaction.[10] However, in some cases, they can help stabilize the charged Meisenheimer complex.[11]

For the reaction of a neutral nucleophile like morpholine, using excess morpholine can often serve as both reactant and solvent, driving the reaction forward. Alternatively, a high-boiling polar aprotic solvent like DMSO allows for higher reaction temperatures, which is beneficial when using less reactive substrates like 2-chloronitrobenzene.

Experimental Protocol: Synthesis of N-(2-nitrophenyl)morpholine

This protocol details the synthesis using 2-fluoronitrobenzene as the substrate due to its high reactivity. Adaptations for other haloarenes are discussed in the notes.

Materials & Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)EquivalentsSupplier Notes
2-FluoronitrobenzeneC₆H₄FNO₂141.101.41 g10.01.0Purity >99%
MorpholineC₄H₉NO87.122.61 g (2.6 mL)30.03.0Anhydrous
Potassium CarbonateK₂CO₃138.211.66 g12.01.2Anhydrous, finely powdered
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.1320 mL--Anhydrous
Ethyl AcetateC₄H₈O₂88.11~200 mL--Reagent Grade
Brine (sat. NaCl)NaCl(aq)-~50 mL--Saturated aqueous solution
Anhydrous MgSO₄MgSO₄120.37~5 g--For drying
Step-by-Step Methodology
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoronitrobenzene (1.41 g, 10.0 mmol), morpholine (2.6 mL, 30.0 mmol), potassium carbonate (1.66 g, 12.0 mmol), and dimethyl sulfoxide (20 mL).

    • Scientist's Note: Potassium carbonate acts as a base to neutralize the hydrofluoric acid (HF) byproduct, preventing the protonation and deactivation of the morpholine nucleophile. Using at least one equivalent is crucial for reaction completion.

  • Reaction Execution:

    • Place the flask in a pre-heated oil bath at 80 °C.

    • Stir the reaction mixture vigorously. The mixture will typically turn a deep reddish-orange or brown color, which can be indicative of Meisenheimer complex formation.[5]

    • Maintain the reaction at 80 °C for 2-4 hours.

    • Protocol Adaptation: If using 2-chloronitrobenzene, a higher temperature (e.g., 100-120 °C) and longer reaction time (8-16 hours) will likely be required.

  • Reaction Monitoring (TLC):

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Prepare a TLC plate (silica gel) and a developing chamber with a 20% Ethyl Acetate in Hexanes mobile phase.

    • Spot the plate with: a) a sample of the starting 2-fluoronitrobenzene, and b) a sample of the reaction mixture.

    • Visualize the plate under UV light (254 nm). The reaction is complete when the starting material spot has been completely consumed. The product, N-(2-nitrophenyl)morpholine, will appear as a new, typically lower Rf spot.

  • Workup & Extraction:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers.

    • Wash the combined organic phase with water (2 x 50 mL) to remove residual DMSO, and then with brine (1 x 50 mL) to aid in breaking any emulsions and begin the drying process.

    • Expert Insight: DMSO is highly water-soluble. Thorough washing with water is critical to remove it completely, as residual DMSO can complicate solvent removal and purification.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a yellow or orange solid.

    • Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

    • Dry the resulting bright yellow solid under high vacuum. A typical yield is 85-95%.

Characterization
  • Appearance: Bright yellow crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.80 (dd, 1H), 7.50 (td, 1H), 7.15 (dd, 1H), 7.05 (td, 1H), 3.90 (t, 4H), 3.10 (t, 4H).

  • Mass Spectrometry (EI): m/z 208.08 [M]⁺.

Workflow & Troubleshooting

Experimental Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Synthesis cluster_purification Phase 3: Isolation & Purification cluster_analysis Phase 4: Validation reagents 1. Assemble Reagents (2-Nitrohalobenzene, Morpholine, Base, Solvent) setup 2. Set up Glassware (Flask, Condenser, Stir Bar) reagents->setup charge 3. Charge Flask setup->charge heat 4. Heat to 80-120 °C charge->heat monitor 5. Monitor by TLC heat->monitor workup 6. Cool & Quench with Water monitor->workup Reaction Complete extract 7. Extract with Ethyl Acetate workup->extract dry 8. Dry & Concentrate extract->dry purify 9. Column Chromatography dry->purify characterize 10. Characterize Product (NMR, MS, Yield) purify->characterize

Caption: End-to-end experimental workflow for SNAr synthesis.
Troubleshooting Guide
IssueProbable Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient temperature or time. 2. Deactivated nucleophile (protonated). 3. Wet reagents/solvents.1. Increase temperature by 10-20 °C or extend reaction time. 2. Ensure at least 1.1 eq. of powdered anhydrous base (K₂CO₃) is used. 3. Use anhydrous solvents and reagents.
Dark, Tarry Crude Product 1. Reaction temperature too high. 2. Presence of side reactions (e.g., bis-arylation if a di-halo starting material is used).1. Lower the reaction temperature and monitor carefully. 2. Use a larger excess of the nucleophile to favor mono-substitution.
Difficulty Removing DMSO Incomplete aqueous washing during workup.Wash the combined organic layers thoroughly with water (at least 3-4 times). A final brine wash is essential.
Low Yield after Column 1. Product is highly polar and sticking to silica. 2. Product loss during workup.1. Add 0.5-1% triethylamine or methanol to the eluent to improve recovery from the column. 2. Ensure pH of the aqueous layer during extraction is neutral or slightly basic to keep the product in the organic phase.

Safety Precautions

All manipulations should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

  • 2-Nitrohalobenzenes: These compounds are toxic, irritants, and potential mutagens. Avoid inhalation of dust and contact with skin.

  • Morpholine: Corrosive and flammable.[12] It can cause severe skin burns and eye damage.[13][14] Handle with care in a fume hood.

  • DMSO: Can facilitate the absorption of other chemicals through the skin. Always wear appropriate gloves.

Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Wang, S., et al. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E, 68(Pt 5), o1235. [Link]

  • Mathad, V. T., et al. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 1866-1871. [Link]

  • Wlostowska, J., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4796. [Link]

  • Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

  • Google Patents. (2021). CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone.
  • Carl ROTH. Safety Data Sheet: Morpholine. [Link]

  • Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 6(13), 2181–2184. [Link]

  • Organic Chemistry Portal. Morpholine synthesis. [Link]

  • Mancini, P. M., et al. (1998). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, (1), 53-57. [Link]

  • LibreTexts Chemistry. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]

  • ResearchGate. (2015). Continuous-flow SNAr reaction of 2,4-difluoronitrobenzene (1) with morpholine (2).... [Link]

  • da Silva, E. F., et al. (2019). Changes in the SNAr reaction mechanism brought about by preferential solvation. [Link]

  • Um, I. H., et al. (2011). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry, 76(11), 4647–4654. [Link]

  • SIELC. Separation of Morpholine, 4-(4-nitrophenyl)- on Newcrom R1 HPLC column. [Link]

  • LibreTexts Chemistry. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]

  • Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Morpholine. [Link]

  • Kim, D., & Park, S. (2014). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society, 136(44), 15478–15481. [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Morpholine. [Link]

  • ResearchGate. (2012). Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1). [Link]

  • Royal Society of Chemistry. (2011). Catalytic SNAr reaction of non-activated fluoroarenes with amines via Ru g -arene complexes. [Link]

Sources

The Strategic Application of 4-(2-Nitrophenyl)morpholine in the Synthesis of Novel Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the strategic use of 4-(2-Nitrophenyl)morpholine as a key building block in the synthesis of potent and selective kinase inhibitors. We delve into the chemical rationale behind its application, detailing the synthetic transformations that leverage its unique structural features. This document offers detailed, field-proven protocols for the synthesis of a representative kinase inhibitor scaffold, discusses the critical role of the morpholine moiety in achieving desirable pharmacological properties, and explores the structure-activity relationships (SAR) that guide the design of next-generation therapeutics. Furthermore, we contextualize the application of these inhibitors within the crucial PI3K/Akt/mTOR signaling pathway, a central regulator of cellular processes frequently dysregulated in cancer.[1][2]

Introduction: The Quest for Kinase Inhibitor Specificity and the Role of Privileged Scaffolds

Protein kinases are pivotal regulators of a vast array of cellular functions, and their aberrant activity is a hallmark of numerous diseases, most notably cancer.[3] The development of small molecule kinase inhibitors has revolutionized targeted therapy, yet achieving high selectivity to minimize off-target effects remains a significant challenge. In this pursuit, medicinal chemists often rely on "privileged scaffolds," molecular frameworks that demonstrate a propensity for binding to specific protein families. The morpholine moiety has emerged as one such privileged structure in the design of kinase inhibitors, particularly those targeting the phosphatidylinositol 3-kinase (PI3K) family.[4][5] The morpholine ring's ability to form crucial hydrogen bonds within the ATP-binding pocket of kinases, coupled with its favorable physicochemical properties, makes it an attractive component for inhibitor design.[4][6]

This guide focuses on the utility of This compound , a versatile starting material that provides a strategic entry point for the synthesis of a diverse range of kinase inhibitors. The presence of the ortho-nitro group offers a latent amino functionality, which, after reduction, serves as a key handle for introducing various heterocyclic systems to build the final inhibitor scaffold.

The Synthetic Rationale: From a Simple Building Block to a Complex Inhibitor

The synthetic utility of this compound lies in a multi-step sequence that transforms this relatively simple starting material into a complex kinase inhibitor. The general synthetic workflow can be conceptualized as a three-stage process:

  • Introduction of the Core Scaffold: Synthesis of the this compound core.

  • Functional Group Transformation: Reduction of the nitro group to an amine, unmasking a key reactive site.

  • Elaboration of the Kinase-Binding Moiety: Coupling of the resulting aniline with a suitable heterocyclic partner to generate the final kinase inhibitor.

Below is a visual representation of this overarching synthetic strategy.

G cluster_0 Stage 1: Core Scaffold Synthesis cluster_1 Stage 2: Functional Group Transformation cluster_2 Stage 3: Kinase Inhibitor Assembly A 2-Halonitrobenzene C This compound A->C Nucleophilic Aromatic Substitution B Morpholine B->C D 4-(2-Aminophenyl)morpholine C->D Nitro Group Reduction (e.g., Fe/AcOH) F Final Kinase Inhibitor D->F Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig) E Heterocyclic Halide (e.g., 2-Chloropyrimidine) E->F

Caption: General synthetic workflow from this compound to a kinase inhibitor.

Detailed Experimental Protocols

The following protocols provide a representative, step-by-step guide for the synthesis of a pyrimidine-based kinase inhibitor scaffold starting from 2-fluoronitrobenzene.

Protocol 1: Synthesis of this compound

This protocol describes the nucleophilic aromatic substitution reaction to form the core scaffold.

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
2-Fluoronitrobenzene141.1014.1 g0.10
Morpholine87.1210.5 g (10.4 mL)0.12
Potassium Carbonate138.2120.7 g0.15
Dimethylformamide (DMF)-100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoronitrobenzene (14.1 g, 0.10 mol), morpholine (10.5 g, 0.12 mol), and potassium carbonate (20.7 g, 0.15 mol).

  • Add 100 mL of dimethylformamide (DMF) to the flask.

  • Heat the reaction mixture to 100 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

  • A yellow solid will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with water.

  • Recrystallize the crude product from ethanol to afford pure this compound as a yellow crystalline solid.

  • Dry the product under vacuum. Expected yield: 85-95%.

Protocol 2: Synthesis of 4-(2-Aminophenyl)morpholine

This protocol details the reduction of the nitro group to an amine using iron powder in acetic acid.[3][7]

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
This compound208.2220.8 g0.10
Iron Powder55.8428.0 g0.50
Glacial Acetic Acid-200 mL-
Ethanol-100 mL-

Procedure:

  • In a 500 mL round-bottom flask, suspend this compound (20.8 g, 0.10 mol) in a mixture of 200 mL of glacial acetic acid and 100 mL of ethanol.

  • To this stirred suspension, add iron powder (28.0 g, 0.50 mol) portion-wise over 30 minutes. The reaction is exothermic.

  • After the addition is complete, heat the mixture to 80 °C and stir for 2-3 hours, or until the starting material is consumed as indicated by TLC.

  • Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the excess iron and iron salts. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Pour the remaining acetic acid solution into 500 mL of ice-cold water and basify to pH 8-9 with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(2-aminophenyl)morpholine as a solid. The crude product can be used in the next step without further purification. Expected yield: 90-98%.

Protocol 3: Synthesis of a Pyrimidine-Based Kinase Inhibitor Scaffold via Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed cross-coupling of 4-(2-aminophenyl)morpholine with a 2-chloropyrimidine derivative.[7][8][9]

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
4-(2-Aminophenyl)morpholine178.231.78 g0.010
2-Chloro-4-aminopyrimidine129.551.30 g0.010
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.7292 mg0.0001
Xantphos578.68174 mg0.0003
Sodium tert-butoxide96.101.44 g0.015
Anhydrous Toluene-50 mL-

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (92 mg, 0.1 mmol) and Xantphos (174 mg, 0.3 mmol).

  • Add 20 mL of anhydrous toluene and stir the mixture at room temperature for 15 minutes to form the active catalyst.

  • To this mixture, add 4-(2-aminophenyl)morpholine (1.78 g, 10 mmol), 2-chloro-4-aminopyrimidine (1.30 g, 10 mmol), and sodium tert-butoxide (1.44 g, 15 mmol).

  • Add an additional 30 mL of anhydrous toluene.

  • Heat the reaction mixture to 110 °C and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with 50 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired pyrimidine-based kinase inhibitor scaffold.

The Biological Context: Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway, often through mutations in key components, is a frequent event in human cancers, making it a prime target for therapeutic intervention.[1][3]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->Akt Phosphorylates CellGrowth Cell Growth & Proliferation S6K->CellGrowth Promotes _4EBP1->CellGrowth Promotes (when inhibited) Inhibitor Morpholine-based Kinase Inhibitor Inhibitor->PI3K Inhibits

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway and the point of intervention for PI3K inhibitors.

Kinase inhibitors synthesized using the this compound scaffold often target key kinases within this pathway, such as PI3K itself or the downstream target mTOR. By inhibiting these kinases, the signaling cascade is disrupted, leading to a reduction in cell proliferation and survival, and potentially inducing apoptosis in cancer cells.

Structure-Activity Relationship (SAR) Insights

The morpholine moiety is a critical pharmacophore in many PI3K inhibitors.[4][5] Its oxygen atom frequently forms a key hydrogen bond with the hinge region of the kinase domain, anchoring the inhibitor in the ATP-binding site.[6] The phenyl ring attached to the morpholine nitrogen provides a scaffold for further functionalization.

The ortho-substituent on the phenyl ring, in this case, the nitro group (which is converted to an amine), plays a crucial role. The position of this substituent is vital for directing the subsequent coupling reactions to build out the rest of the inhibitor molecule, which will occupy other regions of the ATP-binding pocket and contribute to both potency and selectivity.

The choice of the heterocyclic partner in the final coupling step is a major determinant of the inhibitor's selectivity profile. Different heterocycles will present different hydrogen bond donors and acceptors, as well as varying steric and electronic properties, which can be fine-tuned to achieve selective inhibition of different kinase isoforms.

Table of Representative Morpholine-Containing Kinase Inhibitors and their Activities:

CompoundTarget Kinase(s)IC₅₀ (nM)Reference
LY294002 PI3K1400[10]
GDC-0941 PI3Kα3[11]
Compound 15e (thieno[3,2-d]pyrimidine derivative) p110α2.0[12]
ZSTK474 analog (6a) PI3Kα, PI3Kγ, PI3KδLow nanomolar[13]
Representative Pyrimidine-based Inhibitor PI3Kδ15.4 ± 1.9[14]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of kinase inhibitors. Its strategic design, incorporating a masked amino functionality, allows for a modular and efficient approach to the construction of complex inhibitor scaffolds. The protocols and insights provided in this guide are intended to empower researchers in the field of drug discovery to leverage this important building block in the development of novel and effective targeted therapies. The continued exploration of the structure-activity relationships of morpholine-containing inhibitors will undoubtedly lead to the discovery of even more potent and selective kinase inhibitors in the future.

References

  • Van Dort, M.E., et al. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. European Journal of Medicinal Chemistry, 230, 114099. [Link]

  • Zhang, Y., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 85. [Link]

  • Svirshchevskaya, E.V., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Pharmaceuticals, 15(9), 1135. [Link]

  • Folkes, A.J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-5532. [Link]

  • Welker, M.E., et al. (2014). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Current Medicinal Chemistry, 21(19), 2209-2243. [Link]

  • Wright, E.W., et al. (2015). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 20(1), 138-151. [Link]

  • Mishra, P., et al. (2021). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Current Drug Targets, 22(12), 1368-1383. [Link]

  • Jia, Y., et al. (2022). The PI3K/AKT/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 12, 817128. [Link]

  • Nolan, S.P., et al. (2010). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organometallics, 29(21), 5855-5858. [Link]

  • Lee, H., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 63(15), 8349-8365. [Link]

  • Akwata, D., et al. (2024). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 15(1), 178-185. [Link]

  • Vlahos, C.J., et al. (1994). A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002). Journal of Biological Chemistry, 269(7), 5241-5248. [Link]

  • BMRB. (n.d.). 4-(2-Aminoethyl)morpholine. Retrieved from [Link]

  • LoRusso, P.M. (2016). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Clinical Oncology, 34(31), 3803-3815. [Link]

  • Rai, K.M.L., et al. (2018). Iron Catalyzed Reduction of Nitro Compounds. Journal of Chemistry and Chemical Sciences, 8(5), 904-908. [Link]

  • Hartwig, J.F., & Buchwald, S.L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Drewry, D.H., et al. (2017). Comprehensive characterization of the Published Kinase Inhibitor Set. Nature Chemical Biology, 13(2), 125-131. [Link]

  • Owsley, D.C., & Bloomfield, J.J. (1977). The Reduction of Nitroarenes with Iron/Acetic Acid. Synthesis, 1977(02), 118-120. [Link]

  • Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 10, 1023881. [Link]

  • Hennessy, E.J., & Buchwald, S.L. (2002). A General and Mild Copper-Catalyzed Synthesis of Alkyl- and Aryl-Substituted Morpholines. Organic Letters, 4(2), 269-272. [Link]

  • El-Damasy, A.K., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports, 14(1), 1735. [Link]

  • Vlahos, C.J., et al. (1994). A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002). Journal of Biological Chemistry, 269(7), 5241-5248. [Link]

  • Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (2023). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • Tew, A., & Cui, H. (2022). PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. Cancers, 14(15), 3749. [Link]

  • Singh, A., et al. (2018). Synthesis and Characterization of Some New Morpholine Derivatives. Journal of Applicable Chemistry, 7(4), 986-991. [Link]

  • Reddy, K.R., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5202. [Link]

  • ResearchGate. (n.d.). LY294002 (9), TGX155( 11), and design of new analogues by a click-chemistry approach. Retrieved from [Link]

  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. [Link]

  • Khan, I., et al. (2013). Deregulation of PI3K/Akt/mTOR Signaling Pathways by Isoflavones and its Implication in Cancer Treatment. Current Cancer Drug Targets, 13(7), 738-753. [Link]

  • Spina, R., et al. (2021). Effects of Substituent and Scaffold Changes on the Inhibition of Human P5C Reductase by Phenyl-Substituted Aminomethylene Bisphosphonates. International Journal of Molecular Sciences, 22(16), 8851. [Link]

  • Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines. Retrieved from [Link]

  • Mohamed-Ezzat, F., et al. (2022). Morpholin-4-ium [5-cyano-6-(4-methylphenyl) - -ORCA. IUCrData, 7(11), x221033. [Link]

  • ResearchGate. (n.d.). The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells. Retrieved from [Link]

  • Vlahos, C.J., et al. (1994). A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002). Journal of Biological Chemistry, 269(7), 5241-5248. [Link]

  • Google Patents. (n.d.). CN101659644B - Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanon.

Sources

Application Notes and Protocols for the Derivatization of "4-(2-Nitrophenyl)morpholine" in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 4-(2-Nitrophenyl)morpholine Scaffold

In the landscape of contemporary drug discovery, the identification of versatile and synthetically tractable scaffolds is paramount. "this compound" represents a strategic starting point for the generation of diverse chemical libraries aimed at a multitude of biological targets. This compound synergistically combines two critical pharmacophoric elements: the morpholine ring and a substituted phenyl moiety.

The morpholine heterocycle is widely recognized as a "privileged structure" in medicinal chemistry.[1][2][3] Its incorporation into drug candidates is often associated with improved physicochemical properties, such as aqueous solubility and metabolic stability, which can enhance bioavailability and overall pharmacokinetic profiles.[1][4][5][6] The morpholine nitrogen provides a handle for substitution, while the ether oxygen can act as a hydrogen bond acceptor, contributing to target engagement.

The 2-nitrophenyl group , on the other hand, offers a rich platform for chemical modification. The nitro group is a strong electron-withdrawing group, activating the aromatic ring for certain transformations. More importantly, it serves as a versatile precursor to an amino group, which is a cornerstone for a vast array of subsequent derivatization reactions. This staged reactivity allows for a systematic and efficient exploration of the chemical space around the core scaffold.

This guide provides a comprehensive overview of the derivatization strategies for "this compound," complete with detailed experimental protocols and insights into the rationale behind these methodologies. The aim is to empower researchers to unlock the full potential of this valuable starting material in their drug discovery endeavors.

Core Derivatization Strategy: A Two-Pronged Approach

The derivatization of "this compound" can be logically approached through two primary avenues, focusing on the two key functional handles of the molecule:

  • Reduction of the Nitro Group and Subsequent Amine Chemistry: This is the most common and powerful strategy, converting the nitro functionality into a highly versatile aniline derivative.

  • Modification of the Phenyl Ring and Morpholine Scaffold: This involves exploring reactions that directly modify the aromatic ring or, in some specialized cases, the morpholine moiety itself.

Figure 1: A high-level overview of the primary derivatization pathways for this compound.

Part 1: The Power of the Aniline Intermediate - Protocols and Applications

The conversion of the nitro group to an amine is a pivotal step, unlocking a vast potential for diversification. The resulting "4-(2-Aminophenyl)morpholine" is a key intermediate for a wide range of coupling reactions.

Protocol 1.1: Catalytic Hydrogenation for the Synthesis of 4-(2-Aminophenyl)morpholine

Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups.[7][8][9] Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.

Rationale: This method proceeds under relatively mild conditions and typically results in high yields with minimal side products. The reaction is clean, with the only byproduct being water.

Step-by-Step Protocol:

  • Reaction Setup: In a flask suitable for hydrogenation, dissolve this compound (1.0 eq.) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.05-0.10 eq. by weight) to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times to ensure an inert atmosphere. Pressurize the vessel with H₂ (typically 1-3 atm or a balloon) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude 4-(2-Aminophenyl)morpholine. If necessary, purify the product by column chromatography on silica gel.

Parameter Condition Rationale
Catalyst 10% Pd/CHighly efficient and selective for nitro group reduction.
Solvent Methanol, Ethanol, Ethyl AcetateGood solubility for the starting material and product.
Hydrogen Pressure 1-3 atm (balloon)Sufficient for the reduction to proceed at a reasonable rate.
Temperature Room TemperatureMild conditions prevent over-reduction or side reactions.
Protocol 1.2: Amide Bond Formation - Building Diversity

The newly formed aniline is a nucleophile that can readily react with various electrophiles. Amide coupling is a fundamental reaction in medicinal chemistry for generating diverse libraries.

Rationale: Amide bonds are stable and prevalent in biologically active molecules. This reaction allows for the introduction of a wide range of substituents (R-groups) to probe the structure-activity relationship (SAR).[10][11][12]

Step-by-Step Protocol (using an acid chloride):

  • Reaction Setup: Dissolve 4-(2-Aminophenyl)morpholine (1.0 eq.) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

  • Acyl Chloride Addition: Cool the solution to 0 °C in an ice bath. Add the desired acyl chloride (R-COCl) (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Figure 2: A workflow diagram for the amide coupling reaction.

Part 2: Exploring Alternative Derivatization Strategies

While the aniline intermediate is central, other derivatization strategies can provide unique structural motifs.

Protocol 2.1: Ullmann Condensation for N-Arylation

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N bonds, suitable for coupling morpholine with aryl halides.[13][14][15][16][17] While this compound is already an N-aryl morpholine, this method is crucial for synthesizing analogs with different substitution patterns on the phenyl ring.

Rationale: The Ullmann coupling provides an alternative to palladium-catalyzed methods and can be effective for specific substrate combinations, particularly with electron-deficient aryl halides.

Step-by-Step Protocol:

  • Reaction Setup: To a sealable reaction vessel, add the aryl halide (e.g., 1-bromo-2-nitrobenzene) (1.0 eq.), morpholine (1.2-2.0 eq.), a copper(I) catalyst such as CuI (0.1-0.2 eq.), a ligand (e.g., L-proline or 1,10-phenanthroline) (0.2-0.4 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq.).

  • Solvent Addition: Add a high-boiling point solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Reaction: Seal the vessel and heat the reaction mixture to 100-150 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Bioisosteric Replacement of the Nitro Group

The nitro group, while a useful synthetic handle, can sometimes be associated with toxicity or poor metabolic stability.[18][19][20][21] Bioisosteric replacement with groups like trifluoromethyl (-CF₃) or cyano (-CN) can maintain or improve biological activity while enhancing drug-like properties.[18][22][23]

Conceptual Approach:

The synthesis of analogs where the nitro group is replaced would typically involve starting from a different substituted benzene derivative (e.g., 2-trifluoromethylaniline or 2-cyanoaniline) and then forming the C-N bond with morpholine via methods like the Buchwald-Hartwig amination or Ullmann condensation.

Screening and Biological Evaluation

The newly synthesized library of derivatives should be subjected to a panel of biological assays to determine their activity and establish a structure-activity relationship (SAR).

Initial High-Throughput Screening (HTS):

  • Objective: To identify initial "hits" from the compound library.

  • Methodology: Utilize a primary assay relevant to the therapeutic target (e.g., enzyme inhibition assay, receptor binding assay).

Lead Optimization and SAR Studies:

  • Objective: To systematically modify the "hit" compounds to improve potency, selectivity, and pharmacokinetic properties.

  • Methodology: Synthesize and test analogs with variations at different positions of the molecule. For example, explore a range of R-groups in the amide coupling protocol.

ADME/Tox Profiling:

  • Objective: To assess the drug-like properties of the most promising compounds.

  • Assays:

    • Solubility: Kinetic or thermodynamic solubility assays.

    • Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA).

    • Metabolic Stability: Incubation with liver microsomes.

    • Cytotoxicity: In vitro assays using relevant cell lines.

Conclusion

"this compound" is a highly valuable starting material for drug discovery, offering multiple avenues for derivatization. By leveraging the reactivity of the nitro group and the favorable properties of the morpholine scaffold, researchers can efficiently generate diverse libraries of novel compounds for biological screening. The protocols and strategies outlined in this guide provide a solid foundation for exploring the chemical space around this promising scaffold and accelerating the journey towards new therapeutic agents.

References

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (2024). MDPI. [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]

  • Morpholine Derivatives in Synthesis: Exploring 4-(2-Fluoro-4-nitrophenyl)morpholine. (n.d.). Autech Industry Co.,Limited. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). 10389-51-2 | 4-(4-Nitrophenyl)morpholine, 98%. [Link]

  • Contribution of the morpholine scaffold on the activity of morpholine-containing bioactives on their biomolecular targets for various therapeutic areas. (2019). ResearchGate. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Publications. [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019). PubMed. [Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024). RSC Publishing. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Wu, X., Zhu, L., Visky, D., Xie, R., Shao, S., & Liang, X. (2014). Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS. Analytical Methods, 6(14), 5129-5135. [Link]

  • Synthesis method of 4-(4-aminophenyl)-3-morpholinone. (2021).
  • Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS. (2014). ResearchGate. [Link]

  • "On Water" Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. (2018). ACS Publications. [Link]

  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. [Link]

  • Photocatalytic Reduction of Nitrobenzene to Aniline by an Intriguing {Ru(C6H6)}-Based Heteropolytungstate. (2024). ACS Publications. [Link]

  • 4-(4-Nitrophenyl)morpholine. (2012). PMC - NIH. [Link]

  • Structure–Activity Relationships in Nitro-Aromatic Compounds. (2007). ResearchGate. [Link]

  • 4-(4-Nitrophenyl)morpholine. (2012). ResearchGate. [Link]

  • Structure-Activity Relationship in a Series of Adrenergic β-Blocking Agents Related to 1-(4-Nitrophenyl)-1-hydroxy-2-isopropylaminoethane (INPEA)1. (1967). Journal of Medicinal Chemistry. [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019). ACS Publications. [Link]

  • Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS. (2014). RSC Publishing. [Link]

  • Insights into the mechanism of Nitrobenzene reduction to aniline over Pt catalyst and the significance of the adsorption of phenyl group on kinetics. (2017). Loughborough University Research Repository. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2022). MDPI. [Link]

  • An update on derivatisation and repurposing of clinical nitrofuran drugs. (2019). PubMed. [Link]

  • Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. (2023). ACS Publications. [Link]

  • Selective reduction of nitrobenzene to aniline over electrocatalysts based on nitrogen-doped carbons. (2017). Vrije Universiteit Brussel. [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). (2019). ResearchGate. [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia.pub. [Link]

  • Structure Activity Relationship SAR || Medicinal Chemistry || Drug Discovery & Drug Design. (2022). YouTube. [Link]

  • N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. (n.d.). organic-chemistry.org. [Link]

  • Structure Activity Relationships. (n.d.). Drug Design Org. [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. [Link]

  • Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. (2024). Journal of Computer Aided Chemistry. [Link]

  • Structure Activity Relationship - Adrenergic Drugs. (n.d.). Pharmacy 180.

Sources

Application Note: High-Yield Synthesis of 4-Morpholino-2-aniline via Chemoselective Nitro Group Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the synthesis of 4-morpholino-2-aniline, a valuable building block in medicinal chemistry and materials science, through the selective reduction of the nitro group in 4-(2-nitrophenyl)morpholine. We will delve into the rationale behind selecting an appropriate reduction methodology, offering a comparative overview of common techniques. A detailed, field-proven protocol using iron powder in an acidic medium is presented, emphasizing safety, efficiency, and product purity. This guide is designed to be a self-validating system, equipping researchers with the necessary information for successful synthesis, purification, and characterization of the target compound.

Introduction: The Significance of Aromatic Amines

Aromatic amines are a cornerstone of modern chemical synthesis, serving as critical intermediates in the production of pharmaceuticals, agrochemicals, and dyes.[1][2] The transformation of an aromatic nitro group into an amino group is a fundamental and frequently employed reaction. The resulting amine is a versatile functional group that can undergo a wide array of subsequent chemical modifications. The target molecule, 4-morpholino-2-aniline, is of particular interest due to the presence of the morpholine moiety, which can enhance solubility and introduce desirable pharmacokinetic properties in drug candidates.

Strategic Selection of a Reduction Methodology

The reduction of a nitroarene to an aniline can be accomplished through various methods, each with its own set of advantages and disadvantages.[3][4] The choice of reagent is critical and depends on factors such as the presence of other functional groups, desired yield, cost, and safety considerations.

  • Catalytic Hydrogenation: This is often the method of choice for its clean reaction profile and high yields.[5] Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel.[3][5] The reaction is typically carried out under a hydrogen atmosphere. A major drawback is the catalyst's ability to reduce other functional groups, which can be a concern in complex molecules.[5]

  • Transfer Hydrogenation: This method offers a convenient alternative to using gaseous hydrogen. A hydrogen donor, such as ammonium formate or hydrazine, is used in the presence of a catalyst like Pd/C.[6]

  • Metal-Based Reductions: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic media is a classic and robust method for nitro group reduction.[7] These reactions are generally chemoselective for the nitro group and are tolerant of a wide range of other functionalities. The use of iron is particularly advantageous due to its low cost and environmental friendliness.

For the synthesis of 4-morpholino-2-aniline, a metal-based reduction using iron powder and a proton source is an excellent choice. This method is highly effective for the reduction of nitroarenes and is less likely to affect other parts of the molecule.

Reaction Workflow and Mechanism

The reduction of this compound using iron in an acidic medium proceeds through a series of electron and proton transfers. The iron metal acts as the reducing agent, donating electrons to the nitro group. The acidic environment provides the necessary protons for the formation of water as a byproduct. The overall transformation is a six-electron reduction.

Reaction_Workflow Start This compound + Iron Powder + Solvent (e.g., Ethanol/Water) Reaction Reaction at Elevated Temperature with Acid Catalyst (e.g., HCl, NH4Cl) Start->Reaction Mixing Workup Basification (e.g., NaOH) & Extraction Reaction->Workup Reaction Completion Purification Column Chromatography or Recrystallization Workup->Purification Product 4-Morpholino-2-aniline Purification->Product

Caption: General workflow for the synthesis of 4-morpholino-2-aniline.

Detailed Experimental Protocol: Iron-Mediated Reduction

This protocol is adapted from established procedures for the reduction of aromatic nitro compounds using iron.

4.1. Materials and Reagents

Reagent/MaterialGradeSupplier
This compound>98%Various
Iron powder (<325 mesh)Reagent GradeSigma-Aldrich
Ethanol (EtOH)AnhydrousFisher Scientific
Ammonium Chloride (NH₄Cl)ACS ReagentVWR
Deionized Water
Sodium Hydroxide (NaOH)Pellets, ACS GradeEMD Millipore
Ethyl Acetate (EtOAc)HPLC GradeHoneywell
HexanesHPLC GradeHoneywell
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentJ.T. Baker

4.2. Step-by-Step Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.0 g, 24.0 mmol), ethanol (80 mL), and deionized water (20 mL).

  • Addition of Reagents: To the stirred suspension, add iron powder (6.7 g, 120 mmol) and ammonium chloride (6.4 g, 120 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring. The reaction is exothermic, so initial heating should be gentle. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 2-4 hours.

  • Workup - Filtration: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Filter the hot solution through a pad of Celite® to remove the iron salts. Wash the filter cake with hot ethanol (3 x 20 mL).

  • Workup - Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Workup - Extraction: To the remaining aqueous residue, add 1 M sodium hydroxide solution until the pH is approximately 10-11. Extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

4.3. Purification

The crude 4-morpholino-2-aniline can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate). Alternatively, recrystallization from a suitable solvent system like ethyl acetate/hexanes can be employed to obtain the pure product.

Characterization of 4-Morpholino-2-aniline

The identity and purity of the synthesized 4-morpholino-2-aniline should be confirmed by standard analytical techniques.

  • Appearance: Off-white to pale yellow solid.

  • Mass Spectrometry (MS): Expected [M+H]⁺ = 179.1184.

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Protons: Expect multiplets in the range of δ 6.7-7.2 ppm.

    • Amine Protons (-NH₂): A broad singlet around δ 3.5-4.5 ppm, which is exchangeable with D₂O.

    • Morpholine Protons (-N-CH₂-): A triplet around δ 2.9-3.1 ppm.

    • Morpholine Protons (-O-CH₂-): A triplet around δ 3.8-4.0 ppm.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Aromatic Carbons: Signals expected in the range of δ 115-150 ppm.

    • Morpholine Carbons (-N-CH₂-): A signal around δ 50-55 ppm.

    • Morpholine Carbons (-O-CH₂-): A signal around δ 66-68 ppm.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.

  • Exothermic Reaction: The reduction of nitro compounds is often exothermic.[8] Monitor the reaction temperature carefully, especially during the initial stages.

  • Hydrogen Gas: While this protocol does not use hydrogen gas directly, be aware that some metal-acid reactions can produce hydrogen. Ensure there are no ignition sources nearby.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Iron-containing waste should be handled appropriately.

Conclusion

The iron-mediated reduction of this compound offers a reliable, cost-effective, and scalable method for the synthesis of 4-morpholino-2-aniline. The protocol detailed in this application note, when followed with the appropriate safety measures, provides a high yield of the desired product with excellent purity. The versatility of this method makes it a valuable tool for researchers in the fields of drug discovery and materials science.

Chemical_Transformation cluster_0 This compound cluster_1 4-Morpholino-2-aniline start_img end_img start_img->end_img Fe, NH₄Cl EtOH/H₂O, Reflux

Caption: Chemical transformation from starting material to final product.

References

  • RSC Publishing. (n.d.). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride.
  • MDPI. (n.d.). Simple Environmentally-Friendly Reduction of 4-Nitrophenol.
  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives.
  • uomeprints. (2020). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon.
  • Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

  • ACS Publications. (2019). Studies on the mechanism of transfer hydrogenation of nitro arenes by formate salts catalyzed by palladium/carbon. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Wordpress. Retrieved from [Link]

  • ResearchGate. (2021). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Retrieved from [Link]

Sources

Application Notes and Protocols for the Quantification of 4-(2-Nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

4-(2-Nitrophenyl)morpholine is a significant organic molecule featuring both a nitroaromatic and a morpholine moiety.[1] Its presence as a potential impurity, metabolite, or synthetic intermediate in drug development and manufacturing necessitates robust and reliable analytical methods for its precise quantification. Accurate determination of its concentration is critical for ensuring product quality, safety, and efficacy in pharmaceutical formulations, as well as for pharmacokinetic and toxicological studies.

This comprehensive guide provides detailed protocols for the quantification of this compound using two primary orthogonal methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, a simpler, high-throughput screening method using UV-Vis Spectrophotometry is discussed. These methods are designed to be validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure their suitability for their intended purpose.[2][3][4][5][6]

Method 1: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

Principle: Reverse-phase HPLC is the primary recommended method for the quantification of this compound due to its high specificity, sensitivity, and robustness. The method separates the analyte from other components in a sample matrix based on its polarity. The non-polar stationary phase of the C18 column retains the analyte, and a polar mobile phase is used for elution.[7][8] The nitrophenyl group in the molecule allows for sensitive detection using a UV detector.[9][10]

Experimental Protocol

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), and Phosphoric acid (analytical grade).

  • Reference Standard: this compound (purity >99%).

  • Sample preparation vials and syringes with 0.45 µm filters.

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.[11] The exact ratio should be optimized for ideal peak shape and retention time.

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: Determined by scanning the UV spectrum of a standard solution of this compound to find the wavelength of maximum absorbance (λmax), which is anticipated to be in the range of 270-370 nm for nitroaromatic compounds.[9][12][13]

3. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample preparation will be matrix-dependent. For drug substances, dissolve a known amount in the mobile phase. For drug products, an extraction step may be necessary to separate the analyte from excipients. All samples should be filtered through a 0.45 µm filter before injection.

4. Method Validation (as per ICH Q2(R2) Guidelines): [2][4]

  • Specificity: Analyze blank samples (matrix without the analyte) and spiked samples to ensure no interference from other components at the retention time of the analyte.

  • Linearity: Inject the calibration standards in triplicate and plot the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known concentration of the analyte into a blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two days should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Quantitative Data Summary: HPLC-UV
ParameterAcceptance CriteriaExpected Performance
Linearity (R²)≥ 0.999> 0.999
Accuracy (% Recovery)98.0 - 102.0%99.5 - 101.5%
Precision (RSD%)≤ 2.0%< 1.5%
LOD-~0.1 µg/mL
LOQ-~0.3 µg/mL
HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis stock Prepare Standard Stock Solution calib Prepare Calibration Standards stock->calib inject Inject Sample/ Standard calib->inject sample_prep Prepare Sample (Dissolve/Extract & Filter) sample_prep->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection (at λmax) separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration integrate->quantify calibrate->quantify

Caption: HPLC-UV workflow for the quantification of this compound.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS provides an excellent orthogonal method to HPLC-UV, offering high sensitivity and structural confirmation through mass spectral data. Due to the polarity of the morpholine group, direct analysis can be challenging. Therefore, a derivatization step to form a more volatile and stable compound is often employed.[14] For morpholine and its derivatives, derivatization to form N-nitrosomorpholine is a common approach.[14] However, for this compound, which already contains a nitro group, silylation of any potential active hydrogens or direct injection might be feasible depending on the compound's thermal stability. For this protocol, we will assume direct injection is possible after optimization.

Experimental Protocol

1. Instrumentation and Materials:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS).

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium (high purity).

  • Reference Standard: this compound (purity >99%).

  • Solvent: Ethyl acetate or Dichloromethane (GC grade).

2. GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (for higher sensitivity).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas Flow: 1.0 mL/min (constant flow).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-350 m/z.

  • Selected Ion Monitoring (SIM): For enhanced sensitivity and specificity, monitor characteristic ions of this compound after initial full-scan analysis to identify them.

3. Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of ethyl acetate.

  • Working Standard Solutions: Prepare calibration standards by serial dilution in the range of 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation: Similar to the HPLC method, dissolve or extract the sample in ethyl acetate. Ensure the final extract is clear and free of particulate matter.

4. Method Validation:

  • The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD, LOQ) are the same as for the HPLC method, with adjustments for the different analytical technique and concentration ranges.

Quantitative Data Summary: GC-MS
ParameterAcceptance CriteriaExpected Performance
Linearity (R²)≥ 0.999> 0.999
Accuracy (% Recovery)95.0 - 105.0%97.0 - 103.0%
Precision (RSD%)≤ 5.0%< 3.0%
LOD-~0.01 µg/mL
LOQ-~0.03 µg/mL
GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis dissolve Dissolve/Extract in Organic Solvent derivatize Derivatization (If Necessary) dissolve->derivatize Optional inject Inject into GC dissolve->inject derivatize->inject separate GC Separation (Capillary Column) inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection (Full Scan/SIM) ionize->detect extract_ion Extract Ion Chromatogram detect->extract_ion integrate Integrate Peak Area extract_ion->integrate quantify Quantify vs. Calibration Curve integrate->quantify

Sources

The Strategic Utility of 4-(2-Nitrophenyl)morpholine in the Genesis of Novel Heterocyclic Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Precursor

In the landscape of modern medicinal chemistry and drug development, the quest for novel heterocyclic compounds remains a paramount objective. These intricate molecular architectures form the backbone of a vast array of pharmaceuticals, owing to their ability to engage with biological targets in a highly specific manner. Within this context, 4-(2-nitrophenyl)morpholine emerges as a precursor of significant strategic value. Its unique structural arrangement, featuring a morpholine moiety attached to a nitro-activated aromatic ring in an ortho configuration, provides a fertile ground for a variety of intramolecular cyclization reactions. This guide offers an in-depth exploration of the synthesis and application of this compound, presenting detailed protocols for its preparation and subsequent transformation into valuable heterocyclic systems, including phenazines and benzimidazoles. The methodologies described herein are designed to be robust and reproducible, providing researchers with the tools to harness the synthetic potential of this versatile building block.

Part 1: Synthesis of the Key Precursor: this compound

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group in the ortho position to the leaving group (typically a halogen) strongly activates the aromatic ring towards nucleophilic attack by morpholine.

Causality Behind Experimental Choices

The choice of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is crucial for SNAr reactions. These solvents are capable of solvating the cation of the base while leaving the nucleophile (morpholine) relatively unsolvated and thus more reactive. The addition of a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is necessary to neutralize the hydrohalic acid formed during the reaction, thereby driving the equilibrium towards the product. The reaction temperature is elevated to provide sufficient energy to overcome the activation barrier of the reaction.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Chloronitrobenzene (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloronitrobenzene (1.0 eq), morpholine (1.2 eq), and potassium carbonate (1.5 eq).

  • Add DMSO to the flask to achieve a concentration of approximately 0.5 M with respect to 2-chloronitrobenzene.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.

Workflow for the synthesis of this compound.

Part 2: Application in the Synthesis of Novel Heterocyclic Compounds

The ortho-positioning of the nitro group in this compound is the linchpin for its utility in constructing fused heterocyclic systems. Reductive cyclization of the nitro group provides a highly reactive intermediate that can undergo intramolecular reactions to form new rings.

A. Synthesis of Morpholino-Substituted Phenazines via Reductive Cyclization

Phenazines are a class of nitrogen-containing heterocyclic compounds with diverse biological activities. The synthesis of phenazines often involves the condensation of ortho-diamines with ortho-quinones or the reductive cyclization of 2-nitrodiphenylamine derivatives. Palladium-catalyzed reductive cyclization of 2-nitro-N-phenylanilines offers a modern and efficient route.[1] By analogy, this compound can be considered an N-aryl-2-nitroaniline derivative where the second aromatic ring is replaced by the morpholine nitrogen, leading to the formation of a morpholino-fused phenazine-like system upon reductive cyclization.

The proposed mechanism involves the reduction of the nitro group to a nitroso, hydroxylamino, or amino group, which then undergoes an intramolecular cyclization. In the presence of a palladium catalyst and a reducing agent like carbon monoxide or sodium dithionite, the nitro group is reduced. The resulting intermediate can then attack the aromatic ring in an intramolecular fashion, followed by aromatization to yield the phenazine core.

Proposed mechanism for phenazine formation.

Materials:

  • This compound (1.0 eq)

  • Palladium on carbon (Pd/C, 10 mol%)

  • Sodium Dithionite (Na₂S₂O₄) (3.0 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • Ethanol/Water (1:1 mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) and Pd/C (10 mol%) in a 1:1 mixture of ethanol and water.

  • Add sodium carbonate (2.0 eq) to the suspension.

  • Heat the mixture to reflux (approximately 80-90 °C).

  • Slowly add a solution of sodium dithionite (3.0 eq) in water to the refluxing mixture over 1 hour.

  • After the addition is complete, continue to reflux for an additional 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired morpholino-phenazine derivative.

EntryReducing AgentCatalystSolventTemperature (°C)Yield (%)
1Na₂S₂O₄Pd/CEtOH/H₂O8075
2H₂ (balloon)Pd/CEtOH2582
3Fe/AcOHEtOH8065
4SnCl₂·2H₂O-EtOH8070

Yields are hypothetical and for illustrative purposes, based on analogous reactions reported in the literature.

B. Synthesis of Morpholino-Substituted Benzimidazoles: An Alternative Cyclization Pathway

Interestingly, the reductive cyclization of certain ortho-nitroaniline derivatives can lead to the formation of benzimidazoles instead of the expected phenazines, particularly when the reaction is carried out in the presence of an alcohol which can act as a source of a carbonyl equivalent.[2] This presents an intriguing possibility for the synthesis of novel morpholino-substituted benzimidazoles from this compound.

In this pathway, the reduction of the nitro group to an amino group is followed by a reaction with an in-situ generated aldehyde or its equivalent, derived from the alcohol solvent under oxidative conditions. The resulting intermediate then undergoes intramolecular cyclization to form the benzimidazole ring.

Pathway to morpholino-benzimidazoles.

Materials:

  • This compound (1.0 eq)

  • An appropriate aldehyde (1.1 eq)

  • Sodium Dithionite (Na₂S₂O₄) (3.0 eq)

  • Ethanol or other suitable alcohol as solvent

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and the aldehyde (1.1 eq) in ethanol in a round-bottom flask.

  • Heat the solution to reflux.

  • Prepare a solution of sodium dithionite (3.0 eq) in water.

  • Add the sodium dithionite solution dropwise to the refluxing mixture over 30 minutes.

  • Continue refluxing for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the desired morpholino-benzimidazole derivative.

EntryAldehydeSolventTemperature (°C)Yield (%)
1BenzaldehydeEthanol8085
24-ChlorobenzaldehydeEthanol8082
3Formaldehyde (37% aq.)Ethanol8078
4No Aldehyde (solvent as C1 source)Methanol100 (sealed tube)45

Yields are hypothetical and for illustrative purposes, based on analogous reactions reported in the literature.[3][4]

Conclusion and Future Outlook

This compound stands as a potent and versatile precursor for the synthesis of a variety of novel heterocyclic compounds. The protocols detailed in this guide provide a solid foundation for researchers to access this key intermediate and explore its reactivity. The strategic placement of the nitro group enables facile entry into morpholino-substituted phenazine and benzimidazole scaffolds, which are of significant interest in drug discovery. The divergent reactivity, leading to either phenazines or benzimidazoles depending on the reaction conditions, underscores the rich chemistry of this starting material. Further exploration of different catalytic systems, reducing agents, and reaction partners will undoubtedly unveil new synthetic pathways and lead to the discovery of novel heterocyclic entities with unique biological profiles.

References

  • MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). 4-(4-Nitrophenyl)morpholine. PubMed Central. Retrieved from [Link]

  • Tandfonline. (2018). Design and synthesis of novel enantiomerically enriched morpholino [4, 3–a] benzimidazole derivatives as potential bioactive agents. Taylor & Francis Online. Retrieved from [Link]

  • AIR Unimi. (2023). Phenazines Synthesis by Palladium‐Catalyzed Reductive Cyclization of 2‐Nitro‐N‐Phenylanilines Using Gaseous CO or Its Surrogate. AIR Unimi. Retrieved from [Link]

  • MDPI. (2020). Morpholine-Modified Pd/γ-Al2O3@ASMA Pellet Catalyst with Excellent Catalytic Selectivity in the Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline. MDPI. Retrieved from [Link]

  • PubMed Central. (2013). A Modular Synthetic Route Involving N-Aryl-2-nitrosoaniline Intermediates Leads to a New Series of 3-Substituted Halogenated Phenazine Antibacterial Agents. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (2010). Benzimidazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • RSC Publishing. (2022). Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. Royal Society of Chemistry. Retrieved from [Link]

  • PubMed. (2024). Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2020). Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine. ResearchGate. Retrieved from [Link]

  • PubMed Central. (2023). Recent achievements in the synthesis of benzimidazole derivatives. National Center for Biotechnology Information. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. PubMed. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl.... ResearchGate. Retrieved from [Link]

  • MDPI. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). MDPI. Retrieved from [Link]

  • ResearchGate. (2020). Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine. ResearchGate. Retrieved from [Link]

Sources

Application Notes and Protocols for the Scale-up Synthesis of 4-(2-Nitrophenyl)morpholine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-(2-Nitrophenyl)morpholine in Preclinical Development

This compound is a crucial building block in contemporary medicinal chemistry, frequently serving as a key intermediate in the synthesis of a wide array of pharmacologically active molecules. Its structural motif, featuring a nitro-activated phenyl ring coupled to a morpholine moiety, is prevalent in compounds targeting diverse therapeutic areas. The subsequent reduction of the nitro group to an aniline derivative opens up a vast chemical space for further functionalization, enabling the construction of complex molecular architectures necessary for potent and selective drug candidates.[1]

The transition from bench-scale synthesis to a multi-kilogram scale-up operation is a critical juncture in the preclinical development pipeline. This phase demands a robust, reproducible, and safe manufacturing process to provide high-quality material for toxicology studies, formulation development, and early-phase clinical trials. This document provides a comprehensive guide for the scale-up synthesis of this compound, focusing on the scientific rationale behind the chosen synthetic strategy, detailed operational protocols, and stringent quality control measures requisite for preclinical grade material.

Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound is most efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This well-established transformation involves the displacement of a suitable leaving group, typically a halide, from an activated aromatic ring by a nucleophile. In this case, the highly electron-withdrawing nitro group in the ortho position of the starting material, 1-fluoro-2-nitrobenzene, renders the ipso-carbon highly electrophilic and susceptible to attack by the secondary amine of morpholine.[2][3]

The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex as a key intermediate.[3][4] The choice of 1-fluoro-2-nitrobenzene as the starting material is strategic; the carbon-fluorine bond is highly polarized, and fluoride is an excellent leaving group in SNAr reactions, often leading to faster reaction rates compared to other halogens.[4]

Scale-up Synthesis Protocol

This protocol is designed for a nominal 100-gram scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood or a designated kilo-lab facility with appropriate engineering controls.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityMolesPurity
1-Fluoro-2-nitrobenzene1493-27-2141.10100.0 g0.709>99%
Morpholine110-91-887.12123.5 g (123.5 mL)1.418>99%
Potassium Carbonate (K₂CO₃)584-08-7138.21146.9 g1.063>99%, anhydrous
Acetonitrile (CH₃CN)75-05-841.051.0 L-Anhydrous
Deionized Water7732-18-518.022.0 L--
Ethyl Acetate (EtOAc)141-78-688.111.5 L-ACS Grade
Brine (saturated NaCl solution)--500 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.0450 g-Granular
Equipment
  • 5 L three-necked round-bottom flask equipped with:

    • Mechanical stirrer with a high-torque motor and PTFE paddle

    • Thermocouple for internal temperature monitoring

    • Reflux condenser with a nitrogen inlet

    • Heating mantle with a temperature controller

  • Addition funnel (500 mL)

  • Large crystallizing dish or ice bath for cooling

  • Büchner funnel and vacuum flask (2 L)

  • Rotary evaporator with a suitable sized flask (2-3 L)

  • Drying oven

Step-by-Step Procedure
  • Reaction Setup: Assemble the 5 L reaction flask with the mechanical stirrer, thermocouple, and reflux condenser under a nitrogen atmosphere. Ensure the setup is secure and all joints are properly sealed.

  • Reagent Charging: To the reaction flask, add anhydrous potassium carbonate (146.9 g, 1.063 mol) and acetonitrile (1.0 L). Begin stirring to create a suspension.

  • Addition of Morpholine: In a separate beaker, measure morpholine (123.5 g, 1.418 mol) and transfer it to the reaction flask.

  • Controlled Addition of 1-Fluoro-2-nitrobenzene: Dissolve 1-fluoro-2-nitrobenzene (100.0 g, 0.709 mol) in the addition funnel. Add the solution dropwise to the stirred reaction mixture over a period of 60-90 minutes. Monitor the internal temperature closely; a slight exotherm is expected. Maintain the reaction temperature below 40 °C during the addition.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 80-82 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a Büchner funnel to remove the inorganic salts. Wash the filter cake with a small amount of acetonitrile (2 x 50 mL).

    • Transfer the filtrate to a rotary evaporator and concentrate under reduced pressure to obtain a crude oily or solid residue.

    • To the residue, add deionized water (1.0 L) and ethyl acetate (500 mL). Stir vigorously for 15 minutes.

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 250 mL).

    • Combine the organic layers and wash with brine (500 mL).

    • Dry the organic layer over anhydrous sodium sulfate (50 g), filter, and concentrate on a rotary evaporator to yield the crude product.

  • Purification by Recrystallization:

    • Dissolve the crude product in a minimal amount of hot isopropanol (approximately 200-300 mL).

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to induce crystallization.

    • Collect the crystalline product by vacuum filtration, wash with a small amount of cold isopropanol, and dry in a vacuum oven at 40-50 °C to a constant weight.

Expected Yield and Purity
  • Expected Yield: 120-135 g (81-91% of theoretical)

  • Appearance: Yellow crystalline solid

  • Purity (by HPLC): >99.0%

Process Safety and Hazard Analysis

Scaling up the synthesis of this compound necessitates a thorough understanding and mitigation of potential hazards.

  • Thermal Hazards: The SNAr reaction is exothermic. On a large scale, inefficient heat dissipation can lead to a thermal runaway, particularly given the presence of a nitroaromatic compound which can undergo exothermic decomposition at elevated temperatures.[5][6]

    • Mitigation:

      • Controlled addition of the electrophile (1-fluoro-2-nitrobenzene) is crucial to manage the initial exotherm.

      • Continuous monitoring of the internal reaction temperature is mandatory.

      • Ensure adequate cooling capacity is available (e.g., an ice bath on standby).

      • A thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC) is highly recommended before proceeding to a large-scale synthesis to determine the onset of decomposition of the reaction mixture.[6][7]

  • Reagent Hazards:

    • 1-Fluoro-2-nitrobenzene: This compound is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

    • Morpholine: It is a corrosive and flammable liquid. Handle with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.

    • Acetonitrile: This solvent is flammable and toxic. All operations should be performed in a well-ventilated area, away from ignition sources.

  • Pressure Build-up: Although this reaction is not expected to generate a significant amount of gas, the reaction vessel should be equipped with a pressure-equalizing addition funnel and the condenser should be open to a nitrogen bubbler to prevent any pressure build-up.

Quality Control for Preclinical Grade Material

For preclinical studies, the purity and characterization of the synthesized compound are of paramount importance to ensure the reliability and reproducibility of toxicological and pharmacological data.[8][9]

Analytical Methods
TestMethodSpecification
Appearance Visual InspectionYellow crystalline solid
Identity ¹H NMR, ¹³C NMRConforms to the structure of this compound
FT-IRConforms to the reference spectrum
Mass SpectrometryMolecular ion peak corresponding to the expected mass
Purity HPLC (UV detection at 254 nm)≥ 99.0%
Individual Impurity≤ 0.15%
Total Impurities≤ 1.0%
Melting Point Capillary MethodReport range
Residual Solvents Headspace GCConforms to ICH Q3C limits
Water Content Karl Fischer Titration≤ 0.5%
Method Validation

All analytical methods used for the release of preclinical batches must be validated to demonstrate their accuracy, precision, specificity, linearity, and robustness, in accordance with regulatory guidelines.[10]

Visualizations

Synthetic Workflow

G cluster_0 Reaction cluster_1 Work-up & Isolation cluster_2 Purification & QC Start 1-Fluoro-2-nitrobenzene + Morpholine + K₂CO₃ in Acetonitrile Reaction_Step SₙAr Reaction (Reflux, 4-6h) Start->Reaction_Step Filtration Filtration to remove salts Reaction_Step->Filtration Concentration1 Concentration Filtration->Concentration1 Extraction Aqueous Work-up (Water/EtOAc) Concentration1->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Concentration2 Final Concentration Drying->Concentration2 Recrystallization Recrystallization (Isopropanol) Concentration2->Recrystallization Drying_Final Vacuum Drying Recrystallization->Drying_Final QC Quality Control Analysis (HPLC, NMR, etc.) Drying_Final->QC Final_Product This compound (>99% Purity) QC->Final_Product

Caption: Workflow for the scale-up synthesis of this compound.

SNAr Mechanism

Caption: Mechanism of the SNAr reaction for the synthesis of this compound.

Troubleshooting Common Scale-up Issues

IssuePotential Cause(s)Recommended Action(s)
Incomplete Reaction - Insufficient reaction time or temperature.- Inactive base (e.g., hydrated K₂CO₃).- Poor mixing.- Extend reaction time or slightly increase temperature.- Use freshly dried, anhydrous potassium carbonate.- Ensure efficient mechanical stirring to maintain a good suspension.
Low Yield - Inefficient extraction.- Product loss during recrystallization.- Perform additional extractions of the aqueous layer.- Optimize the recrystallization solvent system and cooling rate.
Product Purity Issues - Presence of starting materials or side products.- Inefficient purification.- Ensure the reaction goes to completion.- Perform a second recrystallization or consider column chromatography for very impure batches.
Dark-colored Product - Formation of colored impurities due to overheating.- Maintain strict temperature control throughout the reaction and work-up.- Consider performing the reaction at a slightly lower temperature for a longer duration.

Conclusion

The successful scale-up synthesis of this compound is a critical enabling step for advancing drug discovery projects into preclinical development. The protocol detailed herein, based on a robust nucleophilic aromatic substitution reaction, provides a clear pathway for producing this key intermediate in the required quantities and with the high purity necessary for regulatory submissions. By adhering to the principles of process safety, implementing rigorous in-process controls, and employing validated analytical methods, researchers and drug development professionals can confidently and efficiently generate the material needed to drive their programs forward.

References

  • BenchChem. (2025). Synthesis of 4-(4-Nitrophenyl)
  • Solanki, P. V., Dhokrat, P. A., Uppelli, S. B., & Mathad, V. T. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. World Journal of Pharmaceutical Sciences, 3(9), 1735-1742.
  • Wang, L. J., Li, W. W., Yang, S. Y., & Yang, L. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1235.
  • Palme, P. R., Goddard, R., Imming, P., & Seidel, R. W. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1837.
  • Morpholine Derivatives in Synthesis: Exploring 4-(2-Fluoro-4-nitrophenyl)morpholine. (n.d.). BOC Sciences.
  • O'Connor, M. J., et al. (2018). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society, 140(42), 13813-13821.
  • IQ Consortium. (2012, October 2). Early Development GMPs for Small-Molecule Specifications: An Industry Perspective (Part V). Pharmaceutical Technology.
  • Chen, J. R., & Kao, C. S. (2010).
  • Cossey, K. (2024, January 30). Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions [Video]. YouTube.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. BenchChem.
  • Campodónico, P. R., et al. (2019). Changes in the SNAr reaction mechanism brought about by preferential solvation. Physical Chemistry Chemical Physics, 21(1), 258-269.
  • Nandi, A. K., et al. (2004). Thermal hazards evaluation for sym-TCB nitration reaction using thermal screening unit (TSU). Journal of Thermal Analysis and Calorimetry, 76(3), 895-902.
  • Patel, P. (n.d.). Chemistry, Manufacturing, and Controls; Requirements for Early Clinical Development. FDA.
  • Reddit. (2023, December 23). SNAr troubleshooting. r/AskChemistry.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Snee, T. J., & Hooker, P. (2011). Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures.
  • WuXi AppTec. (n.d.). Intriguing Observations with SNAr Reaction of 4-Nitrobenzonitrile. WuXi RCS.
  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Chen, Y. (2020, November 2). Characterization and Release Testing of Small Molecule Drug Substance for IND Enabling Studies [Video]. YouTube.
  • G. E. M. McGuire, D. A. & Nicewicz. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(41), 17585–17592.
  • NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules.
  • ioKinetic. (1998).
  • ResearchGate. (n.d.). Two mechanisms for SNAr reactions. The first one is the single-step...
  • Örkényi, R., & Greiner, I. (2016). Continuous Synthesis and Purification by Coupling a Multistep Flow Reaction with Centrifugal Partition Chromatography. Organic Process Research & Development, 20(2), 405-411.
  • Altasciences. (n.d.).

Sources

Troubleshooting & Optimization

Recrystallization techniques for purifying crude "4-(2-Nitrophenyl)morpholine"

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request to create a technical support center for the recrystallization of "4-(2-Nitrophenyl)morpholine".

Technical Support Center: Recrystallization of this compound

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of this compound via recrystallization. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven insights into optimizing this critical purification step, moving beyond a simple protocol to explain the causality behind each experimental choice.

Part 1: Foundational Principles & Initial Assessment

Before initiating any recrystallization, a foundational understanding of the principles and the specific nature of your compound is crucial. This compound possesses both a polar nitro group and a morpholine moiety, alongside an aromatic ring, giving it moderate polarity. This structural information is key to our initial solvent selection.

The core principle of recrystallization is based on differential solubility.[1] An ideal solvent will dissolve the target compound and any soluble impurities when hot, but the target compound will be significantly less soluble at cooler temperatures, allowing it to crystallize while the impurities remain in the "mother liquor".[2][3]

Frequently Asked Questions (FAQ)

Q1: What are the most critical parameters for a successful recrystallization?

A1: The three most critical parameters are:

  • Solvent Choice: The solvent must exhibit a steep solubility curve for your compound—high solubility at its boiling point and low solubility at low temperatures (e.g., 0-5 °C).[1][3]

  • Concentration: The solution must be saturated at the boiling point of the solvent. Using the minimum amount of hot solvent is key to maximizing yield.[1][4]

  • Cooling Rate: Slow, undisturbed cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[1][3][5]

Q2: What are the likely impurities in my crude this compound sample?

A2: Impurities largely depend on the synthetic route. A common synthesis involves the nucleophilic aromatic substitution of 1-chloro-2-nitrobenzene with morpholine. Potential impurities could include:

  • Unreacted starting materials (morpholine, 1-chloro-2-nitrobenzene).

  • Side-products, such as the isomeric 4-(4-nitrophenyl)morpholine if the starting material contained isomeric impurities.

  • Residual base or salts from the reaction.

Knowing these potential impurities helps in selecting a solvent system where they remain soluble even upon cooling.

Part 2: Solvent Selection & Optimization

The selection of an appropriate solvent is the most critical step and often requires empirical testing.[3][6] For this compound, we are looking for a solvent that aligns with its moderate polarity.

Solvent Screening Protocol

A small-scale test is the most effective method for choosing a solvent.[3]

  • Place approximately 20-30 mg of your crude material into a small test tube.

  • Add the test solvent dropwise at room temperature, stirring after each addition. A good candidate solvent will not dissolve the compound readily at this stage.[1][3]

  • If the solid is insoluble or sparingly soluble, heat the mixture to the solvent's boiling point.

  • Continue adding the hot solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice-water bath.

  • An ideal solvent will yield an abundant quantity of crystals upon cooling.[3]

Recommended Solvents for Screening

The following table summarizes promising solvents for this compound based on its structure and general principles of solubility.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Comments
Ethanol (EtOH) 7824.5A good starting point. Its polarity is suitable for many moderately polar organic compounds.[7][8] Often promotes good crystal growth.
Isopropanol (IPA) 8219.9Slightly less polar than ethanol. Can offer a better solubility differential if the compound is too soluble in hot ethanol.
Ethyl Acetate (EtOAc) 776.0A less polar option. May be effective if the crude material contains more non-polar impurities.
Toluene 1112.4A non-polar aromatic solvent. While less likely to be a primary solvent, it could be useful in a mixed-solvent system or for removing non-polar impurities.
Ethanol/Water VariesVariesA powerful mixed-solvent system. The compound is dissolved in a minimum of hot ethanol (the "good" solvent), and hot water (the "bad" solvent) is added dropwise until the solution becomes cloudy. A few drops of hot ethanol are then added to clarify the solution before cooling.[9]

Part 3: Step-by-Step Recrystallization Protocol

This protocol assumes ethanol has been selected as a suitable solvent based on preliminary screening.

1. Dissolution:

  • Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask. Using an Erlenmeyer flask minimizes solvent evaporation.[3]
  • Add approximately 10 mL of ethanol and a boiling chip.
  • Heat the mixture to a gentle boil on a hot plate.
  • Add more ethanol in small portions (0.5-1.0 mL) to the boiling solution until the solid completely dissolves. It is critical to use the minimum amount of boiling solvent to ensure the solution is saturated.[4]

2. Hot Filtration (Optional):

  • If you observe insoluble impurities (e.g., dust, salt) or if you used decolorizing carbon, a hot filtration is necessary.[1][9]
  • Pre-heat a funnel with fluted filter paper by pouring boiling solvent through it.
  • Quickly pour the hot solution through the pre-heated funnel into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.

3. Crystallization:

  • Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.[3] Slow cooling is paramount for forming pure crystals.
  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation and yield.

4. Collection and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[3]
  • Wash the collected crystals with a minimum amount of ice-cold ethanol.[4] Using cold solvent prevents the loss of your purified product.
  • Continue to draw air through the crystals for several minutes to facilitate initial drying.

5. Drying:

  • Transfer the crystals to a watch glass and allow them to air-dry completely. For faster results, a vacuum oven at a temperature well below the compound's melting point can be used.

The overall workflow can be visualized as follows:

Recrystallization_Workflow A 1. Choose Solvent (Small-Scale Test) B 2. Dissolve Crude Solid (Min. Hot Solvent) A->B C 3. Hot Filtration (If Insoluble Impurities Present) B->C Optional D 4. Slow Cooling (Room Temp -> Ice Bath) B->D C->D E 5. Collect Crystals (Vacuum Filtration) D->E F 6. Wash & Dry (Min. Cold Solvent) E->F G Pure Product F->G

Caption: General workflow for recrystallization.

Part 4: Troubleshooting Guide

Q3: I've cooled the solution, but no crystals have formed. What should I do?

A3: This is a common issue, often due to supersaturation or using too much solvent.[4]

  • Action 1: Induce Crystallization.

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches provide a surface for nucleation.[9]

    • Seeding: Add a tiny "seed" crystal of the pure compound to the solution. This provides a template for crystal growth.[9]

  • Action 2: Reduce Solvent Volume.

    • If induction fails, you likely used too much solvent.[5] Re-heat the solution and boil off a portion of the solvent (e.g., 20-30%) to re-establish saturation. Then, attempt to cool the solution again.[5]

Q4: My compound "oiled out" instead of crystallizing. How can I fix this?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[10] This often happens if the melting point of the solid is lower than the boiling point of the solvent or if there are significant impurities depressing the melting point.[10]

  • Action 1: Re-dissolve and Modify. Re-heat the solution to dissolve the oil. Add a small amount of additional solvent (the "good" solvent if using a mixed pair) to lower the saturation point slightly.[10]

  • Action 2: Ensure Slow Cooling. Allow the solution to cool much more slowly. You can insulate the flask to slow heat loss.

  • Action 3: Change Solvent. If the problem persists, the chosen solvent's boiling point may be too high relative to your compound's melting point. Select a solvent with a lower boiling point. The melting point of the related 4-(4-nitrophenyl)morpholine is around 153 °C, so this is less likely to be an issue with single solvents like ethanol or isopropanol but can be a concern in some cases.

Q5: My final yield is very low. What went wrong?

A5: A low yield can result from several factors.[5]

  • Excess Solvent: Using too much solvent is the most common cause, as a significant amount of product will remain in the mother liquor.[4][5]

  • Premature Crystallization: If the product crystallized during a hot filtration step, it would have been lost in the filter paper.

  • Washing with Warm Solvent: Washing the final crystals with room temperature or warm solvent will dissolve some of the product. Always use ice-cold solvent for washing.[4]

  • Inappropriate Solvent Choice: The compound may have significant solubility in the chosen solvent even at low temperatures.

Troubleshooting_Tree Start Problem Occurs Q1 No Crystals Formed Start->Q1 Q2 Compound Oiled Out Start->Q2 Q3 Low Yield Start->Q3 Sol1 Induce Crystallization (Scratch / Seed) Q1->Sol1 Try First Sol3 Re-heat & Add Solvent Then cool slower Q2->Sol3 Sol4 Check for Excess Solvent (Evaporate mother liquor) Q3->Sol4 Sol2 Reduce Solvent Volume (Boil off excess) Sol1->Sol2 If Fails

Caption: Decision tree for common recrystallization issues.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization1. Grossmont College. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Wellesley College. (n.d.). Recrystallization. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4-Nitrophenyl)morpholine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. (n.d.). ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • Google Patents. (n.d.). CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone.
  • LookChem. (n.d.). Cas 446292-04-2,4-(4-NITROPHENYL)MORPHOLIN-3-ONE. Retrieved from [Link]

  • ResearchGate. (2024, February 20). Which is the best organic solvent for nitrophenol solubility and extraction?. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in the Nucleophilic Aromatic Substitution for "4-(2-Nitrophenyl)morpholine"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(2-Nitrophenyl)morpholine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific nucleophilic aromatic substitution (SNAr) reaction. Here, we will address common issues leading to low yields and provide actionable, scientifically-grounded solutions.

Understanding the Reaction: The SNAr Pathway

The synthesis of this compound from 1-fluoro-2-nitrobenzene and morpholine is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. This reaction proceeds via an addition-elimination mechanism.[1] The aromatic ring, which is typically nucleophilic, becomes susceptible to nucleophilic attack due to the presence of a strong electron-withdrawing group (EWG), in this case, the nitro group (-NO₂).[2][3]

The reaction mechanism involves two key steps:

  • Nucleophilic Attack: The nitrogen atom of morpholine acts as a nucleophile and attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][3][4]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group in SNAr reactions.[2][3]

The nitro group's position ortho to the leaving group is crucial as it effectively stabilizes the negative charge of the Meisenheimer complex through resonance.[2][5][6]

Visualization of the SNAr Mechanism

SNAr_Mechanism Reactants 1-Fluoro-2-nitrobenzene + Morpholine Intermediate Meisenheimer Complex (Resonance Stabilized Carbanion) Reactants->Intermediate Nucleophilic Attack (Rate-Determining Step) Product This compound + F⁻ Intermediate->Product Elimination of F⁻ (Fast Step)

Caption: The SNAr mechanism for the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems that can lead to low yields of this compound.

Q1: My reaction is not proceeding to completion, resulting in a low yield. What are the likely causes?

A1: Incomplete reactions are often due to suboptimal reaction conditions. Here are the key factors to investigate:

  • Insufficient Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier for the initial nucleophilic attack.[7]

    • Troubleshooting: Ensure your reaction is heated to an appropriate temperature, typically in the range of 80-120 °C for this type of transformation.[4] Use a calibrated thermometer and a reliable heat source to maintain a consistent temperature. A temperature drop of even 10-15 °C can significantly reduce the reaction rate.[7]

  • Inadequate Reaction Time: These reactions may require several hours to reach completion.

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC).[4] Spot the reaction mixture alongside your starting materials (1-fluoro-2-nitrobenzene and morpholine) to visualize the consumption of reactants and the formation of the product. Continue the reaction until the starting material spot is no longer visible. For more detailed analysis, GC or LC-MS can be utilized.[4]

  • Improper Solvent Choice: The solvent plays a critical role in SNAr reactions. Polar aprotic solvents are generally preferred as they can solvate the cation of the base but do not strongly solvate the nucleophile, thus preserving its reactivity.

    • Troubleshooting: If you are using a non-polar or protic solvent, consider switching to a polar aprotic solvent.

Solvent TypeExamplesSuitability for SNArRationale
Polar Aprotic DMSO, DMF, NMP, AcetonitrileExcellent Stabilizes the Meisenheimer complex and does not solvate the nucleophile excessively.
Polar Protic Water, Ethanol, MethanolPoor to Moderate Can solvate and deactivate the nucleophile through hydrogen bonding. Water can also act as a competing nucleophile.[8]
Non-Polar Toluene, HexanePoor Does not effectively solvate the charged intermediate.
Q2: I am observing the formation of significant side products. What are they and how can I minimize them?

A2: The primary side product in this reaction is often from the reaction with residual water. Additionally, di-substitution can occur if a di-substituted starting material is used.

  • Hydrolysis of the Starting Material: If there is water present in the reaction mixture, it can act as a nucleophile and react with 1-fluoro-2-nitrobenzene to form 2-nitrophenol.

    • Troubleshooting:

      • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Dry Reactants: Ensure your morpholine and any base used are free from significant water content.

  • Competing Nucleophiles: If using a protic solvent like an alcohol, the solvent itself can act as a nucleophile.[9]

    • Troubleshooting: As mentioned in Q1, switch to a polar aprotic solvent.

Q3: What is the optimal choice of base for this reaction, and can it impact my yield?

A3: Yes, the choice and amount of base are critical. The role of the base is to deprotonate the morpholine, increasing its nucleophilicity, and to neutralize the HF that is formed as a byproduct.

  • Base Strength: A base that is strong enough to deprotonate morpholine without causing side reactions is ideal. Common bases include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or stronger bases like sodium hydride (NaH) if rigorous anhydrous conditions are maintained.[10][11]

  • Stoichiometry: At least one equivalent of base is required to neutralize the HF produced. Using a slight excess (1.1-1.5 equivalents) can help drive the reaction to completion.

  • Phase Transfer Catalysis: If your reaction is biphasic (e.g., using an inorganic base in an organic solvent), a phase transfer catalyst (PTC) like a quaternary ammonium salt can significantly improve the reaction rate by transporting the base into the organic phase.[8][12]

Q4: My workup and purification seem to be causing a loss of product. What is the recommended procedure?

A4: A standard workup for this reaction involves quenching with water and extraction, followed by purification.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water.

    • Extract the aqueous layer with an organic solvent like ethyl acetate.[4]

    • Wash the combined organic layers with water and then with brine to remove any remaining water-soluble impurities.[4]

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[4]

  • Purification:

    • Column Chromatography: Flash column chromatography on silica gel is a common and effective method for purifying the final product.[4]

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an efficient purification method.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of this compound Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Side_Products Significant Side Products? Incomplete_Reaction->Side_Products No Temp Check Reaction Temperature (80-120 °C) Incomplete_Reaction->Temp Yes Purification_Issues Loss During Purification? Side_Products->Purification_Issues No Anhydrous Ensure Anhydrous Conditions Side_Products->Anhydrous Yes Workup Review Workup Procedure Purification_Issues->Workup Yes End Optimized Yield Purification_Issues->End No Time Increase Reaction Time (Monitor by TLC) Temp->Time Solvent Verify Solvent Choice (Polar Aprotic) Time->Solvent Base Optimize Base (Strength & Stoichiometry) Solvent->Base Base->End Re-run Experiment Solvent_Side Avoid Protic Solvents Anhydrous->Solvent_Side Solvent_Side->End Re-run Experiment Purification_Method Optimize Purification Method (Chromatography/Recrystallization) Workup->Purification_Method Purification_Method->End Re-run Experiment

Caption: A systematic workflow for troubleshooting low yields.

Experimental Protocols

General Procedure for the Synthesis of this compound

Materials:

  • 1-Fluoro-2-nitrobenzene (1.0 equiv)

  • Morpholine (1.1-1.5 equiv)

  • Potassium carbonate (K₂CO₃) (1.5 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir plate/heating mantle

  • Inert atmosphere setup (optional but recommended)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-fluoro-2-nitrobenzene and potassium carbonate.[4]

  • Add anhydrous DMF to dissolve the solids.[4]

  • Add morpholine to the reaction mixture.[4]

  • Heat the reaction to 80-100 °C with vigorous stirring.[4]

  • Monitor the reaction progress by TLC until the 1-fluoro-2-nitrobenzene spot is no longer visible.[4]

  • Cool the reaction mixture to room temperature.[4]

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).[4]

  • Combine the organic layers and wash with water and then brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by flash column chromatography on silica gel.[4]

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • Wang, L.-J., Li, W.-W., Yang, S.-Y., & Yang, L. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1068. [Link]

  • The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]

  • Wang, L. J., et al. (2012). 4-(4-Nitrophenyl)morpholine. ResearchGate. [Link]

  • Liu, C. (2021). Synthesis method of 4-(4-aminophenyl)-3-morpholinone.
  • Green Chemistry (RSC Publishing). (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]

  • Santana, H. S., et al. (2020). Continuous synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine in microreactors: Optimization of process conditions and scale-up to millidevices. ResearchGate. [Link]

  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199. [Link]

  • ResearchGate. (n.d.). Research on thermal degradation process of p-nitrophenol-based polybenzoxazine. [Link]

  • Royal Society of Chemistry. (2017). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. [Link]

  • National Institutes of Health. (2018). High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. PubMed Central. [Link]

  • Wordpress. (n.d.). SNAr Reaction in Other Common Molecular Solvents. [Link]

  • Wordpress. (n.d.). Reaction in Water/aqueous Surfactants/PTC. [Link]

  • ResearchGate. (2015). Nucleophilic Aromatic Substitution Reactions in Water Enabled by Micellar Catalysis. [Link]

  • MDPI. (2022). Thermodynamic and Kinetic Studies on the Synthesis of Methyl Oleate Catalyzed by Lipase. Molecules, 27(19), 6289. [Link]

  • ResearchGate. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. [Link]

  • National Institutes of Health. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. [Link]

  • Royal Society of Chemistry. (2021). Directed nucleophilic aromatic substitution reaction. Chemical Science, 12(4), 1469-1474. [Link]

  • ResearchGate. (2019). Nucleophilic Aromatic Substitution—Addition and Identification of an Amine. [Link]

  • National Institutes of Health. (2024). Biodegradation of p-nitrophenol by Rhodococcus sp. 21391 unveils a two-component p-nitrophenol monooxygenase with broad substrate specificity. PubMed Central. [Link]

  • ResearchGate. (2019). Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. [Link]

  • Wordpress. (n.d.). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. [Link]

  • Lipshutz, B. H., et al. (2015). Nucleophilic Aromatic Substitution Reactions in Water Enabled by Micellar Catalysis. Organic Letters, 17(19), 4882-4885. [Link]

  • ResearchGate. (2018). Thermal Decomposition of Aliphatic Nitro-compounds. [Link]

  • Organic Chemistry: An Indian Journal. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one. Trade Science Inc. [Link]

  • MDPI. (2024). Genomic Insights into a Thermophilic Bacillus licheniformis Strain Capable of Degrading Polyethylene Terephthalate Intermediate. International Journal of Molecular Sciences, 25(2), 1195. [Link]

Sources

Technical Support Center: Catalyst Selection for the Efficient Synthesis of 4-(2-Nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(2-nitrophenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this important synthetic transformation. Our goal is to empower you with the knowledge to select the optimal catalytic system and reaction conditions for achieving high yields and purity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing this compound?

The synthesis of this compound is typically achieved through two main catalytic routes:

  • Nucleophilic Aromatic Substitution (SNA r): This is a classical and often cost-effective method where morpholine displaces a leaving group (typically a halide) on an electron-deficient aromatic ring, such as 2-halonitrobenzene. The reaction is often facilitated by a base.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine.[1] It offers broad substrate scope and functional group tolerance, often proceeding under milder conditions than traditional methods.[2]

Additionally, copper-catalyzed Ullmann condensation represents a viable, though sometimes harsher, alternative for N-arylation.[3] More recently, photocatalytic methods for C-N cross-coupling are emerging as a sustainable option.[4]

Q2: Which starting material is best for the SNA r synthesis of this compound: 2-fluoronitrobenzene, 2-chloronitrobenzene, or 2-bromonitrobenzene?

For Nucleophilic Aromatic Substitution (SNA r), the reactivity of the leaving group generally follows the order F > Cl > Br > I. This is because the rate-determining step is the nucleophilic attack on the aromatic ring, and the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to attack.[5]

Therefore, 2-fluoronitrobenzene is often the most reactive starting material for this synthesis, allowing for milder reaction conditions. However, 2-chloronitrobenzene is also a commonly used and effective substrate, often providing a good balance between reactivity and cost.[6]

Q3: What is the role of the base in the SNA r synthesis, and which one should I choose?

In the SNA r reaction, a base is used to deprotonate morpholine, increasing its nucleophilicity, or to neutralize the hydrogen halide byproduct formed during the reaction. The choice of base can significantly impact the reaction rate and yield.

Commonly used bases include:

  • Inorganic bases: Sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are mild and cost-effective options.[7]

  • Organic bases: Triethylamine (Et₃N) is a common choice.[6]

  • Stronger bases: For less reactive aryl chlorides, stronger bases like potassium tert-butoxide (t-BuOK) may be necessary to achieve a reasonable reaction rate.[8]

The optimal base depends on the reactivity of the aryl halide and the solvent used. For highly activated substrates like 2-fluoronitrobenzene, a weaker base like Na₂CO₃ or Et₃N is often sufficient. For 2-chloronitrobenzene, a stronger base may be required.

Q4: How do I choose the right palladium catalyst and ligand for the Buchwald-Hartwig amination?

The success of a Buchwald-Hartwig amination heavily relies on the selection of the palladium precatalyst and the phosphine ligand. For the coupling of an electron-deficient aryl halide like 2-chloronitrobenzene with a secondary amine like morpholine, bulky and electron-rich phosphine ligands are generally preferred. These ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[2]

Catalyst System ComponentRecommendationRationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂These are common and effective Pd(0) and Pd(II) sources that readily form the active catalytic species in the presence of a suitable ligand.
Ligand Buchwald-type biarylphosphines: SPhos, RuPhos, BrettPhosChelating phosphines: XantphosThese ligands possess the necessary steric bulk and electron-donating properties to promote efficient C-N bond formation with challenging substrates.[9][10]

It is often advantageous to use a pre-formed palladium-ligand complex (precatalyst) to ensure the formation of the active catalytic species.

Troubleshooting Guide

Problem 1: Low or no conversion in the SNA r reaction.
  • Potential Cause 1: Insufficiently activated substrate.

    • Solution: If using 2-chloronitrobenzene, consider switching to the more reactive 2-fluoronitrobenzene.

  • Potential Cause 2: Inappropriate base.

    • Solution: If using a weak base like Na₂CO₃ with 2-chloronitrobenzene, try a stronger base such as potassium tert-butoxide (t-BuOK).[8]

  • Potential Cause 3: Low reaction temperature.

    • Solution: SNA r reactions often require elevated temperatures. Ensure your reaction is heated sufficiently. For example, reactions with 2-chloronitrobenzene may require heating in a solvent like 1-butanol.[6]

  • Potential Cause 4: Inefficient solvent.

    • Solution: Polar aprotic solvents like acetonitrile, DMF, or DMSO are generally effective for SNA r as they can stabilize the charged Meisenheimer intermediate.[11]

Problem 2: Low yield in the Buchwald-Hartwig amination.
  • Potential Cause 1: Catalyst deactivation.

    • Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst. Using a pre-catalyst can sometimes lead to more consistent results than generating the catalyst in situ from sources like Pd(OAc)₂.

  • Potential Cause 2: Incorrect palladium-to-ligand ratio.

    • Solution: The optimal Pd:ligand ratio can vary. A 1:1 to 1:2 ratio is a good starting point, but optimization may be necessary.

  • Potential Cause 3: Inappropriate base or solvent.

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[10] Aprotic solvents such as toluene, dioxane, or THF are generally effective.[12]

Problem 3: Formation of side products.
  • Potential Cause 1: Diarylation (in Buchwald-Hartwig).

    • Solution: This can occur if the product N-arylmorpholine re-enters the catalytic cycle. Optimizing the reaction time and temperature can help minimize this. Using a slightly larger excess of morpholine may also be beneficial.

  • Potential Cause 2: Reduction of the nitro group.

    • Solution: This can be a concern, especially if using certain palladium catalysts or if the reaction is run for an extended period at high temperatures. Monitor the reaction progress carefully and stop it once the starting material is consumed.

  • Potential Cause 3: Ring-opening of morpholine.

    • Solution: This is less common but can occur under harsh basic conditions and high temperatures. If suspected, consider using a milder base or lowering the reaction temperature.

Problem 4: Difficulty in purifying the product.
  • Potential Cause 1: Co-elution with starting materials or byproducts during column chromatography.

    • Solution: Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can effectively separate the product.[13] HPLC can be used to monitor the purity of fractions.[14]

  • Potential Cause 2: Product is an oil or difficult to crystallize.

    • Solution: If direct crystallization is difficult, purification by column chromatography followed by removal of the solvent under reduced pressure is the standard procedure. If a solid is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be attempted to improve purity.[15]

Experimental Protocols

Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNA r)

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagents.

dot

SNAr_Workflow reagents Reagents: - 2-Chloronitrobenzene - Morpholine - Sodium Carbonate - Acetonitrile reaction_setup Reaction Setup: - Combine reagents in a round-bottom flask. - Equip with a reflux condenser. reagents->reaction_setup 1. Combine heating Heating: - Heat the mixture to reflux (approx. 82°C). - Stir for 12-24 hours. reaction_setup->heating 2. Heat workup Work-up: - Cool to room temperature. - Add water and extract with ethyl acetate. heating->workup 3. Cool & Extract purification Purification: - Dry the organic layer (e.g., with Na₂SO₄). - Concentrate under reduced pressure. - Purify by column chromatography. workup->purification 4. Purify

Caption: Workflow for the SNA r synthesis of this compound.

Materials:

  • 2-Chloronitrobenzene (1.0 eq)

  • Morpholine (2.0 - 3.0 eq)

  • Sodium Carbonate (Na₂CO₃) (1.5 - 2.0 eq)

  • Acetonitrile (solvent)

  • Ethyl acetate (for extraction)

  • Water (for work-up)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloronitrobenzene, morpholine, sodium carbonate, and acetonitrile.

  • Heat the reaction mixture to reflux (approximately 82°C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination

This protocol is a general guideline and requires strict adherence to inert atmosphere techniques.

dot

Buchwald_Hartwig_Workflow reagents Reagents (under inert atmosphere): - 2-Chloronitrobenzene - Morpholine - Pd₂(dba)₃ - Xantphos - NaOtBu - Toluene reaction_setup Reaction Setup: - Add solids to a Schlenk flask. - Evacuate and backfill with inert gas. - Add solvent and morpholine via syringe. reagents->reaction_setup 1. Combine heating Heating: - Heat the mixture to 80-110°C. - Stir for 4-12 hours. reaction_setup->heating 2. Heat workup Work-up: - Cool to room temperature. - Filter through Celite®. - Concentrate the filtrate. heating->workup 3. Cool & Filter purification Purification: - Purify the residue by column chromatography. workup->purification 4. Purify

Caption: Workflow for the Buchwald-Hartwig synthesis of this compound.

Materials:

  • 2-Chloronitrobenzene (1.0 eq)

  • Morpholine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (e.g., 1-2 mol%)

  • Xantphos (e.g., 2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene (solvent)

  • Celite® (for filtration)

  • Ethyl acetate (for extraction)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-chloronitrobenzene, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Evacuate the flask and backfill with the inert gas (repeat this cycle three times).

  • Add anhydrous toluene and morpholine via syringe.

  • Heat the reaction mixture to 80-110°C and stir.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Wash the Celite® pad with additional ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system to afford this compound.

Catalyst Performance Comparison (Qualitative)

MethodCatalyst/ReagentTypical ConditionsAdvantagesDisadvantages
SNA r Base (e.g., Na₂CO₃, Et₃N, t-BuOK)High temperature (80-150°C)Cost-effective, simple procedure.Requires activated substrates, can require harsh conditions.
Buchwald-Hartwig Pd precatalyst + phosphine ligandMild to moderate temperature (RT - 110°C)Broad substrate scope, high functional group tolerance, generally high yields.[1]Cost of catalyst and ligand, requires inert atmosphere.
Ullmann Condensation Copper catalyst (e.g., CuI) + ligandHigh temperature (>150°C)Can be effective for some substrates.Often requires harsh conditions, stoichiometric amounts of copper.[3]
Photocatalysis Photocatalyst + light sourceRoom temperatureMild conditions, sustainable.May require specific equipment, substrate scope can be limited.[4]

References

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 4-(2-Nitrophenyl)morpholine and 4-(4-Nitrophenyl)morpholine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the chemical reactivity of two key isomeric building blocks in medicinal chemistry: 4-(2-nitrophenyl)morpholine and 4-(4-nitrophenyl)morpholine. The positional isomerism of the nitro group profoundly influences the steric and electronic environment of these molecules, leading to distinct reactivity profiles that are critical for researchers, scientists, and drug development professionals to understand and leverage in synthetic strategies.

Structural and Electronic Considerations: The Impact of Nitro Group Positioning

The core difference between this compound and 4-(4-nitrophenyl)morpholine lies in the placement of the strongly electron-withdrawing nitro (NO₂) group on the phenyl ring. This seemingly subtle variation gives rise to significant differences in their chemical behavior.

4-(4-Nitrophenyl)morpholine (para-isomer): The nitro group is situated opposite to the morpholine substituent. In this configuration, the powerful electron-withdrawing resonance (-R) and inductive (-I) effects of the nitro group are fully expressed, significantly activating the aromatic ring towards nucleophilic aromatic substitution (SNAr). Steric hindrance from the morpholine moiety at the reaction sites (ortho to the nitro group) is minimal.

This compound (ortho-isomer): The nitro group is adjacent to the morpholine substituent. This proximity introduces considerable steric hindrance around the nitro group and the neighboring carbons. While the electron-withdrawing effects are still potent, the steric bulk can impede the approach of reactants, particularly to the nitro group itself and the adjacent positions on the aromatic ring.

The interplay of these electronic and steric factors is the primary determinant of the differential reactivity of these two isomers in key chemical transformations.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone reaction for the functionalization of these molecules. The nitro group is a strong activating group for SNAr, particularly when positioned ortho or para to the leaving group.

Theoretical Reactivity:

  • 4-(4-Nitrophenyl)morpholine: Expected to be more reactive towards SNAr at the positions ortho to the nitro group. The unhindered nature of these positions allows for easier access by nucleophiles.

  • This compound: Expected to be less reactive in SNAr reactions occurring at the position para to the nitro group due to the steric shielding of the ortho positions by the adjacent morpholine and nitro groups.

The following diagram illustrates the logical relationship between the structural features and the expected SNAr reactivity.

cluster_0 4-(4-Nitrophenyl)morpholine cluster_1 This compound a Para-position of NO2 c Strong -R and -I Effects a->c b Minimal Steric Hindrance d High Reactivity in SNAr b->d c->d e Ortho-position of NO2 g Strong -R and -I Effects e->g f Significant Steric Hindrance h Lower Reactivity in SNAr f->h g->h

Figure 1: Factors influencing SNAr reactivity.

Comparative Reactivity in the Reduction of the Nitro Group

The reduction of the nitro group to an amine is a pivotal transformation, yielding the corresponding anilines which are versatile intermediates in pharmaceutical synthesis.[1] Catalytic hydrogenation is a common and efficient method for this conversion.

Theoretical Reactivity:

  • 4-(4-Nitrophenyl)morpholine: The nitro group is sterically accessible, allowing for efficient interaction with the catalyst surface.

  • This compound: The proximity of the bulky morpholine group could potentially hinder the adsorption of the nitro group onto the catalyst surface, which might slow down the reaction rate. However, some studies on related ortho-substituted nitroarenes suggest that intramolecular hydrogen bonding in the transition state can sometimes accelerate the reduction.

The following experimental protocol is designed to provide a direct comparison of the reduction rates of the two isomers.

Experimental Protocol: Comparative Kinetic Analysis of the Catalytic Hydrogenation of this compound and 4-(4-Nitrophenyl)morpholine

This protocol outlines a method to compare the reaction kinetics of the catalytic hydrogenation of the two isomers under identical conditions using in-situ ¹H NMR spectroscopy.

I. Materials and Equipment:

  • This compound

  • 4-(4-Nitrophenyl)morpholine

  • Palladium on carbon (10 wt% Pd/C)

  • Methanol-d₄ (CD₃OD)

  • Hydrogen gas (H₂)

  • NMR tubes

  • Hydrogenation balloon or a Parr hydrogenator

  • NMR spectrometer

II. Experimental Workflow:

prep Prepare Equimolar Solutions in CD3OD add_cat Add Pd/C Catalyst to NMR Tubes prep->add_cat h2 Introduce H2 Atmosphere add_cat->h2 nmr Acquire Time-Resolved ¹H NMR Spectra h2->nmr analyze Analyze Data: Plot Concentration vs. Time nmr->analyze compare Compare Reaction Rates analyze->compare

Figure 2: Workflow for comparative kinetic analysis.

III. Step-by-Step Procedure:

  • Preparation of Reaction Mixtures:

    • Prepare equimolar stock solutions (e.g., 0.1 M) of this compound and 4-(4-nitrophenyl)morpholine in methanol-d₄.

    • In separate, identical NMR tubes, place a precise amount of 10% Pd/C catalyst (e.g., 5 mol%).

    • To each NMR tube, add a precise volume of the respective nitrophenylmorpholine solution.

  • Initiation of Hydrogenation:

    • Seal the NMR tubes with a septum.

    • Carefully purge the tubes with hydrogen gas using a balloon or connect them to a Parr hydrogenator set to a specific pressure (e.g., 1 atm or 50 psi).

  • In-situ ¹H NMR Monitoring:

    • Immediately place the NMR tubes in the NMR spectrometer.

    • Acquire ¹H NMR spectra at regular time intervals (e.g., every 5 minutes) for a duration sufficient to observe significant conversion.

  • Data Analysis:

    • Identify characteristic proton signals for the starting materials (nitrophenylmorpholines) and the products (aminophenylmorpholines).

    • Integrate the signals corresponding to a non-reacting part of the molecule (e.g., morpholine protons) and the signals of the aromatic protons of the starting material and product.

    • Calculate the concentration of the starting material and product at each time point.

    • Plot the concentration of the starting material versus time for both isomers.

    • Determine the initial reaction rates and/or the reaction rate constants by fitting the data to an appropriate rate law (e.g., pseudo-first-order).

IV. Expected Data and Interpretation:

The kinetic data will allow for a direct comparison of the hydrogenation rates. A faster decrease in the concentration of the starting material for one isomer will indicate a higher reactivity under the tested conditions.

Data Summary and Comparison

Property/ReactionThis compound (ortho)4-(4-Nitrophenyl)morpholine (para)Rationale for Expected Difference
Nucleophilic Aromatic Substitution (SNAr) Lower ReactivityHigher ReactivitySteric hindrance at the ortho position impedes nucleophilic attack.
Catalytic Hydrogenation (Nitro Reduction) Potentially Slower ReactivityPotentially Faster ReactivitySteric hindrance from the morpholine group may hinder catalyst binding.
Spectroscopic Properties (¹H NMR) More complex aromatic signalsSimpler, more symmetric aromatic signalsAsymmetry in the ortho isomer leads to more complex splitting patterns.

Conclusion for the Practicing Scientist

The positional isomerism of the nitro group in 4-(nitrophenyl)morpholines is a critical determinant of their reactivity. For synthetic routes relying on nucleophilic aromatic substitution , the 4-(4-nitrophenyl)morpholine isomer is generally the more reactive and preferred substrate due to reduced steric hindrance.

Conversely, for transformations involving the reduction of the nitro group , while the para-isomer is expected to react readily, the reactivity of the This compound should be experimentally determined, as steric effects can be complex and sometimes counterintuitive. The provided experimental protocol for kinetic analysis offers a robust framework for such a direct comparison.

A thorough understanding of these reactivity differences, grounded in the principles of electronic and steric effects, is paramount for the efficient design and execution of synthetic routes in drug discovery and development, ultimately enabling the more rapid and predictable synthesis of target molecules.

References

  • Chem-Impex. (n.d.). 4-(4-Nitrophenyl)morpholine. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 4-(4-Nitrophenyl)morpholine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Wang, L.-J., Li, W.-W., Yang, S.-Y., & Yang, L. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1235.
  • MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved January 26, 2026, from [Link]

  • RSC Publishing. (2014). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite.
  • MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved January 26, 2026, from [Link]

Sources

A Comparative Analysis of the Biological Activities of Nitrophenylmorpholine Isomers: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic incorporation of a nitro group and a morpholine scaffold onto an aromatic ring presents a compelling avenue for the discovery of novel bioactive agents. The positional isomerism of the nitro group—ortho (2-nitro), meta (3-nitro), or para (4-nitro)—on the phenyl ring of nitrophenylmorpholine can profoundly influence the molecule's physicochemical properties and, consequently, its biological activity. This guide offers a comparative analysis of the known biological activities of these isomers, supported by experimental data and protocols, to aid researchers in navigating the structure-activity relationships within this chemical space.

Introduction: The Significance of Isomerism in Drug Discovery

The morpholine ring, a privileged scaffold in medicinal chemistry, is known to impart favorable properties such as increased water solubility and metabolic stability to drug candidates.[1] When combined with a nitrophenyl group, the resulting molecule's biological profile is largely dictated by the electronic and steric effects of the nitro substituent. The nitro group, a strong electron-withdrawing moiety, can modulate the molecule's interaction with biological targets.[2] Its position on the phenyl ring alters the molecule's dipole moment, hydrogen bonding potential, and overall shape, leading to distinct pharmacological profiles for each isomer.

This guide will delve into a comparative study of the anticancer, antimicrobial, and anti-inflammatory activities of ortho-, meta-, and para-nitrophenylmorpholine, providing a foundational understanding for future drug design and development endeavors.

Synthesis of Nitrophenylmorpholine Isomers

The synthesis of nitrophenylmorpholine isomers is typically achieved through a nucleophilic aromatic substitution reaction. This involves the reaction of a halonitrobenzene (fluoro-, chloro-, or bromo-) with morpholine in the presence of a base and a suitable solvent. The choice of halide, base, and reaction conditions can be optimized to achieve high yields of the desired isomer.

General Synthetic Scheme:

G Halonitrobenzene X-Ph-NO2 (X = F, Cl, Br) o-, m-, or p-isomer Product Nitrophenylmorpholine o-, m-, or p-isomer Halonitrobenzene->Product Morpholine Morpholine Morpholine->Product Base Base (e.g., K2CO3, Et3N) Base->Product Catalyst Solvent Solvent (e.g., DMF, DMSO) Solvent->Product Reaction Medium

Caption: General reaction scheme for the synthesis of nitrophenylmorpholine isomers.

Comparative Biological Activities

While a comprehensive, head-to-head comparative study of all three nitrophenylmorpholine isomers is not extensively documented in a single publication, a survey of the available literature allows for a comparative analysis of their activities in key therapeutic areas.

Anticancer Activity

The anticancer potential of nitrophenylmorpholine derivatives has been a subject of interest, with the para-substituted isomer showing notable activity.

4-(4-Nitrophenyl)morpholine (Para-isomer): This isomer has been identified as a key intermediate in the synthesis of various antitumor drugs.[3][4] Studies on derivatives of 4-(4-nitrophenyl)morpholine have demonstrated their potential as anticancer agents, suggesting that the para-nitro substitution pattern is favorable for this activity.[3]

Ortho- and Meta-isomers: Specific data on the anticancer activity of 4-(2-nitrophenyl)morpholine and 4-(3-nitrophenyl)morpholine are less prevalent in the literature. However, structure-activity relationship (SAR) studies on related nitroaromatic compounds suggest that the position of the nitro group can significantly impact cytotoxicity.[5] For instance, in some series of nitro-containing compounds, the para- and meta-isomers have shown more potent anticancer activity compared to the ortho-isomer, which may be attributed to steric hindrance effects of the ortho-nitro group.

Comparative Cytotoxicity Data (Hypothetical):

To illustrate the potential differences, the following table presents hypothetical IC₅₀ values based on general trends observed for nitroaromatic compounds. It is crucial to note that these are not experimentally verified values for nitrophenylmorpholine isomers and should be confirmed through dedicated studies.

IsomerCancer Cell LineHypothetical IC₅₀ (µM)
Ortho A549 (Lung)> 100
MCF-7 (Breast)> 100
Meta A549 (Lung)50 - 75
MCF-7 (Breast)60 - 85
Para A549 (Lung)25 - 50
MCF-7 (Breast)30 - 55
Antimicrobial Activity

Nitroaromatic compounds are known for their broad-spectrum antimicrobial properties. The nitro group can undergo bioreduction in microbial cells, leading to the formation of cytotoxic reactive nitrogen species.

While specific comparative data for the nitrophenylmorpholine isomers is limited, studies on other nitro-substituted heterocyclic compounds provide valuable insights. For instance, the antimicrobial activity of 4-phenyl morpholine derivatives has been reported.[1] The position of the nitro group is expected to influence the compound's ability to penetrate the microbial cell wall and its redox potential, thereby affecting its antimicrobial efficacy.

Anti-inflammatory Activity

The anti-inflammatory potential of nitro-containing compounds is an emerging area of research. Some nitro compounds have been shown to modulate inflammatory pathways. A study on a 1-nicotinoyl-3-(meta-nitrophenyl)-thiourea derivative demonstrated its anti-inflammatory properties, suggesting that the meta-nitro substitution might be favorable for this activity in certain molecular contexts.[6] However, this is a different chemical entity, and direct extrapolation to nitrophenylmorpholine should be done with caution.

Experimental Protocols

To facilitate further research and direct comparison of the nitrophenylmorpholine isomers, this section provides standardized protocols for key biological assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the nitrophenylmorpholine isomers in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_0 MTT Cytotoxicity Assay Workflow A Seed Cells in 96-well Plate B Treat with Nitrophenylmorpholine Isomers A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.

Protocol:

  • Prepare Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Inoculate Agar Plates: Evenly spread the microbial suspension onto the surface of Mueller-Hinton agar plates.

  • Create Wells: Aseptically create wells (6-8 mm in diameter) in the agar.

  • Add Test Compounds: Add a fixed volume (e.g., 100 µL) of different concentrations of the nitrophenylmorpholine isomers into the wells. Include a solvent control and a positive control antibiotic.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Measure Zones of Inhibition: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

G cluster_1 Agar Well Diffusion Assay Workflow A Prepare Standardized Microbial Inoculum B Inoculate Agar Plate A->B C Create Wells in Agar B->C D Add Nitrophenylmorpholine Isomers C->D E Incubate for 18-24h D->E F Measure Zone of Inhibition E->F

Caption: Workflow for the agar well diffusion antimicrobial assay.

Structure-Activity Relationship (SAR) and Future Directions

The available data, though incomplete for a direct comparison of all three nitrophenylmorpholine isomers, points towards the critical role of the nitro group's position in determining biological activity.

  • Para-Isomer: The para-position appears to be favorable for anticancer activity, likely due to electronic effects that enhance binding to target molecules without significant steric hindrance.

  • Meta-Isomer: The meta-position might be conducive to anti-inflammatory activity, as suggested by related compounds. This could be due to a specific orientation that allows for optimal interaction with inflammatory mediators.

  • Ortho-Isomer: The ortho-position may lead to reduced activity in some cases due to steric clashes with the morpholine ring, which could affect the overall conformation and binding affinity of the molecule.

Future research should focus on:

  • Systematic Synthesis and Screening: A comprehensive study involving the synthesis and parallel screening of all three isomers against a panel of cancer cell lines, microbial strains, and in inflammatory models is crucial to establish a definitive SAR.

  • Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways modulated by each isomer will provide a deeper understanding of their biological effects.

  • In Vivo Studies: Promising isomers identified from in vitro screens should be evaluated in animal models to assess their efficacy and safety profiles.

Conclusion

The positional isomerism of the nitro group on the nitrophenylmorpholine scaffold is a key determinant of its biological activity. While the para-isomer shows promise as an anticancer agent, the biological profiles of the ortho- and meta-isomers remain less explored. The experimental protocols provided in this guide offer a framework for researchers to conduct systematic comparative studies. A thorough investigation of all three isomers will undoubtedly provide valuable insights into their structure-activity relationships and pave the way for the rational design of novel and potent therapeutic agents.

References

  • Mahapatra, D. K., Asati, V., & Bharti, S. K. (2015). Chalcones and their therapeutic targets for the management of diabetes: Structural and pharmacological perspectives. European Journal of Medicinal Chemistry, 92, 839–865.
  • Tukur, A., Habila, J. D., Ayo, R. G. O., & Iyun, O. R. A. (2020). Design, synthesis, docking studies and antibiotic evaluation (in vitro) of some novel (E)-4-(3-(diphenylamino)phenyl)-1-(4-methoxyphenyl)-2-methylbut-3-en-1-one and their analogues.
  • Li, J., Li, L., Liu, Y., Zhang, J., & Shi, C. (2023). Design, synthesis, and anticancer activity of novel 4,6-dimorpholinyl-1,3,5-triazine compounds.
  • Wang, L. J., Li, W. W., Yang, S. Y., & Yang, L. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(6), o1235.
  • Shafi, S., Alam, M. M., Mulakayala, N., Mulakayala, C., van den Bergh, T., Venter, H., ... & Iqbal, J. (2012). Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides. Bioorganic & medicinal chemistry letters, 22(1), 532-536.
  • Kadirova, S. A., et al. (2021). Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)-thiourea derivatives with anti-inflammatory activity. E3S Web of Conferences, 284, 03009.
  • (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1235.
  • Saeed, A., Shaheen, S., & Flörke, U. (2017). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 5, 93.
  • Vasileva, E. V., et al. (2021). Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. Pharmacia, 68(1), 213-220.
  • Kumar, P., & Kumar, R. (2024).
  • Putri, T. N., Bachtiar, A., & Hayun, H. (2018). Synthesis, Antioxidant, and Anti-inflammatory Activity of Morpholine Mannich base of AMACs ((2E, 6E)-2-({4-hydroxy-3-[morpholin-4-yl-)methyl]phenyl}methylidene)-6-(phenylmethylidene) cyclohexan-1-one) and Its Analogs. Journal of Applied Pharmaceutical Science, 8(05), 075-081.
  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2019). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molecules, 24(18), 3291.
  • Hovsepyan, T. R., et al. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Letters in Drug Design & Discovery, 18(10), 994-1001.
  • Das, S., Dinda, B., & Dinda, M. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC advances, 13(27), 19119-19129.
  • Li, Q., et al. (2021).
  • Li, J., et al. (2023). Design, synthesis, and anticancer activity of novel 4,6-dimorpholinyl-1,3,5-triazine compounds.
  • Ahmed, A., Ugwu, D. I., Simon, O. G., & Oluwasola, H. O. (2021). Synthesis and In Vitro Antibacterial Activity of Morpholine Derived Benzenesulphonamides. Journal of the Chemical Society of Nigeria, 46(5).
  • Somashekhar, M., Mahesh, A. R., & Sonnad, B. (2013). Synthesis and antimicrobial activity of 4-(morpholin-4-yl)
  • Zhang, Y., et al. (2018). Design, Synthesis, and Antibacterial Activity of Morpholine-4-sulfonamide Derivatives. Letters in Drug Design & Discovery, 15(12), 1297-1304.
  • Sharma, A., & Kumar, V. (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 2(2), 107-132.

Sources

Unambiguous Molecular Structure Validation: A Comparative Guide to the X-ray Crystallographic Analysis of 4-(2-Nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the precise knowledge of a molecule's three-dimensional architecture is not merely an academic detail—it is the bedrock upon which function, reactivity, and therapeutic potential are understood. An incorrect structural assignment can lead to the costly failure of research programs. For small organic molecules like 4-(2-Nitrophenyl)morpholine, a versatile building block in medicinal chemistry, obtaining an unambiguous and high-resolution structure is paramount.

This guide provides an in-depth technical walkthrough of the gold-standard method for this task: Single-Crystal X-ray Diffraction (SCXRD). We will detail the complete workflow, from synthesis to final structure validation, explaining the critical reasoning behind each experimental step. Furthermore, we will objectively compare the definitive data from SCXRD with other common analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to highlight why crystallography remains the ultimate arbiter of molecular structure.

While the crystallographic data for the specific ortho-isomer (2-Nitrophenyl) is not publicly available, this guide will utilize the comprehensive, published data for its close analogue, 4-(4-Nitrophenyl)morpholine , as a direct and scientifically rigorous case study to illustrate the power and precision of the methodology. The principles and protocols described are directly applicable to the title compound.

The Crystallographic Journey: From Powder to Atomic Picture

The path to a crystal structure is a multi-step process where the quality of the outcome at each stage depends entirely on the success of the preceding one. This self-validating workflow ensures a high degree of confidence in the final result.

Part A: Synthesis of High-Purity this compound

The foundational requirement for any crystallographic study is a pure compound. Impurities can inhibit crystal growth or, in worse cases, co-crystallize, leading to ambiguous results. The synthesis of N-aryl morpholines is reliably achieved via nucleophilic aromatic substitution.

Experimental Protocol: Synthesis

This protocol is adapted from the established synthesis of the analogous 4-(4-nitrophenyl)thiomorpholine[1].

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, combine morpholine (10 mmol, 0.87 mL) and triethylamine (50 mmol, 7 mL) in 15 mL of acetonitrile.

  • Addition of Aryl Halide: To this stirring solution, add a solution of 1-fluoro-2-nitrobenzene (10 mmol, 1.41 g) dissolved in 10 mL of acetonitrile.

    • Causality Note: Acetonitrile is chosen as the solvent due to its polarity and appropriate boiling point for the reaction. Triethylamine acts as a non-nucleophilic base to quench the hydrofluoric acid byproduct, driving the reaction to completion.

  • Reaction: Heat the mixture to reflux (approx. 82-85°C) and maintain for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, add 50 mL of deionized water. Extract the aqueous mixture with ethyl acetate (3 x 60 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude solid should be purified by column chromatography (silica gel, using a hexane-ethyl acetate gradient) to yield the pure this compound as a solid.

Part B: The Art and Science of Crystallization

Crystallization is often the most challenging bottleneck in an SCXRD experiment. It requires inducing a slow transition of the molecule from the disordered state in solution to a highly ordered, repeating lattice. For small molecules, slow evaporation is a primary and effective technique.

Experimental Protocol: Crystallization by Slow Evaporation

This method was successfully used to obtain high-quality crystals of 4-(4-Nitrophenyl)morpholine[2][3].

  • Solvent Selection: Screen various solvents to find one in which the compound is moderately soluble. Dichloromethane is a common starting point for this class of compounds.

  • Solution Preparation: Dissolve 5-10 mg of the purified compound in a minimal amount of the chosen solvent (e.g., 0.5 - 1.0 mL of dichloromethane) in a small, clean vial.

  • Slow Evaporation: Cover the vial with a cap, and pierce the cap with a needle. Alternatively, cover with parafilm and poke a few small holes.

    • Causality Note: The small aperture restricts the rate of solvent evaporation. This slow process ensures that molecules have sufficient time to orient themselves into a low-energy, crystalline lattice rather than crashing out of solution as an amorphous powder.

  • Incubation: Place the vial in a vibration-free environment (e.g., a quiet corner of a fume hood or a dedicated crystallization chamber) and leave it undisturbed for several days to weeks.

  • Harvesting: Once well-formed, single crystals of sufficient size (ideally >0.1 mm in all dimensions) are observed, carefully harvest them using a cryo-loop.

G cluster_synthesis Synthesis cluster_crystallization Crystallization Reactants 1-Fluoro-2-nitrobenzene + Morpholine Reaction Nucleophilic Aromatic Substitution (Reflux) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Dissolution Dissolve in Dichloromethane Purification->Dissolution Pure Compound Evaporation Slow Evaporation (Vibration-free) Dissolution->Evaporation Harvest Harvest Single Crystals Evaporation->Harvest SCXRD Ready for X-ray Diffraction Harvest->SCXRD Suitable Crystal

Caption: Diagram 1: The workflow from starting materials to a single crystal ready for analysis.

Part C: The X-ray Diffraction Experiment

With a suitable crystal, the diffraction experiment can be performed. A modern automated diffractometer simplifies this process, but understanding the steps is crucial for data quality.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following parameters are based on the successful data collection for 4-(4-Nitrophenyl)morpholine[3].

  • Crystal Mounting: Securely mount the harvested crystal on a cryo-loop and place it on the diffractometer goniometer head. Flash-cool the crystal in a stream of cold nitrogen gas (e.g., 100-150 K).

    • Causality Note: Cryo-cooling minimizes atomic thermal motion, resulting in less diffuse diffraction spots and higher resolution data. It also protects the crystal from potential radiation damage.

  • Unit Cell Determination: Collect a few initial frames to locate diffraction spots. The diffractometer software indexes these spots to determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection Strategy: Based on the crystal system's symmetry, the software calculates an optimal strategy to collect a complete and redundant dataset by rotating the crystal through a series of angles (e.g., omega scans).

  • Data Collection: Execute the full data collection run. For a small molecule with a molybdenum source (λ = 0.71073 Å), this may take several hours.

  • Data Reduction: After collection, the raw diffraction intensities are integrated, corrected for experimental factors (like Lorentz and polarization effects), and scaled. This process generates the final reflection file (.hkl) used for structure solution.

G cluster_software Computational Steps Mount 1. Mount Crystal & Cryo-cool Collect 2. Collect Diffraction Intensity Data Mount->Collect Reduce 3. Data Reduction (Integration & Scaling) Collect->Reduce Solve 4. Structure Solution (Phase Problem) Reduce->Solve .hkl file Refine 5. Structure Refinement (Least-Squares Fitting) Solve->Refine Initial Model Validate 6. Final Validation (CIF Report) Refine->Validate Refined Model

Caption: Diagram 2: The process of converting diffraction patterns into a refined molecular structure.

Decoding the Data: Structure Solution and Validation

The diffraction experiment provides the intensities of the diffracted X-rays, but not their phases. Solving the "phase problem" is the key to generating an electron density map, from which the atomic positions are determined. Modern software (e.g., SHELXS, OLEX2) uses powerful algorithms to solve this and generate an initial structural model[3]. This model is then refined against the experimental data using a least-squares process to improve the fit and locate all atoms, including hydrogens.

The quality of the final structure is assessed by several metrics, most notably the R-factor (R1). This value represents the agreement between the calculated model and the observed experimental data; a value below 5% (0.05) is considered excellent for small molecules.

Table 1: Key Crystallographic Data for the Analogue 4-(4-Nitrophenyl)morpholine [3]

ParameterValueSignificance
Chemical FormulaC₁₀H₁₂N₂O₃Confirms the elemental composition of the crystallized molecule.
Crystal SystemOrthorhombicDescribes the basic symmetry of the crystal lattice.
Space GroupPbcaDefines the specific symmetry operations within the unit cell.
a, b, c (Å)14.5445, 8.3832, 16.2341The dimensions of the unit cell, the repeating building block of the crystal.
Temperature (K)293The temperature at which the data was collected.
Final R1 [I>2σ(I)] 0.048 Excellent agreement factor, indicating a highly accurate structural model.
wR2 (all data)0.121A weighted R-factor calculated on all data, also indicating a good fit.
Goodness-of-Fit (S)1.03A value close to 1 indicates a good refinement model.

The refined structure provides a wealth of information: precise bond lengths, bond angles, torsional angles, and intermolecular interactions within the crystal packing. This high-resolution data confirms the connectivity and conformation of the molecule beyond any doubt.

Caption: Diagram 3: The determined molecular structure of the analogue, confirming the chair conformation of the morpholine ring and the connectivity of the nitrophenyl group.

Comparative Analysis: X-ray Crystallography vs. Alternatives

While other techniques provide valuable structural information, they lack the definitive and high-resolution nature of SCXRD for complete structure elucidation.

Table 2: Comparison of Structural Validation Techniques

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Primary Information 3D atomic coordinates, bond lengths/angles, absolute stereochemistry.[2]Connectivity (through-bond correlations), solution-state conformation.Mass-to-charge ratio, elemental composition (HRMS), fragmentation patterns.[4]
Resolution Atomic (<1 Å)Indirect, provides average structural information.Provides molecular weight, not atomic resolution.
Sample Phase Single CrystalSolutionGas phase (ions)
Key Advantage Unambiguous and complete 3D structure determination. Provides data on dynamic processes in solution.High sensitivity and ability to determine elemental formula.
Key Limitation Requires a high-quality single crystal, which can be difficult to obtain.Cannot determine absolute stereochemistry; structure is inferred, not seen.Provides no direct information on atom connectivity or 3D arrangement.
Self-Validating? Yes (low R-factor validates the model against experimental data).No (interpretation can be ambiguous for complex isomers).No (isomers often cannot be distinguished).

NMR spectroscopy is excellent for confirming the carbon-hydrogen framework of a molecule in solution, but it cannot differentiate between subtle conformational isomers or definitively establish stereochemistry without complex experiments and assumptions. Mass spectrometry provides a precise molecular weight, confirming the elemental formula, but it gives no information about how the atoms are connected. As shown in the table, only X-ray crystallography provides a direct, high-resolution picture of the molecule as it exists in the solid state, serving as the ultimate point of validation.

Conclusion

For researchers and drug development professionals, certainty is the most valuable commodity. The structural validation of a key intermediate like this compound demands a method that is not only accurate but also self-validating and unambiguous. While NMR and MS are essential tools for routine characterization, Single-Crystal X-ray Diffraction stands alone in its ability to deliver a complete, high-resolution, and definitive three-dimensional structure. The rigorous, multi-step process—from careful synthesis and crystallization to precise data collection and refinement—ensures a final model of the highest integrity, providing the unequivocal structural proof required for confident advancement in any research and development pipeline.

References

  • G. M. A. El-Reash, A. F. El-Farargy, and I. El-Mehasseb, "Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry," Molecules, 2024. [Link]

  • Chem-Impex International, "4-(4-Nitrophenyl)morpholine Product Page," Chem-Impex, 2024. [Link]

  • L-J. Wang, W-W. Li, S-Y. Yang, and L. Yang, "4-(4-Nitrophenyl)morpholine," Acta Crystallographica Section E, 2012. [Link]

  • PubChem, "this compound," National Center for Biotechnology Information, 2024. [Link]

  • PubChem, "4-(2-Fluoro-4-nitrophenyl)morpholine," National Center for Biotechnology Information, 2024. [Link]

  • L-J. Wang, W-W. Li, S-Y. Yang, and L. Yang, "4-(4-Nitrophenyl)morpholine," National Institutes of Health, 2012. [Link]

  • A. M. Crasto, "4-(2-fluoro-4-nitrophenyl)morpholine," Organic Spectroscopy International, 2018. [Link]

  • Google Patents, "Synthesis method of 4-(4-aminophenyl)

Sources

A Comparative Guide to the Efficacy of Drugs Derived from Nitrophenylmorpholine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The nitrophenylmorpholine scaffold represents a promising starting point for the development of novel therapeutics, particularly in the fields of oncology and inflammation. The electronic and steric properties conferred by the nitro group, combined with the favorable pharmacokinetic profile often associated with the morpholine moiety, make this an attractive chemical space for drug discovery. However, the positional isomerism of the nitro group on the phenyl ring—ortho (2-), meta (3-), or para (4-)—can profoundly influence the biological activity and efficacy of the resulting drug candidates. This guide provides a comparative analysis of drugs and clinical candidates derived from these nitrophenylmorpholine isomers, synthesizing available experimental data and established medicinal chemistry principles to inform future drug design and development efforts.

The Morpholine Moiety: A Privileged Scaffold in Drug Discovery

The morpholine ring is a common feature in a multitude of approved drugs and clinical candidates.[1] Its prevalence stems from several advantageous properties it imparts to a molecule. The morpholine nitrogen is basic, allowing for the formation of salts and enhancing aqueous solubility, a critical factor for drug delivery and formulation.[2][3] Furthermore, the ether oxygen can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[2] From a metabolic standpoint, the morpholine ring is generally stable, contributing to an improved pharmacokinetic profile.[1] In the context of kinase inhibitors, the morpholine group is frequently employed to occupy the solvent-exposed region of the ATP-binding pocket, often forming a crucial hydrogen bond with a backbone amide, as seen in numerous PI3K/mTOR inhibitors.[4][5]

Positional Isomerism of the Nitro Group: A Key Determinant of Biological Activity

The position of the electron-withdrawing nitro group on the phenyl ring dictates the electronic distribution and steric hindrance of the molecule, which in turn governs its interaction with target proteins.[6][7] These differences can lead to significant variations in potency, selectivity, and overall efficacy among the ortho-, meta-, and para-isomers.[6]

Para-Nitrophenylmorpholine Derivatives: The Most Explored Isomers

The majority of research into nitrophenylmorpholine-based compounds has focused on the para-substituted isomers. These derivatives have demonstrated notable potential as both anticancer and anti-inflammatory agents.

Anticancer Activity:

Derivatives of 4-(4-nitrophenyl)morpholine have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical cascade that is frequently dysregulated in cancer, promoting cell proliferation, survival, and growth.[4][5][8] The para-nitrophenyl group, in conjunction with the morpholine scaffold, can be optimized to fit within the ATP-binding pocket of these kinases, leading to potent inhibition.

Anti-inflammatory Activity:

The anti-inflammatory properties of para-nitrophenylmorpholine derivatives have also been explored. These compounds have been shown to modulate inflammatory pathways, though the precise mechanisms are often multifaceted.[9]

Meta-Nitrophenylmorpholine Derivatives: An Emerging Area of Interest

While less explored than their para-counterparts, derivatives of 3-nitrophenylmorpholine have begun to show promise, particularly in the realm of anti-inflammatory drug discovery.

A notable example is a thiourea derivative incorporating a 3-nitrophenyl moiety, which has demonstrated significant anti-inflammatory activity in preclinical models.[10][11] This suggests that the meta-position of the nitro group can also lead to effective modulation of inflammatory targets.

Ortho-Nitrophenylmorpholine Derivatives: A Frontier for Exploration

A significant gap in the current scientific literature exists regarding the synthesis and biological evaluation of 2-nitrophenylmorpholine derivatives. The lack of available data makes a direct comparison with the meta- and para-isomers challenging. However, based on fundamental principles of medicinal chemistry, we can hypothesize about their potential properties.

The ortho-position of the nitro group introduces significant steric hindrance around the morpholine linkage. This could potentially influence the molecule's ability to bind to certain targets. Furthermore, the proximity of the nitro group to the morpholine nitrogen could alter its basicity and electronic properties through intramolecular interactions. These factors could lead to a unique pharmacological profile for ortho-isomers, warranting future investigation.

Comparative Efficacy: A Synthesis of Available Data

Due to the absence of head-to-head comparative studies, a direct quantitative comparison of the efficacy of drugs derived from the three isomers is not possible. However, we can summarize the reported activities of representative compounds from the para- and meta-isomer classes.

Isomer ClassDerivative TypeTherapeutic AreaKey FindingsReference
Para (4-nitro) PI3K/mTOR InhibitorAnticancerPotent inhibition of the PI3K/Akt/mTOR pathway in cancer cell lines.[4][5]
Para (4-nitro) MorpholinopyrimidineAnti-inflammatoryInhibition of inflammatory mediators in cellular assays.[9]
Meta (3-nitro) Thiourea DerivativeAnti-inflammatorySignificant reduction of inflammation in an in vivo model.[10][11]
Ortho (2-nitro) --No significant biological activity data available.-

Table 1: Summary of Reported Biological Activities of Nitrophenylmorpholine Isomer Derivatives

Structure-Activity Relationship (SAR): The "Why" Behind the Efficacy

The observed differences in the biological activities of the nitrophenylmorpholine isomers can be rationalized through an analysis of their structure-activity relationships.

SAR p_nitro 4-Nitrophenyl- morpholine p_activity Anticancer (PI3K/mTOR) Anti-inflammatory p_nitro->p_activity Favorable electronics and sterics for target binding m_nitro 3-Nitrophenyl- morpholine m_activity Anti-inflammatory m_nitro->m_activity Altered electronic distribution leading to different target interactions o_nitro 2-Nitrophenyl- morpholine o_activity Unknown Activity o_nitro->o_activity Significant steric hindrance potential for intramolecular interactions

Figure 1: A diagram illustrating the structure-activity relationship of nitrophenylmorpholine isomers.

The para-position of the nitro group results in a linear geometry that may be more amenable to fitting into the typically elongated ATP-binding sites of kinases. The strong electron-withdrawing effect of the para-nitro group can also influence the overall electronic character of the molecule, enhancing its interaction with the target.

In contrast, the meta-positioning of the nitro group alters the vector of the dipole moment and the overall shape of the molecule. This can lead to a different binding mode or affinity for the target protein, potentially explaining the observed anti-inflammatory activity through a different mechanism than the para-isomers.

The steric bulk of the ortho-nitro group is likely to be a dominant factor in its SAR. This steric clash could prevent the molecule from accessing the binding site of some targets, leading to reduced activity. Conversely, it could also confer selectivity for targets with a more accommodating binding pocket.

Experimental Protocols for Efficacy Evaluation

To ensure the scientific rigor and reproducibility of findings, standardized experimental protocols are essential. The following are detailed methodologies for key in vitro and in vivo assays used to evaluate the efficacy of nitrophenylmorpholine derivatives.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[12][13][14]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the nitrophenylmorpholine derivatives for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Workflow A Seed Cells in 96-well Plate B Treat with Nitrophenylmorpholine Derivatives A->B C Add MTT Reagent B->C D Incubate (4h, 37°C) C->D E Solubilize Formazan (DMSO) D->E F Measure Absorbance (570 nm) E->F G Calculate IC50 F->G

Figure 2: Workflow for the in vitro MTT cytotoxicity assay.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used and reproducible in vivo assay to screen for acute anti-inflammatory activity.[15][16][17][18]

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats (180-200 g) for one week under standard laboratory conditions.

  • Compound Administration: Administer the test compounds (nitrophenylmorpholine derivatives) or a vehicle control intraperitoneally or orally.

  • Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Paw_Edema_Workflow A Acclimatize Rats B Administer Test Compound or Vehicle A->B C Induce Edema with Carrageenan Injection B->C D Measure Paw Volume (0, 1, 2, 3, 4h) C->D E Calculate Percentage Inhibition of Edema D->E

Figure 3: Workflow for the in vivo carrageenan-induced paw edema assay.

Conclusion and Future Directions

The nitrophenylmorpholine scaffold holds considerable promise for the development of new anticancer and anti-inflammatory drugs. Current research has predominantly focused on para-substituted derivatives, which have shown efficacy in preclinical models, often through the inhibition of key signaling pathways like PI3K/Akt/mTOR. The emerging data on meta-isomers suggests that this chemical space is also worthy of further exploration.

The most significant knowledge gap remains the almost complete lack of data on ortho-nitrophenylmorpholine derivatives. Future research should prioritize the synthesis and biological evaluation of these isomers to complete the comparative landscape. A systematic investigation of all three positional isomers in a panel of relevant in vitro and in vivo assays would provide invaluable insights into the structure-activity relationships and guide the rational design of more potent and selective drug candidates. By understanding the nuanced effects of nitro group positioning, medicinal chemists can better navigate this promising chemical space and unlock its full therapeutic potential.

References

  • Al-Ghorbani, M., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S4), 10399-10411.
  • Bandyopadhyay, A., & Poddar, A. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Medicinal Chemistry, 14(7), 1313-1326.
  • Banerjee, A., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Archiv der Pharmazie, 352(10), 1900115.
  • Banu, H., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3236-3246.
  • BenchChem. (2025). A Comparative Guide to Quantum Chemical Calculations on 4-Methoxy-2-nitroaniline and its Isomers. BenchChem.
  • Cihan-Üstündağ, G., & Capan, G. (2022). A Review on Medicinally Important Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(2), 549-574.
  • Creative Bioarray. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved from [Link]

  • Chen, Y., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Graphics and Modelling, 65, 1-9.
  • Goyal, R. K., et al. (2018). Synthesis and pharmacological evaluation of some novel 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole derivatives as potential anti-inflammatory agents. Arabian Journal of Chemistry, 11(7), 1144-1153.
  • Ismatov, D. B., et al. (2023). Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity. E3S Web of Conferences, 402, 01007.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • O'Donovan, D. H., & O'Sullivan, T. P. (2015). Structure–Activity Relationships in Nitro-Aromatic Compounds.
  • Posadas, I., et al. (2012). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats.
  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Saliyeva, L., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 30(1), 123.
  • Sattorov, M. A., et al. (2023). Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity. E3S Web of Conferences, 402, 01007.
  • The Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 067-071.
  • Vaskevich, A. I., et al. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-812.
  • Wang, L. J., et al. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1235.
  • Wang, X., et al. (2023). Discovery of novel potent PI3K/mTOR dual-target inhibitors based on scaffold hopping: Design, synthesis, and antiproliferative activity. Archiv der Pharmazie, 356(11), 2300266.
  • Wang, L. J., et al. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E, E68(5), o1235.
  • Zulfiqar, M., et al. (2022).
  • Zhang, Y., et al. (2023). Discovery of novel potent PI3K/mTOR dual-target inhibitors based on scaffold hopping: Design, synthesis, and antiproliferative activity. Archiv der Pharmazie, 356(11), 2300266.
  • Goldstein, B., & Faeder, J. R. (2007). Steric effects on multivalent ligand-receptor binding: exclusion of ligand sites by bound cell surface receptors. Biophysical journal, 92(12), 4208–4221.
  • Gonzalez-Beron, F., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3634.
  • Saliyeva, L., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 30(1), 123.
  • Purohit, D., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S4), 10399-10411.
  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. In Methods in molecular biology (Vol. 225, pp. 115-121). Humana Press.
  • Ren, S., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International journal of molecular sciences, 22(16), 8610.
  • Zhang, Y., et al. (2022). PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models. International Journal of Molecular Sciences, 23(19), 10854.
  • Drug Design. (n.d.). Structure Activity Relationships. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7.
  • ResearchGate. (n.d.). Effect of pH on the absorbances of nitroaniline isomers. Retrieved from [Link]

  • Bandyopadhyay, A., & Poddar, A. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Medicinal Chemistry, 14(7), 1313-1326.
  • Creative Bioarray. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved from [Link]

  • E3S Web of Conferences. (2024).
  • Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 067-071.
  • Kolichala, N. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. International Journal of Progressive Research in Engineering Management and Science, 5(1), 1438-1446.
  • National Toxicology Program. (1993). NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice. National Toxicology Program technical report series, 436, 1–117.
  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Molecules, 24(15), 2787.
  • Gohlke, H., & Klebe, G. (2002). Chapter 14. The Role of Functional Groups in Drug–Receptor Interactions. In Drug Design (pp. 321-348). Wiley-VCH Verlag GmbH & Co. KGaA.
  • YouTube. (2023, November 28). structural changes & SAR for lead optimization. Retrieved from [Link]

  • Li, Y., et al. (2022). Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products. Molecules, 27(15), 4933.
  • BenchChem. (2025). A Comparative Guide to Quantum Chemical Calculations on 4-Methoxy-2-nitroaniline and its Isomers. BenchChem.

Sources

Benchmarking the synthesis of "4-(2-Nitrophenyl)morpholine" against other methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the dynamic fields of drug discovery and development, the efficient and reliable synthesis of key chemical intermediates is paramount. 4-(2-Nitrophenyl)morpholine is a valuable building block, finding its utility in the synthesis of a variety of pharmacologically active compounds. This guide provides an in-depth, objective comparison of the primary synthetic routes to this important molecule, offering experimental data and field-proven insights to inform your selection of the most appropriate method for your research and development needs.

Introduction: The Significance of the 2-Nitrophenyl Morpholine Scaffold

The this compound moiety serves as a crucial precursor in medicinal chemistry. The presence of the nitro group at the ortho position of the phenyl ring offers a versatile handle for further chemical transformations, most notably its reduction to the corresponding aniline. This amino derivative is a key starting point for the construction of a diverse array of heterocyclic compounds and amide derivatives with potential therapeutic applications. The morpholine ring, a privileged scaffold in drug design, often imparts favorable physicochemical properties such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles to the parent molecule.

This guide will dissect and benchmark three principal synthetic strategies for the construction of this compound:

  • Nucleophilic Aromatic Substitution (SNAr)

  • Buchwald-Hartwig Amination

  • Ullmann Condensation

Each method will be evaluated based on reaction efficiency, substrate scope, operational simplicity, and scalability, providing a comprehensive framework for informed decision-making in your synthetic endeavors.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route to this compound is often a trade-off between factors such as reaction speed, yield, cost of reagents and catalysts, and tolerance to various functional groups. The following table provides a high-level summary of the key performance indicators for each of the three major synthetic pathways.

Parameter Nucleophilic Aromatic Substitution (SNAr) Buchwald-Hartwig Amination Ullmann Condensation
Starting Materials 2-Halonitrobenzene, Morpholine2-Halonitrobenzene, Morpholine2-Halonitrobenzene, Morpholine
Catalyst None (substrate-activated)Palladium-basedCopper-based
Key Reagents Base (e.g., K2CO3, Et3N)Phosphine Ligand, Base (e.g., NaOt-Bu)Ligand (optional), Base (e.g., K2CO3)
Typical Reaction Temp. Moderate to High (80-150 °C)Mild to Moderate (RT - 110 °C)High (100-200 °C)
Reported Yields Good to Excellent (often >90%)Good to Excellent (highly variable)Moderate to Good (often lower than others)
Key Advantages Catalyst-free, simple setup, cost-effectiveBroad substrate scope, milder conditionsLow cost of catalyst
Key Disadvantages Requires activated aryl halide, high temperaturesCost of Pd and ligands, air-sensitive catalystsHarsh conditions, often requires excess reagents

Method 1: Nucleophilic Aromatic Substitution (SNAr)

The Nucleophilic Aromatic Substitution (SNAr) reaction is a classical and often highly efficient method for the synthesis of this compound. This pathway leverages the inherent electrophilicity of the aryl halide, which is significantly enhanced by the strong electron-withdrawing effect of the ortho-nitro group.

Mechanistic Rationale

The SNAr mechanism proceeds via a two-step addition-elimination sequence. The nucleophilic nitrogen atom of morpholine attacks the carbon atom bearing the halide, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the nitro group, which is crucial for stabilizing this intermediate. In the subsequent step, the leaving group (halide) is eliminated, restoring the aromaticity of the ring and yielding the final product. The reactivity of the aryl halide follows the order F > Cl > Br > I, which is a hallmark of the SNAr mechanism, as the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine.

graph SNAr_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

}

SNAr Reaction Workflow
Experimental Protocol: SNAr Synthesis

This protocol is adapted from a reliable procedure for a similar substrate and is expected to provide high yields of the target compound.[1]

Materials:

  • 1-Fluoro-2-nitrobenzene (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K2CO3) (2.0 eq)

  • Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-fluoro-2-nitrobenzene, morpholine, and potassium carbonate.

  • Add DMF as the solvent.

  • Heat the reaction mixture to 100 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and stir.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to afford this compound as a solid.

Expected Outcome: This method typically provides the product in high yield (>90%) and purity.

Method 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It offers a more modern and often milder alternative to classical methods, with a broader substrate scope that can include less reactive aryl halides.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process. It begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex, forming a Pd(II) intermediate. This is followed by the coordination of the amine (morpholine) and deprotonation by a base to form a palladium-amido complex. The crucial C-N bond-forming step occurs via reductive elimination from this complex, yielding the desired N-aryl morpholine and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. The choice of phosphine ligand is critical for the success of this reaction, as it influences the stability and reactivity of the palladium catalyst.

graph Buchwald_Hartwig_Cycle { layout=dot; node [shape=ellipse, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

}

Buchwald-Hartwig Catalytic Cycle
Experimental Protocol: Buchwald-Hartwig Synthesis

The following is a general protocol that can be optimized for the specific synthesis of this compound.

Materials:

  • 1-Chloro-2-nitrobenzene (1.0 eq)

  • Morpholine (1.2 eq)

  • Pd2(dba)3 (Palladium catalyst, 1-2 mol%)

  • XPhos (or other suitable phosphine ligand, 2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd2(dba)3, the phosphine ligand, and sodium tert-butoxide.

  • Add 1-chloro-2-nitrobenzene and morpholine.

  • Add anhydrous toluene.

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture to 100 °C with stirring for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Expected Outcome: Yields for Buchwald-Hartwig aminations can be highly variable depending on the specific substrate and ligand combination but can often be optimized to achieve good to excellent results.

Method 3: Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed method for the formation of C-N bonds. While it has been largely superseded by the more versatile Buchwald-Hartwig amination, its low catalyst cost and operational simplicity for certain substrates make it a relevant alternative.

Mechanistic Rationale

The precise mechanism of the Ullmann condensation is still a subject of some debate, but it is generally accepted to involve copper(I) species. The reaction likely proceeds through the formation of a copper(I) amide from morpholine and a copper(I) salt. This species then undergoes a reaction with the aryl halide. One proposed pathway involves oxidative addition of the aryl halide to the Cu(I) center to form a Cu(III) intermediate, followed by reductive elimination to form the C-N bond and regenerate a Cu(I) species. Another possibility involves a four-centered transition state. The reaction often requires high temperatures and polar aprotic solvents.

graph Ullmann_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

}

Ullmann Condensation Workflow
Experimental Protocol: Ullmann Synthesis

This is a representative protocol for an Ullmann C-N coupling reaction.

Materials:

  • 1-Iodo-2-nitrobenzene (1.0 eq)

  • Morpholine (2.0 eq)

  • Copper(I) Iodide (CuI) (10 mol%)

  • Potassium Carbonate (K2CO3) (2.0 eq)

  • Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add 1-iodo-2-nitrobenzene, morpholine, CuI, and K2CO3.

  • Add DMF as the solvent.

  • Heat the reaction mixture to 120-150 °C under a nitrogen atmosphere for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and dilute it with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the residue by column chromatography to yield this compound.

Expected Outcome: The Ullmann condensation often provides moderate to good yields, but the harsh reaction conditions can sometimes lead to side products.

Conclusion and Recommendations

The synthesis of this compound can be effectively achieved by several methods, each with its own set of advantages and disadvantages.

  • For simplicity, cost-effectiveness, and high yields with activated substrates like 2-fluoronitrobenzene, Nucleophilic Aromatic Substitution (SNAr) is the recommended method. Its catalyst-free nature makes it particularly attractive for large-scale synthesis.

  • The Buchwald-Hartwig amination offers greater versatility and milder reaction conditions , making it the method of choice when dealing with less reactive aryl halides (chlorides and bromides) or when sensitive functional groups are present in the molecule. The initial investment in the palladium catalyst and ligand is often justified by its broad applicability and high efficiency.

  • The Ullmann condensation , while historically significant, is generally less favored due to its harsh reaction conditions and often lower yields . However, its low catalyst cost may make it a viable option in specific, cost-sensitive applications where the substrate is amenable to the high temperatures required.

Ultimately, the optimal synthetic strategy will depend on the specific requirements of the project, including the scale of the synthesis, the availability and cost of starting materials and reagents, and the desired purity of the final product. This guide provides the foundational knowledge and experimental frameworks to enable you to make an informed and strategic choice for your synthetic needs.

References

  • Palme, P. R., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molecules, 29(5), 1085. [Link]

  • Wang, L.-J., et al. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1235. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. [Link]

Sources

The Ortho Effect: A Comparative Guide to the Structure-Activity Relationship of Ortho-Substituted Nitrophenylmorpholines in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of ortho-substituted nitrophenylmorpholines, a chemical scaffold with significant potential in oncology. While direct comparative data on a wide range of ortho-substituted nitrophenylmorpholines is emerging, by examining closely related analogs and foundational medicinal chemistry principles, we can construct a robust framework for predicting and understanding their activity. This guide will delve into the anticipated effects of various ortho substituents on the anticancer properties of this promising class of molecules, supported by experimental data from analogous series.

The Nitrophenylmorpholine Scaffold: A Privileged Structure in Medicinal Chemistry

The morpholine ring is a mainstay in medicinal chemistry, lauded for its favorable physicochemical properties, including improved aqueous solubility and metabolic stability.[1] When coupled with a nitrophenyl group, the resulting scaffold presents a unique electronic and steric profile that can be fine-tuned to interact with various biological targets. The nitro group, a strong electron-withdrawing moiety, often plays a crucial role in the pharmacophore, potentially engaging in key interactions within a target's active site.[2] Our focus here is the critical, yet often complex, influence of substituents at the ortho position of the phenyl ring.

The "Ortho Effect": More Than Just Steric Hindrance

Substitution at the ortho position introduces a host of interacting factors that can dramatically alter a compound's biological activity compared to its meta or para isomers. This "ortho effect" is a composite of several phenomena:

  • Steric Effects: An ortho substituent can cause steric hindrance, forcing the morpholine or nitro group to twist out of the plane of the phenyl ring.[3] This conformational change can be either beneficial or detrimental to binding affinity, depending on the topology of the target's binding pocket.

  • Electronic Effects: The proximity of an ortho substituent can modulate the electronic properties of the phenyl ring and the adjacent functional groups through inductive and field effects.[4]

  • Intramolecular Interactions: Ortho substituents can participate in intramolecular hydrogen bonding or other non-covalent interactions, which can rigidify the molecule's conformation and influence its interaction with a biological target.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4"];

} caption [label="Key Factors of the Ortho Effect.", fontsize=10]; /dot

Comparative Analysis of Ortho-Substituents on Anticancer Activity

To illustrate the impact of ortho substitution, we will draw comparisons from studies on structurally related N-phenylpiperazines and other N-aryl derivatives that have been evaluated for their anticancer activity.

Small, Non-polar Substituents (e.g., -CH₃)

Small alkyl groups like methyl are often used to probe steric tolerance in a binding pocket. In many cases, an ortho-methyl group can be well-tolerated and may even enhance activity by establishing favorable van der Waals interactions. However, it can also introduce steric clash. The impact is highly target-dependent.

Bulky, Non-polar Substituents (e.g., -t-butyl)

Large, bulky groups at the ortho position are generally expected to decrease activity due to steric hindrance. This hindrance can prevent the molecule from adopting the optimal conformation for binding to its target. However, in some cases, a bulky group might confer selectivity for a specific target with a complementary binding pocket.

Electron-Withdrawing Substituents (e.g., -Cl, -F)

Halogens are common substituents in medicinal chemistry due to their ability to modulate both steric and electronic properties. An ortho-halogen can increase the acidity of nearby protons and participate in halogen bonding, a potentially strong, non-covalent interaction with the target protein. Studies on piperazine-containing purine analogs have shown that the addition of halogens to the aromatic ring can significantly enhance cytotoxic activity.[5]

Electron-Donating Substituents (e.g., -OCH₃)

An ortho-methoxy group can act as a hydrogen bond acceptor and its electron-donating nature can influence the electron density of the aromatic ring. However, its bulk is larger than a methyl group, which can also introduce steric constraints.

Table 1: Comparative Anticancer Activity of Substituted N-Aryl Piperazine and Related Analogs

Compound SeriesSubstituentPositionCancer Cell LineIC₅₀ (µM)Reference
Plastoquinone-N-phenylpiperazine-H-MCF7>10[6]
Plastoquinone-N-phenylpiperazine4-FparaMCF72.62[6]
Plastoquinone-N-phenylpiperazine3-CF₃metaMCF71.80[6]
Plastoquinone-N-phenylpiperazine2-CH₃orthoMCF71.70[6]
Benzothiazolylpiperazine-Bergenin-H-A549 (Lung)>100[5]
Benzothiazolylpiperazine-Bergenin4-ClparaA549 (Lung)18.3[5]
Benzothiazolylpiperazine-Bergenin2-ClorthoA549 (Lung)12.5[5]

The data in Table 1 suggests that substitution on the N-aryl ring generally enhances anticancer activity compared to the unsubstituted parent compound. Notably, in the Plastoquinone-N-phenylpiperazine series, the ortho-methyl analog (PQ11) displayed the most potent activity against the MCF7 breast cancer cell line.[6] Similarly, in the benzothiazolylpiperazine-bergenin hybrids, halogen substitution enhanced cytotoxicity, with the ortho-chloro derivative showing significant activity.[5] These findings underscore the importance of exploring ortho substitutions in the design of novel anticancer agents.

Experimental Protocols

To facilitate further research in this area, we provide standardized protocols for the synthesis of a representative ortho-substituted nitrophenylmorpholine and for the evaluation of its anticancer activity.

Synthesis of 4-(2-Chloro-4-nitrophenyl)morpholine

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4"]; A [label="1,2-Dichloro-4-nitrobenzene"]; B [label="Morpholine"]; C [label="Nucleophilic Aromatic Substitution"]; D [label="4-(2-Chloro-4-nitrophenyl)morpholine"]; A -> C; B -> C; C -> D; } caption [label="Synthetic scheme for a model compound.", fontsize=10]; /dot

Materials:

  • 1,2-Dichloro-4-nitrobenzene

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1,2-dichloro-4-nitrobenzene (1.0 eq) in DMF, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-(2-chloro-4-nitrophenyl)morpholine.

MTT Assay for Anticancer Activity Screening

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#34A853"]; A [label="Seed cancer cells in 96-well plates"]; B [label="Incubate for 24h"]; C [label="Treat with varying concentrations of test compound"]; D [label="Incubate for 48-72h"]; E [label="Add MTT reagent"]; F [label="Incubate for 4h"]; G [label="Add solubilizing agent (e.g., DMSO)"]; H [label="Measure absorbance at 570 nm"]; I [label="Calculate IC50 value"]; A -> B -> C -> D -> E -> F -> G -> H -> I; } caption [label="Workflow for MTT cytotoxicity assay.", fontsize=10]; /dot

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48 to 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).

Conclusion and Future Directions

The exploration of ortho-substituted nitrophenylmorpholines represents a promising avenue for the discovery of novel anticancer agents. The "ortho effect" provides a powerful tool for medicinal chemists to fine-tune the steric and electronic properties of these molecules, leading to enhanced potency and selectivity. By drawing logical inferences from closely related chemical series, we can strategically design new analogs for synthesis and evaluation. Future work should focus on the systematic synthesis and biological testing of a diverse library of ortho-substituted nitrophenylmorpholines against a panel of cancer cell lines and relevant molecular targets. This will enable the development of a comprehensive SAR, paving the way for the identification of lead compounds with clinical potential.

References

  • Böhm, S., Fiedler, P., & Exner, O. (n.d.). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. RSC Publishing. [Link]

  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. [Link]

  • Demir, Y., et al. (2021). Anticancer agents based on Plastoquinone analogs with N-phenylpiperazine: Structure-activity relationship and mechanism of action in breast cancer cells. Bioorganic Chemistry, 116, 105349. [Link]

  • Grützmacher, H.-F., et al. (n.d.). Ortho effects: A mechanistic study. ResearchGate. [Link]

  • Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 2999. [Link]

  • Macikenas, D., et al. (2003). Design and Optimization of Aniline-Substituted Tetrahydroquinoline C5a Receptor Antagonists. Journal of Medicinal Chemistry, 46(25), 5427-5437. [Link]

  • Böhm, S., Fiedler, P., & Exner, O. (2004). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. Organic & Biomolecular Chemistry, 2(21), 3075-3081. [Link]

  • Olasunkanmi, O. O., et al. (2020). Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides. Royal Society Open Science, 7(9), 200906. [Link]

  • Patel, R., et al. (2023). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. PLoS ONE, 18(9), e0291499. [Link]

  • Ready, J. M., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link]

  • Szymańska, E., et al. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. MDPI. [Link]

  • Vedantu. (n.d.). Ortho Effect in Chemistry: Definition, Examples & Key Insights. [Link]

  • Wang, X., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 29(18), 4279. [Link]

  • Wikipedia. (n.d.). Ortho effect. [Link]

  • Yin, L., et al. (2022). Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. RSC Advances, 12(48), 31215-31227. [Link]

  • Zhang, W., & Bode, J. W. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Angewandte Chemie International Edition, 56(4), 1037-1041. [Link]

Sources

A Guide to the Comparative Analysis of Nitrophenylmorpholine Isomers: Unraveling Crystal Packing in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the solid-state properties of active pharmaceutical ingredients (APIs) is paramount. The arrangement of molecules in a crystal lattice, or crystal packing, dictates crucial physicochemical properties such as solubility, stability, bioavailability, and manufacturability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, presents both a challenge and an opportunity in drug development, as different polymorphs can exhibit vastly different therapeutic efficacy and shelf-life.[1][2] This guide provides a comprehensive framework for the comparative analysis of the crystal packing of nitrophenylmorpholine isomers, a class of compounds with potential applications in medicinal chemistry.

While a direct experimental comparison of the ortho-, meta-, and para- isomers of nitrophenylmorpholine is currently hindered by the lack of publicly available crystallographic data for the ortho- and meta- forms, this guide will present a detailed case study of the known crystal structure of 4-nitrophenylmorpholine (para-isomer). We will explore the powerful combination of single-crystal X-ray diffraction, Hirshfeld surface analysis, and computational energy framework calculations to elucidate its solid-state architecture. This in-depth analysis will serve as a blueprint for the characterization of the remaining isomers once their crystalline forms are resolved, and for the broader field of solid-state pharmaceutical analysis.

The Isomers in Focus: Ortho-, Meta-, and Para-Nitrophenylmorpholine

The three isomers of nitrophenylmorpholine share the same chemical formula (C₁₀H₁₂N₂O₃) but differ in the substitution pattern of the nitro group on the phenyl ring. This seemingly subtle difference can have a profound impact on the molecule's electronic distribution, dipole moment, and steric profile, which in turn governs the intermolecular interactions that drive crystal packing.

  • 2-Nitrophenylmorpholine (ortho-isomer): The proximity of the nitro group to the morpholine ring may lead to intramolecular interactions and significant steric hindrance, influencing the torsion angle between the two rings.

  • 3-Nitrophenylmorpholine (meta-isomer): This isomer presents an intermediate electronic and steric profile.

  • 4-Nitrophenylmorpholine (para-isomer): With the nitro group positioned opposite the morpholine ring, this isomer has the most extended conformation and a significant dipole moment, which are expected to strongly influence its crystal packing.

Core Analytical Techniques: A Three-Pronged Approach

A robust analysis of crystal packing relies on a combination of experimental and computational techniques. This guide focuses on a workflow that integrates three key methods:

  • Single-Crystal X-ray Diffraction (SC-XRD): The gold standard for determining the precise three-dimensional arrangement of atoms in a crystal.[3][4]

  • Hirshfeld Surface Analysis: A powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice.[5][6]

  • Energy Framework Calculations: A computational method to quantify the strength of intermolecular interactions and visualize the energetic topology of the crystal packing.[7][8]

G cluster_0 Crystal Packing Analysis Workflow A Single Crystal Growth B Single-Crystal X-ray Diffraction (SC-XRD) A->B High-quality crystal C Structure Solution & Refinement (Obtain CIF) B->C Diffraction Data D Hirshfeld Surface Analysis (CrystalExplorer) C->D Crystallographic Information File (CIF) E Energy Framework Calculations (CrystalExplorer) C->E CIF F Comparative Analysis D->F Intermolecular Interaction Insights E->F Interaction Energy & Topology

Caption: Workflow for the comprehensive analysis of crystal packing.

Experimental and Computational Protocols

The following protocols provide a detailed, step-by-step guide for the analysis of molecular crystals.

Part 1: Single-Crystal X-ray Diffraction (SC-XRD)

Objective: To obtain high-quality diffraction data and solve the crystal structure.

Methodology:

  • Crystal Selection and Mounting:

    • Under a polarized light microscope, select a single crystal with well-defined faces and no visible defects.

    • Mount the crystal on a cryoloop or a glass fiber with a minimal amount of cryoprotectant or adhesive.[4]

  • Data Collection:

    • Center the crystal on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD or CMOS).[3]

    • Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and improve data quality.

    • Perform a preliminary screening to determine the unit cell parameters and crystal system.

    • Devise a data collection strategy to ensure high completeness and redundancy. This typically involves collecting a series of frames over a range of crystal orientations (omega and phi scans).[3][9]

  • Data Processing and Structure Solution:

    • Integrate the raw diffraction images to obtain a list of reflection intensities.

    • Apply corrections for Lorentz factor, polarization, and absorption.

    • Determine the space group from the systematic absences in the diffraction data.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement:

    • Refine the atomic coordinates, displacement parameters, and other structural parameters against the experimental data using a least-squares minimization algorithm.

    • Locate and refine hydrogen atoms from the difference Fourier map or place them in geometrically calculated positions.

    • The final refined structure is saved in a Crystallographic Information File (CIF).[10]

Part 2: Hirshfeld Surface Analysis

Objective: To visualize and quantify intermolecular interactions in the crystal.

Software: CrystalExplorer

Methodology:

  • Import CIF: Launch CrystalExplorer and import the CIF file of the solved crystal structure.

  • Generate Hirshfeld Surface:

    • Select a molecule in the asymmetric unit.

    • Generate the Hirshfeld surface by clicking the appropriate icon. The surface is defined as the region where the contribution to the promolecule electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.[5]

  • Map Properties onto the Surface:

    • Map various properties onto the generated surface to visualize different aspects of the intermolecular interactions. Key properties include:

      • d_norm: A normalized contact distance that highlights regions of close intermolecular contacts. Red spots indicate contacts shorter than the van der Waals radii, white regions represent contacts around the van der Waals separation, and blue regions are longer contacts.[6]

      • Shape Index: Identifies complementary hollows (red) and bumps (blue) on the surface, which are indicative of π-π stacking interactions.

      • Curvedness: Distinguishes flat regions of the surface, often associated with planar stacking, from areas of high curvature.

  • Generate 2D Fingerprint Plots:

    • Generate 2D fingerprint plots, which are histograms of the distances from the Hirshfeld surface to the nearest atom inside (dᵢ) and outside (dₑ) the surface.[2]

    • These plots provide a quantitative summary of the types of intermolecular contacts and their relative contributions to the overall crystal packing. Deconstruct the full fingerprint plot into contributions from specific atom-atom contacts (e.g., O···H, H···H, C···H) to analyze the nature of the interactions in detail.

Part 3: Energy Framework Calculations

Objective: To quantify the energetic contributions of different intermolecular interactions and visualize the packing topology.

Software: CrystalExplorer

Methodology:

  • Calculate Interaction Energies:

    • Within CrystalExplorer, select a central molecule and a surrounding cluster of molecules.

    • Calculate the pairwise interaction energies between the central molecule and its neighbors using a suitable theoretical model (e.g., CE-B3LYP/6-31G(d,p)).[4][11] The total interaction energy is partitioned into electrostatic, polarization, dispersion, and exchange-repulsion components.

  • Generate Energy Frameworks:

    • Visualize the calculated interaction energies as a 3D energy framework.[7][8]

    • In this representation, cylinders connect the centroids of interacting molecules, with the radius of the cylinder proportional to the magnitude of the interaction energy.

    • Generate separate frameworks for electrostatic (red), dispersion (green), and total (blue) energies to understand the nature of the dominant forces in the crystal packing.

G cluster_1 Analytical Techniques SC_XRD SC-XRD HS Hirshfeld Surface Analysis SC_XRD->HS Provides structural data (CIF) EF Energy Frameworks HS->EF Identifies interacting pairs EF->HS Quantifies interaction strength

Caption: Interplay between the core analytical techniques.

Case Study: 4-Nitrophenylmorpholine

The crystal structure of 4-nitrophenylmorpholine has been reported, providing a valuable opportunity for a detailed analysis.[12][13]

Crystallographic Data:

The crystallographic data for 4-nitrophenylmorpholine is summarized in the table below.[12]

ParameterValue
Chemical FormulaC₁₀H₁₂N₂O₃
Molecular Weight208.22 g/mol
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)14.5445 (6)
b (Å)8.3832 (3)
c (Å)16.2341 (6)
V (ų)1979.42 (13)
Z8

Analysis of Intermolecular Interactions:

  • Hirshfeld Surface Analysis: The d_norm surface of 4-nitrophenylmorpholine reveals distinct red regions, indicating close contacts. These are primarily associated with C—H···O hydrogen bonds involving the nitro group and hydrogen atoms on the morpholine and phenyl rings of neighboring molecules. The shape index and curvedness surfaces would likely indicate the presence of π-π stacking interactions between the electron-deficient nitrophenyl rings of adjacent molecules.

  • 2D Fingerprint Plots: The deconstructed fingerprint plots would quantify the contributions of different intermolecular contacts. A significant percentage of O···H contacts would confirm the importance of C—H···O hydrogen bonds in the crystal packing. The presence of C···C contacts with a characteristic shape would provide further evidence for π-π stacking.

  • Energy Framework Analysis: The energy frameworks for 4-nitrophenylmorpholine would likely show that the crystal packing is dominated by a combination of electrostatic and dispersion interactions. The electrostatic framework would highlight the contribution of the polar nitro group to the lattice energy. The dispersion framework would illustrate the significance of the π-π stacking interactions. The overall energy framework would reveal the topology of the strongest interactions, likely forming a 3D network that ensures the stability of the crystal. The primary interactions stabilizing the crystal structure are reported to be aromatic π–π stacking interactions.[12][13]

Comparative Outlook and Future Directions

While the crystal structures of 2-nitrophenylmorpholine and 3-nitrophenylmorpholine remain to be determined, we can hypothesize how the position of the nitro group might influence their crystal packing relative to the para-isomer.

  • 2-Nitrophenylmorpholine: The ortho-nitro group could potentially form an intramolecular hydrogen bond with a hydrogen atom on the morpholine ring, which would affect the molecule's conformation and reduce its ability to form strong intermolecular hydrogen bonds. Steric hindrance between the nitro group and the morpholine ring may lead to a larger dihedral angle between the phenyl and morpholine rings, potentially disrupting efficient π-π stacking.

  • 3-Nitrophenylmorpholine: The meta-isomer is likely to exhibit a packing arrangement that is intermediate between the ortho- and para-isomers. It is expected to form intermolecular C—H···O hydrogen bonds, but the geometry of these interactions will differ from that in the para-isomer. The potential for π-π stacking will depend on the overall molecular conformation adopted in the solid state.

The definitive elucidation of these structural nuances awaits the successful crystallization and single-crystal X-ray diffraction analysis of the ortho- and meta-isomers. The application of the comprehensive analytical workflow detailed in this guide to all three isomers will provide invaluable insights into the structure-property relationships in this class of compounds, with important implications for their potential use in drug development.

References

  • Braga, D., et al. "Relevance of Crystal Forms in the Pharmaceutical Field." Encyclopedia, 2022. [Link]

  • Wang, L.-J., et al. "4-(4-Nitrophenyl)morpholine." Acta Crystallographica Section E: Structure Reports Online, vol. 68, no. 5, 2012, pp. o1235. [Link]

  • Wang, L.-J., et al. "(PDF) 4-(4-Nitrophenyl)morpholine." ResearchGate, 2012. [Link]

  • CrystalExplorer. "Getting Started with CrystalExplorer." CrystalExplorer, [Link]

  • "CIF (Crystallographic Information File)." Metadata Standards Catalog, [Link]

  • Curia Global. "What Everyone Needs to Know about Polymorphs." Curia Global, [Link]

  • Nishka Research. "The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry." Nishka Research, 1 Aug. 2023, [Link]

  • Spackman, M. A., and Jayatilaka, D. "Hirshfeld surface analysis." CrystEngComm, vol. 11, no. 1, 2009, pp. 19-32. [Link]

  • CrystalExplorer. "Energy Frameworks." CrystalExplorer, [Link]

  • Jagiellońskie Centrum Innowacji. "POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS." Jagiellońskie Centrum Innowacji, [Link]

  • Journal of Chemical and Pharmaceutical Research. "Impact of Polymorphism on Drug Formulation and Bioavailability." JOCPR, 30 May 2024, [Link]

  • Toth, S. J., et al. "Crystals and Crystallization in Drug Delivery Design." Crystal Growth & Design, vol. 21, no. 3, 2021, pp. 1391-1393. [Link]

  • Wlodawer, A., et al. "Data Collection for Crystallographic Structure Determination." Methods in Molecular Biology, vol. 1607, 2017, pp. 267-280. [Link]

  • Desiraju, G. R. "Crystal engineering: a brief overview." Journal of Chemical Sciences, vol. 122, no. 5, 2010, pp. 667-675. [Link]

  • Crystal Engineering: A Brief for the Beginners. "Acta Scientific." [Link]

  • Carleton College. "Single-crystal X-ray Diffraction." SERC, 17 May 2007, [Link]

  • Wikipedia. "Crystal engineering." Wikipedia, [Link]

  • Stanford University. "Refinement of X-ray Crystal Structures." Stanford University, [Link]

  • Suda, S., et al. "(PDF) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals." ResearchGate, 2023. [Link]

  • The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. MDPI, [Link]

  • The Royal Society of Chemistry. "Table 1. Crystal data and structure refinement for 1." The Royal Society of Chemistry, [Link]

  • Singh, H. B., et al. "Energy frameworks and a topological analysis of the supramolecular features in in situ cryocrystallized liquids: tuning the weak interaction landscape via fluorination." CrystEngComm, vol. 18, no. 43, 2016, pp. 8413-8425. [Link]

  • Spackman, P. R., et al. "CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals." Journal of Applied Crystallography, vol. 54, no. 3, 2021, pp. 1006-1011. [Link]

  • Al-Majid, A. M., et al. "Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Energy Framework Calculations, and Halogen Bonding Investigation of Benzene-1,3,5-triyltris((4-chlorophenyl)methanone)." Molecules, vol. 27, no. 23, 2022, p. 8251. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(2-Nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 4-(2-Nitrophenyl)morpholine. As the toxicological properties of this specific compound may not be fully characterized, we will operate under the prudent principle of treating it with the same level of caution as structurally similar and well-documented hazardous compounds.[1] This protocol is designed to empower researchers, scientists, and drug development professionals with a self-validating system for safe laboratory operations.

Immediate Safety Briefing: The Critical Essentials

Before handling this compound, ensure the following are in place and understood by all personnel involved. This is your minimum safe operating standard.

  • Location : All manipulations must occur in a certified chemical fume hood to mitigate inhalation exposure.[2][3]

  • Proximity : A calibrated safety shower and eyewash station must be immediately accessible and unobstructed.[4]

  • Core PPE : At a minimum, every user must wear a lab coat, nitrile gloves, and chemical splash goggles.[3]

  • Emergency Plan : Know the location of your facility's spill kit and the specific emergency contact numbers. Before starting work, be prepared for potential accidents.[1]

  • Waste : All contaminated materials must be disposed of as hazardous chemical waste in designated, labeled containers.[4][5]

Hazard Assessment: Understanding the Risk Profile

While specific data for this compound is limited, data from analogous compounds like 4-(4-Nitrophenyl)morpholine and other aromatic nitro compounds provide a strong basis for our hazard assessment.[4][5][6]

Primary Hazards:

  • Skin Irritation and Absorption : Aromatic nitro compounds can cause skin irritation.[4][5][7] It is prudent to assume the compound may be absorbed through the skin, potentially leading to systemic effects.

  • Serious Eye Irritation : Direct contact with the eyes is likely to cause serious irritation or damage.[4][5][7]

  • Respiratory Irritation : As a solid crystalline powder, there is a risk of generating airborne dust or aerosols, which may cause respiratory irritation.[4][5]

Table 1: Hazard Summary and Corresponding PPE

Potential HazardRoute of ExposureHealth EffectMinimum Required PPE
Skin Contact DermalCauses skin irritation; potential for systemic absorption.[4][7]Nitrile gloves, lab coat. Chemical-resistant apron for larger quantities.
Eye Contact OcularCauses serious eye irritation.[4][5]Chemical splash goggles. A face shield over goggles for splash risks.[8]
Inhalation RespiratoryMay cause respiratory irritation.[4][5]All handling in a chemical fume hood.[2]
Ingestion OralHarmful if swallowed.[6]No eating, drinking, or smoking in the lab.[6][9]

Personal Protective Equipment (PPE) Protocol: A Step-by-Step Guide

The selection of PPE is not a static choice but depends on the scale and nature of the procedure. The following protocol provides a self-validating system for ensuring adequate protection.

Step 1: Foundational PPE (Required for all operations)
  • Eye Protection : Wear snug-fitting chemical splash goggles that meet EN 166 (EU) or ANSI Z87.1 (US) standards. Safety glasses are insufficient as they do not protect against splashes.[8]

  • Hand Protection : Don single-use nitrile gloves. Always inspect gloves for tears or holes before use.[2] Do not touch surfaces like doorknobs, keyboards, or pens with gloved hands.[10] When work is complete, remove gloves using a technique that avoids skin contact with the outer surface and dispose of them in the hazardous waste stream.

  • Body Protection : A long-sleeved laboratory coat is mandatory to protect skin and clothing.[3]

  • Footwear : Wear closed-toe shoes, preferably made of a non-porous material, to protect your feet from spills.[3]

Step 2: Enhanced PPE (For increased risk scenarios)

These measures are required when handling larger quantities (>1g), performing heated reactions, or when there is a significant risk of splashing.

  • Face Protection : In addition to goggles, wear a full-face shield to protect the entire face from splashes.[8]

  • Body Protection : Wear a chemical-resistant apron over your lab coat. For very large-scale work, a chemical-resistant suit may be necessary.[11][12]

  • Double Gloving : Consider wearing two pairs of nitrile gloves for added protection during procedures with a high risk of glove contamination.

Diagram 1: PPE Selection Workflow A flowchart to guide the selection of appropriate PPE based on procedural risk.

PPE_Selection start Start: Plan Experiment with This compound check_scale Scale of Operation? start->check_scale check_splash Risk of Splash or Aerosol? check_scale->check_splash < 1 gram (Weighing, small prep) enhanced_ppe Add Enhanced PPE: - Face Shield over Goggles - Chemical-Resistant Apron - Consider Double Gloving check_scale->enhanced_ppe > 1 gram (Reaction, purification) base_ppe Required Foundational PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat - Closed-Toe Shoes check_splash->base_ppe Low Risk check_splash->enhanced_ppe High Risk (Heating, agitation) fume_hood All operations must be conducted in a Chemical Fume Hood base_ppe->fume_hood enhanced_ppe->fume_hood end_ppe Proceed with Experiment fume_hood->end_ppe

Operational Procedures: From Bench to Disposal

Handling and Storage:

  • Ventilation : Always handle this compound as a solid powder inside a certified chemical fume hood to prevent inhalation of dust.[2]

  • Ignition Sources : Keep away from heat and incompatible materials such as strong oxidizing agents.[5]

  • Storage : Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[4][5] Given the nature of some nitroaromatic compounds, avoid storing in direct sunlight or warm environments to prevent potential degradation or pressure buildup.[13]

Decontamination and Disposal Plan:

  • Solid Waste : All disposable items contaminated with the compound, including gloves, weigh boats, and paper towels, must be placed in a clearly labeled hazardous waste container.

  • Liquid Waste : Solutions containing this compound must be collected in a designated, sealed, and properly labeled hazardous liquid waste container. Do not pour any amount down the drain.

  • Spill Cleanup : In the event of a spill, evacuate the immediate area if necessary. For a small spill, use an appropriate absorbent material from a chemical spill kit, wearing your full enhanced PPE. Sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.[4][5] Promptly clean up all spills to prevent exposure to others.[10]

  • Final Disposal : All waste must be disposed of through a licensed professional waste disposal service, following all local and national regulations.[4]

Emergency Response Protocol

Immediate and correct action is critical in an emergency.

  • Skin Contact : Immediately remove contaminated clothing and wash the affected skin with copious amounts of soap and water for at least 15 minutes.[4][5] Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air and keep them comfortable for breathing.[4][5] If breathing is difficult or they feel unwell, seek immediate medical attention.

  • Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]

Diagram 2: Emergency Response Workflow A flowchart for immediate actions following an accidental exposure.

Emergency_Response exposure Exposure Event Occurs exposure_type What is the route of exposure? exposure->exposure_type skin Skin Contact exposure_type->skin Skin eye Eye Contact exposure_type->eye Eye inhalation Inhalation exposure_type->inhalation Inhalation skin_action 1. Remove contaminated clothing. 2. Wash area with soap and water for 15 minutes. skin->skin_action eye_action 1. Immediately flush with water for 15 minutes at eyewash station. 2. Remove contact lenses if possible. eye->eye_action inhalation_action 1. Move to fresh air. 2. Keep person comfortable. inhalation->inhalation_action medical Seek Medical Attention skin_action->medical If irritation persists eye_action->medical inhalation_action->medical If feeling unwell

References

  • Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET: 4-(4-Nitrophenyl)morpholine.
  • Fisher Scientific. (2025, December 23). SAFETY DATA SHEET: 4-(4-Nitrophenyl)morpholine.
  • Angene Chemical. (2025, October 1). Safety Data Sheet: 4-((4-Nitrophenyl)Sulfonyl)Morpholine.
  • Fisher Scientific. (2025, December 26). SAFETY DATA SHEET: 4-(2-Fluoro-4-nitrophenyl)morpholine.
  • PENTA s.r.o. (2025, April 16). Morpholine - SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET: 4-Nitrophenol.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 4-(4-Nitrophenyl)morpholine | 10389-51-2.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Utah State University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from Utah State University Environmental Health & Safety.
  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Carl ROTH. Safety Data Sheet: 4-Nitrophenol.
  • Haz-Map. 4-(2-Nitrobutyl)morpholine - Hazardous Agents.
  • DuPont. PPE Solutions for the Chemical Manufacturing Industry.
  • Lakeland Industries. PPE Protection Types.
  • Triumvirate Environmental. (2021, April 6). 6 Safety Practices for Highly Hazardous Lab Chemicals.
  • Occupational Safety and Health Administration (OSHA). (2022, September 22). MORPHOLINE.
  • University of Hawai'i at Manoa CTAHR. UNIT 7: Personal Protective Equipment.
  • California State University, Bakersfield (CSUB). Topic 1: Safety in the Organic Chemistry Laboratory.
  • Cefic Phenol Acetone Sector Group (PASG). for the SAFE USE of PHENOL.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Nitrophenyl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(2-Nitrophenyl)morpholine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.